Product packaging for Dibromomalonamide(Cat. No.:CAS No. 73003-80-2)

Dibromomalonamide

Cat. No.: B132542
CAS No.: 73003-80-2
M. Wt: 259.88 g/mol
InChI Key: SWHQVMGRXIYDSF-UHFFFAOYSA-N
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Description

Dibromomalonamide, also known as this compound, is a useful research compound. Its molecular formula is C3H4Br2N2O2 and its molecular weight is 259.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2N2O2 B132542 Dibromomalonamide CAS No. 73003-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromopropanediamide
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InChI

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)
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InChI Key

SWHQVMGRXIYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)N)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Br2N2O2
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DSSTOX Substance ID

DTXSID6050388
Record name 2,2-Dibromopropanediamide
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Molecular Weight

259.88 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Dibromomalonamide
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CAS No.

73003-80-2
Record name 2,2-Dibromomalonamide
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Record name Propanediamide, 2,2-dibromo-
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Record name Propanediamide, 2,2-dibromo-
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Record name 2,2-Dibromopropanediamide
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Foundational & Exploratory

Introduction: Unveiling the Potential of a Dihalogenated Amide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibromomalonamide

This compound (2,2-dibromopropanediamide) is a multifaceted organic compound that holds considerable interest for researchers at the intersection of organic synthesis, medicinal chemistry, and materials science. As a geminal dihalide, its structure is characterized by two bromine atoms attached to a central carbon, which is flanked by two amide functional groups. This unique arrangement imparts a distinct reactivity profile, rendering it a valuable precursor and building block for more complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, structure, synthesis, and reactivity, offering field-proven insights for its practical application in research and development.

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of its effective application. This compound is systematically identified by the following descriptors:

  • IUPAC Name : 2,2-dibromopropanediamide[1]

  • CAS Number : 73003-80-2[1][2]

  • Molecular Formula : C₃H₄Br₂N₂O₂[1][2]

  • Synonyms : 2,2-Dibromomalonamide, Dibromomalonic acid diamide, Propanediamide, 2,2-dibromo-[2][3]

The molecular structure features a central sp³-hybridized carbon atom covalently bonded to two bromine atoms and two carboxamide groups (-C(O)NH₂). The presence of amide functionalities allows the molecule to act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the oxygen and nitrogen lone pairs), a characteristic that significantly influences its physical properties and intermolecular interactions.[1][2]

Caption: 2D Structure of 2,2-Dibromopropanediamide.

Physicochemical and Spectroscopic Profile

The utility of a chemical reagent is intrinsically linked to its physical properties and spectral footprint. These data are not merely identifiers but are critical for designing experiments, predicting behavior in different media, and confirming reaction outcomes.

Key Physicochemical Properties

The macroscopic properties of this compound are summarized below. Its solid nature and solubility are direct consequences of its molecular structure, particularly the potential for strong intermolecular hydrogen bonding.

PropertyValueSource(s)
Molecular Weight 259.88 g/mol [1][3]
Appearance White to off-white powder or crystals[2][4]
Melting Point 202-203 °C[3][5]
Solubility Soluble in water and polar solvents[2][3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Sensitivity Moisture & Light Sensitive[3][5]
Spectroscopic Signature: A Self-Validating System

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a compound like this compound, each technique offers a unique piece of the structural puzzle, creating a self-validating dataset.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the amide groups. Expect to observe strong N-H stretching bands in the region of 3200-3400 cm⁻¹, a very strong C=O (Amide I) stretching band around 1650-1700 cm⁻¹, and N-H bending (Amide II) vibrations near 1600 cm⁻¹. The C-Br stretches will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be simple. Due to the absence of protons on the central carbon, the primary signal will be a broad singlet corresponding to the four protons of the two -NH₂ groups. The chemical shift of this peak is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

    • ¹³C NMR : The carbon NMR spectrum should display two key signals: one for the two equivalent carbonyl carbons (C=O) in the range of 160-170 ppm, and a distinct signal for the central, bromine-substituted carbon (CBr₂), which would appear at a much lower chemical shift.

  • Mass Spectrometry (MS) : Mass spectrometry provides definitive evidence of the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), (M+2)⁺ (containing one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺ (containing two ⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.

Synthesis and Reactivity

Synthesis Protocol: Bromination of Malononitrile

This compound can be synthesized through the bromination of a suitable precursor. One documented approach involves the bromination of malononitrile, followed by hydrolysis, although direct bromination of malonamide is also a viable route. A representative method adapted from patent literature involves the controlled reaction of malononitrile with liquid bromine and an oxidizing agent like hydrogen peroxide.

Causality Behind Experimental Choices:

  • Solvent : Water is often used as a solvent due to the solubility of the starting materials and its ability to absorb heat from the exothermic bromination reaction.[6]

  • Temperature Control : Maintaining a low to moderate reaction temperature (e.g., 15-45 °C) is critical.[6] It prevents runaway reactions and minimizes the formation of byproducts by controlling the rate of this highly exothermic process.

  • Oxidizing Agent : The addition of hydrogen peroxide can improve the efficiency of the reaction and overall yield by regenerating bromine from the hydrogen bromide (HBr) byproduct formed during the reaction.[6]

  • Staged Addition : Bromine is added dropwise, and the co-reagent (hydrogen peroxide) is often introduced after a portion of the bromine has already been added. This ensures a controlled reaction rate and maintains stability.[6]

Step-by-Step Methodology:

  • Setup : Charge a four-neck reaction flask equipped with a mechanical stirrer, thermometer, and two dropping funnels with malononitrile and water.

  • Cooling : Immerse the flask in a cooling bath to maintain the reaction temperature between 15-30 °C.

  • Bromine Addition : Begin the dropwise addition of liquid bromine from one dropping funnel while stirring vigorously. Monitor the temperature closely.

  • Co-reagent Addition : When approximately one-third to two-thirds of the total bromine has been added, begin the simultaneous dropwise addition of 30% hydrogen peroxide from the second dropping funnel.[6]

  • Reaction Completion : After the additions are complete, allow the reaction to continue stirring at the set temperature for 1-6 hours to ensure full conversion.[6]

  • Isolation : Cool the reaction mixture and collect the precipitated solid product by filtration.

  • Purification : Wash the filter cake with cold water to remove any unreacted starting materials or water-soluble byproducts. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Controlled Bromination cluster_workup Product Isolation Start Charge Reactor: Malononitrile + Water Cool Cool to 15-30 °C Start->Cool AddBr2 Dropwise Addition: Liquid Bromine Cool->AddBr2 AddH2O2 Staged Dropwise Addition: Hydrogen Peroxide AddBr2->AddH2O2 co-addition React Isothermal Reaction (1-6 hours) AddBr2->React AddH2O2->React Filter Filter Slurry React->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the electrophilic nature of the central carbon atom. The two electron-withdrawing bromine atoms make this carbon susceptible to nucleophilic attack. This allows this compound to serve as a versatile intermediate in organic synthesis.[7] The bromine atoms can act as leaving groups in substitution reactions, enabling the introduction of new functional groups at the alpha position. This reactivity is central to its use as a building block for more complex molecules and heterocyclic systems.

Applications in Scientific Research and Drug Development

This compound is not just a laboratory curiosity; it is a functional chemical with documented and potential applications.

  • Antimicrobial Agent : It has been identified as an effective antimicrobial agent, particularly for use in industrial settings such as sugar mills to control microbial growth.[3][8] Its mechanism likely involves the reaction of its electrophilic center with critical nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to inactivation.

  • Synthetic Intermediate : The compound is used in the synthesis of other specialty chemicals. For instance, it is a precursor for producing 5-thioxo-[1][9]dithiolo[4,5-d][1][9]dithiole-2,2-dicarboxylic acid diamide.[3] This highlights its role as a key component in constructing complex heterocyclic frameworks.

  • Potential in Medicinal Chemistry : While not a drug itself, the introduction of bromine into a molecule is a recognized strategy in drug design.[10] Bromine can increase potency, modulate metabolism, and improve binding affinity through halogen bonding.[10] Therefore, this compound serves as a potential scaffold or starting material for synthesizing novel therapeutic candidates where the gem-dibromo motif can be either retained or further functionalized.

Safety, Handling, and Storage

Trustworthiness through Safety: The responsible use of any chemical reagent necessitates a thorough understanding of its hazards. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [1]

  • H302 : Harmful if swallowed.

  • H317 : May cause an allergic skin reaction.

  • H318 : Causes serious eye damage.

  • H330 : Fatal if inhaled.

  • H411 : Toxic to aquatic life with long lasting effects.

Recommended Handling Protocols:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12][13]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[12][13]

    • Skin Protection : Wear impervious gloves and protective clothing to prevent skin contact.[11][12]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particle filter.[11]

  • Handling Hygiene : Wash hands and any exposed skin thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.[14]

Storage:

  • Store in a tightly closed container in a cool, dry place.[12]

  • The compound is sensitive to moisture and light, so protection from these elements is necessary to maintain its integrity.[3][5]

Conclusion

This compound is a structurally distinct and chemically reactive compound with established utility as an antimicrobial agent and a synthetic intermediate. Its well-defined physicochemical properties and spectroscopic signatures allow for reliable identification and application in complex synthetic workflows. For researchers in drug discovery and materials science, its potential as a building block for introducing the gem-dibromo functionality or as a precursor to other novel structures makes it a valuable tool. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly and effectively in the laboratory.

References

  • Title: this compound | C3H4Br2N2O2 | CID 175375 Source: PubChem URL:[Link]
  • Title: CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile Source: Google Patents URL
  • Title: A mild synthesis of dibromomaleimides Source: ResearchG
  • Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: National Institutes of Health (NIH) URL:[Link]
  • Title: CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide Source: Google Patents URL
  • Title: Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates Source: ResearchG
  • Title: Safety Data Sheet - XF-993D (DBNPA 20%) Source: Uniphos Chemicals URL:[Link]
  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Pharmaceutical Analysis URL:[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Synthesis of Dibromomalonamide

Abstract

This compound (C₃H₄Br₂N₂O₂) is a valuable chemical intermediate and an effective antimicrobial agent.[1][2] This guide provides a comprehensive overview of its synthesis for laboratory applications, designed for researchers and professionals in chemistry and drug development. We will delve into the prevalent synthetic methodology, the underlying reaction mechanism, a detailed experimental protocol, and essential safety and handling procedures. The focus is on providing a self-validating protocol grounded in established chemical principles to ensure reproducibility and safety.

Introduction and Strategic Importance

2,2-Dibromomalonamide is an organic compound appearing as a white to off-white solid, soluble in polar solvents.[1] Its molecular structure features a central carbon atom bonded to two bromine atoms and two amide functional groups. This structure imparts significant reactivity, making it a useful building block in further chemical synthesis.[1] Furthermore, this compound is recognized for its application as an antimicrobial agent, particularly in industrial settings like sugar mills and in formulations for fabric care.[2] The ability to reliably synthesize this compound in a laboratory setting is crucial for research and development in medicinal chemistry and material science.

Synthetic Pathway and Mechanistic Rationale

The most common and direct laboratory-scale synthesis of this compound is achieved through the acid-catalyzed bromination of malonamide. This reaction leverages the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) of the malonamide starting material.

Reaction Mechanism

The reaction proceeds via a step-wise electrophilic substitution. The causality behind this process is as follows:

  • Acid-Catalyzed Enolization: In the presence of an acid catalyst, one of the carbonyl oxygens of malonamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate by deprotonating the α-carbon. This is the rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This results in the formation of a monobrominated intermediate and the release of a bromide ion and a proton.

  • Repeat Bromination: The process repeats for the second α-hydrogen, which is now even more acidic due to the electron-withdrawing effect of the first bromine atom. A second enolization followed by another electrophilic attack by bromine yields the final 2,2-dibromomalonamide product.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: First Bromination cluster_2 Step 3: Second Bromination A Malonamide B Protonated Malonamide A->B + H+ C Enol Intermediate B->C - H+ D Electrophilic Attack C->D + Br2 E Monobromomalonamide D->E - HBr F Second Enolization E->F + H+, - H+ G This compound F->G + Br2, - HBr G A 1. Dissolve Malonamide in Acetic Acid B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Bromine Dropwise (T < 10 °C) B->C D 4. Stir at Room Temp for 2-3 hours C->D E 5. Precipitate in Cold Water D->E F 6. Isolate by Filtration E->F G 7. Wash with Water (& Na2S2O3 if needed) F->G H 8. Dry Crude Product G->H I 9. Purify by Recrystallization H->I J Final Product: Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point: Pure this compound has a reported melting point of 202-206 °C. [3]A sharp melting point within this range is a good indicator of purity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. [4][5] * ¹H NMR: The spectrum in a solvent like DMSO-d₆ would be expected to show a broad singlet corresponding to the four amide protons (-NH₂). The absence of a signal in the α-carbon region confirms complete dibromination.

    • ¹³C NMR: The spectrum should show signals for the carbonyl carbon and the central α-carbon, with chemical shifts indicative of the brominated structure.

Safety, Handling, and Storage: A Trustworthy Framework

Adherence to strict safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets (SDS). [6][7][8][9][10]

  • Engineering Controls: All operations involving bromine and the reaction itself must be conducted inside a certified chemical fume hood to ensure adequate ventilation. [8][9]An eyewash station and safety shower must be readily accessible. [6][7]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [6][7] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Long-sleeved clothing is recommended. [6][8] * Respiratory Protection: No special respiratory protection is needed under normal use within a fume hood. For large spills or emergencies, a NIOSH/MSHA-approved respirator with a particle filter may be required. [6][8]* Handling Precautions: Avoid creating dust. [6][10]Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation. [6][8]Wash hands thoroughly after handling. [7]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [6][8]Store away from incompatible materials such as strong oxidizing agents, acids, and heat sources. [6][7]* First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6][8] * Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician. [6][8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [8] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur. [8]

Conclusion

This guide outlines a reliable and well-characterized method for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols, researchers can confidently and safely produce this important compound for a variety of applications in chemical and pharmaceutical development. The emphasis on causality, procedural detail, and safety serves to create a self-validating system that promotes scientific integrity and reproducibility.

References

  • Title: Safety Data Sheet - DBNPA 20% Source: Uniphos Chemicals URL:[Link]
  • Title: For the preparation of the method for 2,2-dibromo Malonamide - CN102630224B Source: Google Patents URL
  • Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: National Center for Biotechnology Inform
  • Title: CAS No.
  • Title: A process preparing 2,2-dibromomalonamide - WO2011063110A1 Source: Google Patents URL
  • Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: ResearchG
  • Title: Rapid characterization of molecular diffusion by NMR spectroscopy Source: PubMed URL:[Link]
  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: National Center for Biotechnology Inform
  • Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: MDPI URL:[Link]
  • Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: National Center for Biotechnology Inform
  • Title: NMR Characterization of the Dynamics of Biomacromolecules Source: ResearchG
  • Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln (Powers Group) URL:[Link]
  • Title: Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein Source: Bentham Science Publisher URL:[Link]
  • Title: Medicinal Chemistry - III B.

Sources

An In-Depth Technical Guide to Dibromomalonamide (CAS: 73003-80-2)

Author: BenchChem Technical Support Team. Date: January 2026

<_ A_-T_E_C_H_N_I_C_A_L-G_U_I_D_E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalonamide (CAS: 73003-80-2) is a halogenated organic compound recognized for its potent antimicrobial properties. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, mechanism of action, and applications. We delve into the causality behind its biocidal efficacy, grounded in its electrophilic nature, and present detailed protocols for its analysis. This document serves as a core reference for professionals in chemical research and development, offering field-proven insights into the practical application and handling of this versatile, reactive molecule.

Introduction

This compound, systematically named 2,2-dibromopropanediamide, is a derivative of malonamide distinguished by the substitution of two bromine atoms on the central carbon.[1][2] This structural feature is pivotal to its chemical reactivity and biological activity. While its primary commercial application lies in industrial settings as a fast-acting, non-oxidizing biocide, its reactive nature makes it a compound of interest for further research in synthetic and medicinal chemistry.[1][3] This guide synthesizes current knowledge to provide a robust technical foundation for professionals working with or exploring the potential of this compound.

Chemical & Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of two amide functional groups and two bromine atoms on a central carbon atom defines its chemical behavior. The molecule's properties are heavily influenced by the strong electron-withdrawing effects of the bromine atoms, which renders the central carbon highly electrophilic.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 73003-80-2[2]
Molecular Formula C₃H₄Br₂N₂O₂[1][2]
Molecular Weight 259.88 g/mol [1][2]
Appearance White to off-white powder/crystal[1][4]
IUPAC Name 2,2-dibromopropanediamide[2]
Solubility Soluble in polar solvents[1]
Purity (Typical) >98.0%[1]
Synthesis and Mechanism

The synthesis of this compound is typically achieved through the direct bromination of malonamide. This reaction leverages the acidic nature of the methylene protons on the malonamide backbone, which are readily substituted by electrophilic bromine.

3.1 General Synthesis Route: Electrophilic Bromination

The core of the synthesis involves the reaction of malonamide with a brominating agent, such as elemental bromine (Br₂), often in an aqueous or acidic medium.[5] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine. The use of two equivalents of the brominating agent ensures the formation of the dibromo-substituted product.[5]

Reaction: C₃H₄N₂O₂ (Malonamide) + 2 Br₂ → C₃H₄Br₂N₂O₂ (this compound) + 2 HBr

The process is an alpha-halogenation, a classic reaction for compounds with enolizable ketones or amides.[6]

3.2 Illustrative Synthesis Workflow

The following diagram outlines the logical steps for a laboratory-scale synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Malonamide in suitable solvent (e.g., glacial acetic acid) B Cool reaction mixture in an ice bath A->B C Slowly add Bromine (2 equiv.) with vigorous stirring B->C D Allow to react at room temp until completion (monitor by TLC/HPLC) C->D E Quench excess Bromine (e.g., with Na₂S₂O₃ solution) D->E F Precipitate product (e.g., by adding to ice water) E->F G Filter and wash solid with cold water F->G H Recrystallize from a suitable solvent (e.g., Ethanol/Water) G->H I Dry under vacuum to yield pure this compound H->I

Caption: Laboratory synthesis workflow for this compound.

Mechanism of Action as a Biocide

This compound's efficacy as a biocide is analogous to other electrophilic halogenated biocides like DBNPA (2,2-dibromo-3-nitrilopropionamide).[7][8] Its mode of action is not based on releasing bromine as an oxidizing agent, but rather on direct, irreversible reactions with critical microbial components.[3]

4.1 Electrophilic Attack on Nucleophiles

The primary mechanism involves the electrophilic bromine atoms, which are highly susceptible to nucleophilic attack.[7] Key biological nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of essential enzymes (e.g., dehydrogenases) and structural proteins, are primary targets.[7]

4.2 Disruption of Cellular Function
  • Penetration: The molecule rapidly penetrates the microbial cell membrane.[8]

  • Reaction: Inside the cell, it reacts with sulfur-containing nucleophiles within enzymes. This reaction is an irreversible binding event where a bromine atom is displaced.

  • Inactivation: This binding inactivates the enzyme, disrupting critical metabolic pathways such as respiration and redox processes, ultimately leading to rapid cell death.[7][8]

This "fast-kill" characteristic is a significant advantage in industrial applications where microbial proliferation must be halted immediately.[7]

G DBM This compound (C₃H₄Br₂N₂O₂) Cell Microbial Cell DBM->Cell Enzyme Essential Enzyme (with Thiol -SH group) DBM->Enzyme Electrophilic Attack on Thiol Group Inactive_Enzyme Inactive Enzyme (Covalently Bound) Enzyme->Inactive_Enzyme Disruption Disruption of Metabolic & Respiratory Pathways Inactive_Enzyme->Disruption Death Cell Death Disruption->Death

Caption: Biocidal mechanism of this compound via enzyme inactivation.

Applications

This compound's primary utility stems from its potent, broad-spectrum antimicrobial activity.

  • Industrial Water Treatment: It is used to control the growth of bacteria, fungi, and algae in industrial circulating cooling water systems, preventing biofouling and slime formation.[3][9]

  • Preservative: It serves as a preservative in various industrial formulations, including paints, coatings, adhesives, and mineral slurries, protecting them from microbial degradation.[3][10]

  • Oil and Gas Industry: It is employed in oilfield water systems, drilling muds, and fracturing fluids to control slime-forming and sulfide-producing bacteria.[3]

  • Synthetic Chemistry: As a reactive intermediate, it serves as a building block in organic synthesis. For example, it is used to produce certain dithiole derivatives.[10] Its potential in medicinal chemistry as a scaffold or reactive agent is an area of interest.[1]

Analytical Methodologies

Accurate quantification of this compound is crucial for formulation, quality control, and research purposes. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

6.1 Protocol: Quantification by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound. Method parameters must be optimized and validated for the specific matrix being analyzed.

Objective: To determine the purity or concentration of this compound in a sample.

Instrumentation & Reagents:

  • HPLC system with UV-Vis or DAD detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • High-purity water

  • Phosphate buffer (e.g., Sodium Dihydrogen Phosphate)

  • Phosphoric Acid (to adjust pH)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 0.05M Sodium Dihydrogen Phosphate).[11]

    • Adjust the pH of the buffer to 3.0 using phosphoric acid.[11]

    • Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in a defined ratio (e.g., 80:20 v/v).[11] The exact ratio should be optimized for best peak shape and retention time.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 2 µL[11]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: 205 nm[11]

    • Run Time: 15 minutes[11]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample(s).

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Acute Toxicity: The compound is classified as harmful if swallowed and fatal if inhaled.[2]

  • Irritation and Sensitization: It causes serious eye damage and may cause an allergic skin reaction.[2]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Classifications for this compound

Hazard StatementClassificationSource
H302Harmful if swallowed[2]
H330Fatal if inhaled[2]
H317May cause an allergic skin reaction[2]
H318Causes serious eye damage[2]
H411Toxic to aquatic life with long lasting effects[2]

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]

  • Avoid dust formation.[12]

  • Avoid ingestion and inhalation.[12]

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

Environmental Fate: Like similar halogenated biocides, this compound is designed to degrade in aqueous environments.[8] However, its degradation products may also pose environmental risks and require proper disposal considerations in accordance with local regulations.[13]

Conclusion

This compound is a highly effective and fast-acting antimicrobial agent with a well-defined mechanism of action rooted in its electrophilic character. Its utility in industrial applications is significant, though its handling requires strict adherence to safety protocols due to its toxicity. For the research and drug development community, its reactive nature presents opportunities for its use as a synthetic intermediate or a starting point for the design of novel bioactive molecules. A thorough understanding of its chemistry, reactivity, and analytical quantification is essential for its safe and effective application.

References
  • Vertex AI Search. (n.d.). Understanding the Mechanism of Action: How DBNPA Works as a Biocide.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.
  • CymitQuimica. (n.d.). CAS 73003-80-2: 2,2-Dibromomalonamide.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). DBNPA.
  • Ataman Kimya A.Ş. (n.d.). DBNPA.
  • U.S. Environmental Protection Agency. (2009). Final DBNPA Env Scoping Doc.
  • ResearchGate. (n.d.). Bromination of N,N'-Substituted Malonodiamides.
  • ResearchGate. (2020). A mild synthesis of dibromomaleimides.
  • ChemicalBook. (2024). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
  • Ataman Kimya. (n.d.). DBNPA.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+%.
  • Google Patents. (n.d.). CN102630224B - Method for the preparation of 2,2-dibromo Malonamide.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • BACWA. (2019). From EPA's Draft Risk Assessment: Response from a POTW Perspective.
  • Albemarle Corporation. (n.d.). Solutions | Industrial Water Treatment.

Sources

Physical and chemical characteristics of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core physical and chemical characteristics of Dibromomalonamide, designed for researchers, scientists, and drug development professionals.

Structural and Molecular Characteristics

This compound, systematically named 2,2-dibromopropanediamide, is a halogenated organic compound.[1] Its core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide (-CONH₂) groups.

Diagram: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The presence of two electron-withdrawing bromine atoms on the alpha-carbon significantly influences the electronic environment of the molecule, rendering the central carbon electrophilic. The two amide functional groups can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,2-dibromopropanediamide[1][2]
Synonyms This compound, 2,2-Dibromomalonamide, Dibromomalonic Diamide[1][3][4]
CAS Number 73003-80-2[3][5][6]
Molecular Formula C₃H₄Br₂N₂O₂[1][5][6]
Molecular Weight 259.88 g/mol [1][3]
Appearance White to almost white powder/crystal[4][7]
Melting Point 202-207 °C (395.6-404.6 °F)[4][5][6]
Boiling Point No information available[5]
Solubility Soluble in water[4][6]
Sensitivity Moisture and light sensitive[6][7]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not extensively available in public databases, the expected signatures can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR: The spectrum is expected to show a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift would be dependent on the solvent and concentration.

    • ¹³C-NMR: A ¹³C NMR spectrum is available, which would confirm the presence of the different carbon environments in the molecule.[1] We would anticipate signals for the central dibrominated carbon and the two equivalent carbonyl carbons of the amide groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include:

    • N-H stretching vibrations for the amide groups, typically appearing as a broad band in the region of 3100-3500 cm⁻¹.

    • C=O stretching vibrations (Amide I band) around 1650-1700 cm⁻¹.

    • N-H bending vibrations (Amide II band) around 1550-1650 cm⁻¹.

    • C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers. An existing Fourier-Transform Infrared (FTIR) spectrum confirms these characteristics.[1]

  • Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the electrophilic nature of the central carbon atom and the presence of the two amide groups.

  • Stability : The compound is sensitive to moisture and light.[6][7] It should be stored in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][6] Hazardous polymerization is not known to occur.[5]

  • Reactivity Profile :

    • Nucleophilic Substitution : The two bromine atoms are potential leaving groups, making the central carbon susceptible to nucleophilic attack. This reactivity is the likely basis for its antimicrobial properties, where it may react with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to their inactivation.

    • Hydrolysis : As with many amides, this compound can undergo hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of dibromomalonic acid and ammonia. Its sensitivity to moisture suggests this can occur even with atmospheric water over time.

Diagram: Potential Reactivity Pathway

DBM This compound (Electrophilic Center) Intermediate Substitution Intermediate DBM->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., R-SH) Nu->Intermediate Product Covalent Adduct Intermediate->Product HBr HBr (Byproduct) Intermediate->HBr

Caption: Generalized scheme of this compound reacting with a nucleophile.

Synthesis and Purification

Hypothetical Synthesis Workflow

Start Malonamide (Starting Material) Reaction Bromination (e.g., with Br₂ in a suitable solvent) Start->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS, Melting Point) Purification->Analysis

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Conceptual Outline for Synthesis

  • Reaction Setup : Dissolve malonamide in a suitable solvent (e.g., water or a halogenated solvent) in a reaction vessel equipped with a stirrer and addition funnel.

  • Bromination : Cool the solution in an ice bath and slowly add a stoichiometric amount of bromine (Br₂). The reaction is exothermic and should be controlled.

  • Reaction Monitoring : Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench any excess bromine. The crude product may precipitate from the solution or be isolated by extraction.

  • Purification : The crude solid can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Applications in Research and Development

This compound's properties make it a compound of interest in several areas:

  • Antimicrobial Agent : It is used as a biocide, for example, in sugar mills to control microbial growth.[6][7] Its mechanism is likely tied to the irreversible modification of essential microbial proteins.

  • Synthetic Chemistry Precursor : It serves as a building block for more complex molecules. For instance, it is used to produce 5-thioxo-[5][6]dithiolo[4,5-d][5][6]dithiole-2,2-dicarboxylic acid diamide.[6][7]

  • Materials Science : There is a suggested application in the development of battery materials, although this area is less defined in the available literature.[6]

  • Formulation Additive : It has been used as a compound in lipophilic fluid systems for fabric care.[6][7]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Hazard Identification :

    • Causes serious eye irritation and skin irritation.[5][8]

    • May cause respiratory irritation.[8]

    • Some classifications indicate it may be harmful if swallowed, may cause an allergic skin reaction, and could be fatal if inhaled.[1]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5]

    • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

    • Respiratory Protection : Use in a well-ventilated area. If dust formation is likely, a particle filter respirator may be necessary.[5]

  • Handling and Storage :

    • Avoid dust formation, ingestion, and inhalation.[5]

    • Do not get in eyes, on skin, or on clothing.[5]

    • Store in a dry, cool, and well-ventilated place.[5]

    • Keep containers tightly closed.[5]

    • The compound is sensitive to moisture and light.[6][7]

References

  • PubChem. (2025). This compound.
  • gsrs. (2025). DIBROMOMALEIMIDE. [Link]
  • precisionFDA. (2025). DIBROMOMALEIMIDE. [Link]

Sources

Dibromomalonamide mechanism of action as a biocide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biocidal Mechanism of Action of Dibrominated Amides

Introduction

The control of microbial growth is a critical aspect of numerous industrial and commercial processes, from water treatment to the preservation of materials. Halogenated biocides represent a significant class of antimicrobial agents valued for their broad-spectrum efficacy and rapid action. Among these, dibrominated amide compounds are particularly effective. This technical guide provides a comprehensive exploration of the core mechanism of action of these biocides, with a primary focus on the well-documented biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA) as a representative example of the broader class that includes dibromomalonamide.

This compound and its close analogue DBNPA are utilized as antimicrobial agents in various applications, including sugar mills and fabric care formulations.[1][2] DBNPA, in particular, is a fast-acting, non-oxidizing biocide effective against a wide range of microorganisms, including bacteria, fungi, and algae.[3][4] Its utility is widespread, finding application in industrial water treatment, cooling systems, paper manufacturing, and as a preservative in coatings and slurries.[3][5] The efficacy of these molecules stems from their unique chemical structure and reactivity, which allows them to swiftly disrupt essential cellular processes in microorganisms.

Chemical Properties and Reactivity: The Electrophilic Nature

The biocidal activity of dibrominated amides is fundamentally linked to their chemical structure. The presence of two bromine atoms on the alpha-carbon to a carbonyl group renders this carbon atom highly electrophilic. This electron deficiency makes the molecule susceptible to attack by nucleophiles.

Key Structural Features:

  • Two Bromine Atoms: These are excellent leaving groups and are strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbon atom.

  • Amide Group: The carbonyl group further contributes to the electron-withdrawing nature of the molecule.

This inherent electrophilicity is the cornerstone of their mechanism of action, categorizing them as moderate electrophilic biocides.[6] Unlike extreme electrophiles (oxidants) that cause widespread, non-specific oxidation, moderate electrophiles like dibrominated amides exhibit a more targeted, yet highly effective, mode of action through covalent interactions.[6][7]

Core Mechanism of Action: Disruption of Cellular Nucleophiles

The primary mechanism of action for dibrominated amides involves a rapid reaction with cellular nucleophiles, particularly the sulfhydryl (-SH) groups found in amino acids like cysteine, which are crucial components of many enzymes and proteins.

The proposed mechanism can be summarized in the following steps:

  • Cellular Penetration: Being relatively small and lipophilic, these biocide molecules can rapidly penetrate the cell membranes of microorganisms.[3][8]

  • Electrophilic Attack: Once inside the cell, the electrophilic carbon of the dibrominated amide is readily attacked by nucleophilic sulfhydryl groups of cysteine residues within vital enzymes.

  • Covalent Bond Formation and Bromine Displacement: This nucleophilic attack results in the formation of a stable covalent bond between the enzyme and the biocide molecule, with the displacement of a bromide ion.

  • Enzyme Inactivation: The formation of this covalent adduct irreversibly alters the three-dimensional structure of the enzyme, particularly at its active site. This modification leads to the inactivation of the enzyme, disrupting critical metabolic pathways.

  • Disruption of Redox Balance and Cellular Death: The inactivation of key enzymes, especially those involved in cellular respiration and redox maintenance, leads to a swift cessation of normal cellular functions and ultimately results in cell death.[5][8]

This targeted interaction with sulfur-containing proteins is a key feature that distinguishes their mode of action.[5]

Mechanism_of_Action cluster_microbe Microbial Cell Cell_Membrane Cell Membrane Enzyme Active Enzyme (with -SH group) Cell_Membrane->Enzyme Interaction in Cytoplasm Cytoplasm Cytoplasm Inactive_Enzyme Inactive Enzyme (Covalently Modified) Enzyme->Inactive_Enzyme Electrophilic Attack & Covalent Modification Cell_Death Cell Death Inactive_Enzyme->Cell_Death Disruption of Metabolic Pathways Biocide Dibrominated Amide Biocide Biocide->Cell_Membrane Penetration

Caption: Proposed mechanism of action of dibrominated amide biocides.

Molecular Targets and Cellular Consequences

The primary molecular targets of dibrominated amides are enzymes and proteins containing accessible cysteine residues. These include:

  • Dehydrogenases: Enzymes critical for cellular respiration and energy production.

  • Proteases: Enzymes involved in protein turnover and other essential cellular processes.

  • Glutathione: A key antioxidant and detoxifying agent within the cell. Reaction with glutathione depletes the cell's ability to handle oxidative stress.

The consequences of inactivating these targets are severe and rapid:

  • Inhibition of Respiration: Disruption of dehydrogenase activity halts ATP production, leading to a rapid energy crisis.

  • Loss of Metabolic Function: The inactivation of a wide range of enzymes disrupts numerous metabolic pathways simultaneously.

  • Increased Oxidative Stress: Depletion of glutathione and other thiol-containing antioxidants leaves the cell vulnerable to damage from reactive oxygen species.

This multi-pronged attack on essential cellular machinery explains the broad-spectrum and fast-killing nature of these biocides.[3][8]

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of electrophilic biocides like dibrominated amides can be investigated through a series of well-established experimental protocols.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the biocide that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

  • Prepare a series of twofold dilutions of the dibrominated amide biocide in a suitable growth medium.

  • Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the biocide with no visible turbidity.

  • To determine the MBC, aliquots from the clear tubes are plated onto biocide-free agar plates.

  • The plates are incubated, and the MBC is the lowest concentration that shows no colony growth.

Protocol 2: Enzyme Inhibition Assay

Objective: To demonstrate the direct inhibitory effect of the biocide on a specific thiol-containing enzyme.

Methodology:

  • Purify a target enzyme with a critical cysteine residue (e.g., papain, glyceraldehyde-3-phosphate dehydrogenase).

  • Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

  • Add varying concentrations of the dibrominated amide biocide to the reaction mixture.

  • Monitor the enzyme activity over time by measuring the rate of product formation (e.g., spectrophotometrically).

  • Calculate the percentage of enzyme inhibition at each biocide concentration.

Protocol 3: Intracellular Thiol Depletion Assay

Objective: To measure the depletion of intracellular free sulfhydryl groups following biocide treatment.

Methodology:

  • Treat a suspension of microbial cells with the dibrominated amide biocide for a defined period.

  • Lyse the cells to release the intracellular contents.

  • Quantify the amount of free sulfhydryl groups in the cell lysate using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Compare the levels of free thiols in treated cells to untreated control cells.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data that would be expected from the experimental protocols described above, demonstrating the potent and specific action of a dibrominated amide biocide.

ExperimentMicroorganism/EnzymeBiocide ConcentrationResult
MIC Determination Pseudomonas aeruginosa5 ppmNo visible growth
MBC Determination Pseudomonas aeruginosa10 ppm>99.9% reduction in viable cells
Enzyme Inhibition Assay Papain2 µM50% inhibition of enzyme activity (IC50)
Intracellular Thiol Depletion Assay Escherichia coli10 ppm (15 min)85% reduction in free intracellular thiols

digraph "Experimental_Workflow" {
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edge [fontname="Arial", color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start:\nBiocide Characterization"]; "MIC_MBC" [label="MIC & MBC\nDetermination"]; "Enzyme_Assay" [label="Enzyme Inhibition\nAssay"]; "Thiol_Assay" [label="Intracellular Thiol\nDepletion Assay"]; "Data_Analysis" [label="Data Analysis &\nInterpretation"]; "Conclusion" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Conclusion:\nElucidation of Mechanism"];

"Start" -> "MIC_MBC"; "Start" -> "Enzyme_Assay"; "Start" -> "Thiol_Assay"; "MIC_MBC" -> "Data_Analysis"; "Enzyme_Assay" -> "Data_Analysis"; "Thiol_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }

Caption: A typical experimental workflow for elucidating the biocidal mechanism.

Conclusion

The biocidal mechanism of action of dibrominated amides, exemplified by DBNPA, is a rapid and efficient process rooted in their electrophilic nature. By swiftly penetrating microbial cells and forming irreversible covalent bonds with essential sulfhydryl-containing proteins, these compounds effectively shut down critical metabolic pathways, leading to cell death. This targeted, yet potent, mechanism underscores their broad-spectrum efficacy and makes them a valuable tool in microbial control. A thorough understanding of this mechanism is paramount for the development of new biocidal agents and for optimizing the application of existing formulations in various industrial and research settings.

References

  • DBNPA - Wikipedia. (n.d.).
  • Brudzynska, K., & Grzebyk, M. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2749.
  • Costa, V., Costa, C., & Martins, M. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 828873.
  • Compositions of this compound and their use as biocides. (n.d.). Google Patents.
  • DBNPA | Ataman Kimya A.Ş. (n.d.).
  • DBNPA - Ataman Kimya. (n.d.).
  • DBNPA - Ataman Kimya. (n.d.).
  • Compositions of this compound and their use as biocides - Justia Patents. (n.d.).
  • This compound | C3H4Br2N2O2 | CID 175375 - PubChem. (n.d.).
  • Ak, F., Worley, S. D., & Broughton, R. M. (2017). N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. Polymers, 9(9), 450.
  • Oxidizing and non-oxidizing biocides - ALVIM Srl. (n.d.).
  • DBNPA - Ataman Kimya. (n.d.).
  • Biocidal polyamides and methods. (n.d.). Google Patents.
  • HALAMID® BIOCIDAL MODE OF ACTION. (n.d.).
  • Biocide DBNPA - CAS# 10222-01-2; C3H2N2OBr2 Green-Mountain Chem. (n.d.).
  • Franklin, O. S., Broughton, B. R., Lee, J.-H., Lee, J., & Cho, I. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1127–1163.
  • Romanelli, A., & Parente, R. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(15), 4485.
  • Russell, A. D. (2002). Potential Impact of Increased Use of Biocides in Consumer Products on Prevalence of Antibiotic Resistance. Journal of Antimicrobial Chemotherapy, 49(5), 721–725.
  • Wang, Y., Zhang, T., & Gu, T. (2023). Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. Applied Sciences, 13(17), 9789.

Sources

Dibromomalonamide as a novel antimicrobial agent research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibromomalonamide as a Novel Antimicrobial Agent

Part 1: Introduction and Rationale

The Mounting Challenge of Antimicrobial Resistance

The proliferation of multidrug-resistant (MDR) pathogens presents one of the most significant threats to global public health. The "golden era" of antibiotic discovery has waned, and the development pipeline for new classes of antimicrobials is sparse. This reality necessitates a shift in strategy, compelling researchers to explore novel chemical scaffolds and mechanisms of action to combat resilient bacteria. The urgency for new therapeutic agents is underscored by the increasing failure of last-resort antibiotics, making infections that were once easily treatable potentially fatal.

Halogenated Compounds: A Promising Frontier in Antimicrobial Research

Halogenation is a powerful strategy in medicinal chemistry for enhancing the biological activity and bioavailability of molecules. Natural and synthetic halogen-containing compounds hold a distinguished position in drug discovery, with many demonstrating potent biological activities.[1] In the context of antimicrobial agents, the incorporation of halogens, particularly chlorine and bromine, can significantly boost efficacy.[2][3] N-halamine compounds, for instance, which contain nitrogen-halogen covalent bonds, are potent biocides that act via the transfer of a positive halogen atom to microbial cells, leading to the disruption of critical enzymatic and metabolic processes and ultimately, cell death.[4] This established precedent provides a strong rationale for investigating novel halogenated structures as potential solutions to the antimicrobial resistance crisis.

This compound: An Overview and Potential Advantages

This compound (2,2-dibromopropanediamide) is a small, halogenated amide with a structure primed for antimicrobial activity. Its core features—two bromine atoms attached to an alpha-carbon flanked by two amide groups—create a highly electrophilic center. This chemical reactivity suggests a potential mechanism of action involving the irreversible covalent modification of essential bacterial biomolecules, a mode of action that may be less susceptible to common resistance mechanisms like efflux pumps or target modification. Its structural similarity to 2,2-dibromo-3-nitrilopropionamide (DBNPA), a successful commercial biocide known for its rapid and broad-spectrum activity, further supports its potential as a valuable antimicrobial agent.[5] This guide provides a comprehensive technical overview of this compound, from its chemical synthesis and proposed mechanism of action to detailed protocols for its evaluation as a novel antimicrobial candidate.

Part 2: Chemical Synthesis and Characterization

Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound can be approached through the direct bromination of malonamide. While specific, peer-reviewed synthetic procedures for this compound are not abundant in literature, its preparation can be inferred from related patent literature describing the synthesis of similar compounds like 2,2-dibromo-3-cyanoacetamide.[6] A plausible and efficient route involves the reaction of malonamide with a brominating agent in an aqueous solution.

Protocol for Synthesis (Illustrative):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add malonamide (1.0 equivalent) and deionized water.

  • Bromination: While stirring the mixture vigorously at a controlled temperature (e.g., 20-30°C), slowly add liquid bromine (2.0-2.2 equivalents) via the dropping funnel. The slow addition is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and inorganic salts, and then dried under vacuum.

  • Purification: If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Reaction Mechanism and Key Considerations

The reaction proceeds via the electrophilic substitution of the acidic α-protons of malonamide with bromine. The electron-withdrawing amide groups increase the acidity of the methylene protons, facilitating their removal and subsequent attack on the bromine molecule. The reaction is typically self-catalyzing due to the production of hydrobromic acid, though an acid catalyst can be used.[6] Precise temperature control is paramount to ensure selectivity and high yield.

Physicochemical Properties

This compound is expected to be a solid powder at room temperature.[7] Its key computed and experimental properties are summarized below.

PropertyValueSource
Molecular FormulaC₃H₄Br₂N₂O₂[7]
Molecular Weight259.88 g/mol [7]
IUPAC Name2,2-dibromopropanediamide[7]
Physical DescriptionPowder[7]
Spectroscopic Characterization
  • ¹H NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the four protons of the two amide (-CONH₂) groups. The absence of a signal for the α-carbon proton confirms complete dibromination.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon (C=O), and the quaternary α-carbon (CBr₂).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide groups (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

Part 3: Proposed Mechanism of Antimicrobial Action

The Electrophilic Nature of α,α-Dihaloamides

The chemistry of α-haloamides is rich and defined by the reactivity of the α-carbon.[8] In this compound, the presence of two electron-withdrawing bromine atoms and two flanking amide groups renders the central carbon atom highly electrophilic. This pronounced electrophilicity is the cornerstone of its proposed antimicrobial mechanism. It is poised to react with biological nucleophiles, making it a potent alkylating agent within the microbial cell.

Covalent Modification of Biological Nucleophiles

The primary mechanism of action is hypothesized to be the covalent, irreversible modification of essential bacterial proteins. Key nucleophilic amino acid residues, such as the thiol group of cysteine or the imidazole ring of histidine, which are often found in the active sites of enzymes, are prime targets.[9] The reaction involves the nucleophilic attack on the electrophilic α-carbon of this compound, displacing a bromide ion and forming a stable covalent bond with the target protein.

Disruption of Essential Enzymatic and Cellular Processes

This covalent modification leads to the inactivation of critical enzymes involved in vital cellular processes. Potential targets include enzymes in metabolic pathways (e.g., glycolysis), DNA replication, or cell wall synthesis.[10][11] The non-specific, multi-targeted nature of such a reactive agent could be advantageous, as it may be more difficult for bacteria to develop resistance through single-point mutations in a target protein. This rapid and irreversible inactivation of multiple essential proteins would lead to a swift cessation of cellular functions and, ultimately, bacterial cell death. A similar mechanism of rapid membrane permeabilization and depolarization has been observed for other brominated antimicrobial compounds.[12]

A Visualized Model of Action

G cluster_compound This compound cluster_bacterium Bacterial Cell DBM C(Br)₂(CONH₂)₂ (Electrophilic Center) Enzyme Bacterial Enzyme (e.g., with Cysteine Thiol -SH) DBM->Enzyme Nucleophilic Attack (Covalent Bond Formation) Pathway Essential Metabolic Pathway Enzyme->Pathway Inactivated Enzyme (Loss of Function) Death Metabolic Disruption & Bacterial Cell Death Pathway->Death Pathway Inhibition

Caption: Proposed mechanism of this compound action.

Part 4: In Vitro Efficacy Evaluation: A Methodological Guide

Core Principle: Determining Antimicrobial Susceptibility

The cornerstone of evaluating any new antimicrobial agent is to determine its potency against a clinically relevant panel of microorganisms. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[13] The broth microdilution method is a standardized and widely accepted technique for this purpose.[14][15]

Experimental Workflow for Efficacy Testing

G start Synthesized & Purified This compound mic_prep Prepare Serial Dilutions in 96-Well Plate start->mic_prep inoculate Inoculate with Standardized Bacterial Suspension (~5 x 10⁵ CFU/mL) mic_prep->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates (18-24h, 37°C) subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[1][6]

  • Reagent and Culture Preparation:

    • Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., DMSO), ensuring it is fully dissolved.

    • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by adjusting the culture to a 0.5 McFarland turbidity standard and then further diluting it.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., from 640 µg/mL down to 1.25 µg/mL).

    • Well 11 serves as the positive control (inoculum, no compound). Well 12 serves as the negative/sterility control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to wells 1 through 11.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[6]

Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][4]

  • Subculturing:

    • Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells thoroughly.

    • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each clear well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[16] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[5]

Data Presentation: Summarizing Efficacy Data

Table 1: Illustrative Antimicrobial Efficacy of this compound (Note: These are hypothetical values for demonstration purposes and must be determined experimentally.)

OrganismStrain (Example)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Positive8162
Enterococcus faecalisATCC 29212Positive16322
Escherichia coliATCC 25922Negative32642
Pseudomonas aeruginosaATCC 27853Negative642564
Candida albicansATCC 90028Fungus32>256>8

Part 5: Safety and Selectivity Assessment

The Importance of Host Cell Compatibility

A potent antimicrobial agent is only useful as a therapeutic if it is selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. Therefore, cytotoxicity screening is a critical and mandatory step in the drug development process.

Detailed Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[3][17][18]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a humidified CO₂ incubator.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing various concentrations of the compound. Include wells with untreated cells (viability control) and wells with medium only (background control).

    • Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Calculating the Selectivity Index

The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of its toxicity to its activity.

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

Data Presentation: Summarizing Cytotoxicity and Selectivity

Table 2: Illustrative Cytotoxicity and Selectivity Index of this compound (Note: These are hypothetical values for demonstration purposes.)

Cell LineCC₅₀ (µg/mL)Target OrganismMIC (µg/mL)Selectivity Index (SI)
HEK293 (Human Kidney)400S. aureus850
HepG2 (Human Liver)320E. coli3210

Part 6: Drug Development and Future Perspectives

Overcoming Challenges: Solubility and Bioavailability

While this compound shows promise as a potent antimicrobial, its development into a viable therapeutic will face hurdles common to many small molecules, such as poor aqueous solubility and low bioavailability.[9] Early-stage formulation development is critical. Strategies such as creating amorphous solid dispersions (ASDs), lipid-based solutions, or nanosuspensions can be employed to enhance solubility and improve absorption.[9]

Potential for Formulation and Delivery Strategies

Given its reactive nature, this compound may be particularly well-suited for topical applications, such as in wound dressings or antiseptic creams, where high local concentrations can be achieved with minimal systemic exposure. For systemic use, prodrug strategies or encapsulation in delivery vehicles like liposomes could protect the compound from premature degradation and improve its pharmacokinetic profile.

Future Research Directions

The preliminary data and proposed mechanism provide a strong foundation for further investigation. Key future directions include:

  • Resistance Studies: Conducting serial passage experiments to determine the frequency and mechanisms of resistance development in target pathogens.

  • In Vivo Efficacy: Evaluating the compound in animal models of infection (e.g., murine peritonitis or thigh infection models) to assess its efficacy in a physiological context.[8]

  • Mechanism Deconvolution: Utilizing proteomics and transcriptomics to identify the specific cellular proteins and pathways targeted by this compound.

  • Structural Optimization: Synthesizing and evaluating analogues of this compound to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship, SAR studies).

Part 7: Conclusion

Summary of this compound's Potential

This compound represents a promising, yet underexplored, candidate in the search for new antimicrobial agents. Its simple structure, straightforward synthesis, and potent electrophilic nature suggest a powerful, multi-targeted mechanism of action that could be effective against drug-resistant bacteria. The methodologies outlined in this guide provide a clear and robust framework for its comprehensive preclinical evaluation.

A Call for Further Investigation

The fight against antimicrobial resistance requires a concerted effort to explore novel chemical matter. This compound, and the broader class of α,α-dihaloamides, warrant rigorous investigation. The potential for this compound to contribute to our antimicrobial arsenal is significant, but its journey from a laboratory curiosity to a clinical reality will depend on dedicated and systematic research guided by the principles and protocols described herein.

References

  • N-Halamine-Based Antimicrobial Additives for Polymers - NIH. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • MTT assay protocol | Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.).
  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. (n.d.).
  • Halogenation as a tool to tune antimicrobial activity of peptoids - ResearchGate. (2020, September 10).
  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - MDPI. (n.d.).
  • The Fascinating Chemistry of α‐Haloamides - PMC - NIH. (n.d.).
  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity | Journal of Natural Products - ACS Publications. (2024, June 18).
  • Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • This compound | C3H4Br2N2O2 | CID 175375 - PubChem. (n.d.).
  • WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google Patents. (n.d.).
  • Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use - ResearchGate. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.).
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.).
  • (PDF) Antimicrobial Activity of Halogens - ResearchGate. (n.d.).
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC - NIH. (n.d.).
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC - NIH. (2022, October 16).
  • The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria. (n.d.).
  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed. (n.d.).

Sources

Dibromomalonamide literature review for research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibromomalonamide: Synthesis, Reactivity, and Research Applications

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound (DBMAL) is a halogenated organic compound recognized for its significant utility across various scientific and industrial domains. Primarily known for its potent antimicrobial properties, it serves as a critical active ingredient in numerous biocide formulations. Beyond its role in microbial control, its unique chemical structure, featuring a geminal dibromide on an activated methylene carbon, renders it a versatile intermediate for advanced organic synthesis. This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, established synthesis methodologies, reactivity, and key applications, with a particular focus on its mechanistic action as a biocide and its potential as a synthetic building block. Detailed experimental protocols and safety considerations are also presented to equip the scientific community with the practical knowledge required to leverage this compound's full potential.

Introduction to this compound

This compound, systematically named 2,2-dibromopropanediamide, is an organic compound featuring a central carbon atom bonded to two bromine atoms and two carboxamide functional groups.[1][2] This structure is key to its reactivity and function. While its most prominent commercial application is as a fast-acting, non-oxidizing biocide for controlling the growth of bacteria, fungi, and algae in industrial water systems, its utility is not confined to microbial control.[3][4][5][6][7] The electrophilic nature of the dibrominated carbon makes it a target for nucleophilic attack, opening avenues for its use in synthesizing more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.[2][3][8] This guide aims to provide a detailed exploration of its chemical identity, synthesis, and diverse applications, grounded in established scientific literature.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical and Physical Data

This compound typically appears as a white to off-white crystalline powder.[2] Its key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2,2-dibromopropanediamide[1]
Synonyms Dibromomalonic Diamide, DBMAL[2][9]
CAS Number 73003-80-2[1][10]
Molecular Formula C₃H₄Br₂N₂O₂[1][2][10]
Molecular Weight 259.88 g/mol [1][9]
Appearance White to off-white powder/crystals[2][10]
SMILES C(=O)(C(C(=O)N)(Br)Br)N[1]
InChI Key SWHQVMGRXIYDSF-UHFFFAOYSA-N[1][10]
Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a suitable precursor. One established method involves the conversion of 2,2-dibromo-3-cyanoacetamide (also known as DBNPA), which itself is a widely used biocide.[11] This process hydrolyzes the nitrile group to an amide, yielding this compound. An alternative and more direct synthesis involves the acid-catalyzed bromination of malonamide in an aqueous solution.[11]

A patented method describes the preparation from 2,2-dibromo-3-cyanoacetamide using a nitrile-amide conversion composition, such as hydrogen peroxide, under controlled pH conditions.[8][11]

Synthesis_of_this compound DBNPA 2,2-dibromo-3-cyanoacetamide (DBNPA) DBMAL 2,2-dibromomalonamide (DBMAL) DBNPA->DBMAL Hydrolysis reagents Nitrile-Amide Conversion Composition (e.g., H₂O₂) Controlled pH (5.5 - 5.7) reagents->DBMAL

Caption: Synthesis of this compound from DBNPA.

Experimental Protocol: Synthesis via Nitrile Hydrolysis [8]

This protocol is adapted from patent literature describing the conversion of 2,2-dibromo-3-cyanoacetamide (DBNPA) to 2,2-dibromomalonamide.

  • Reaction Setup: In a suitable reaction vessel equipped with stirring and temperature control, create a slurry of 2,2-dibromo-3-cyanoacetamide in water.

  • Reagent Addition: While stirring, begin the controlled addition of a 50% by weight aqueous hydrogen peroxide solution. The rate of addition should be managed to maintain the reaction temperature, with a target thermal peak around 51°C noted in some procedures.[8]

  • pH Control: Throughout the addition of hydrogen peroxide, monitor and maintain the pH of the reaction mixture between 5.5 and 5.7.[8] This is critical for achieving high yield and selectivity.

  • Reaction Progression: After the complete addition of hydrogen peroxide (which may take several hours), continue to stir the resulting slurry for approximately 1 hour.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, can then be isolated by filtration.

  • Purification: The collected solid can be washed with cold water and dried under vacuum to yield the final product.

Core Research Applications

This compound's reactivity profile makes it a valuable tool in several research and industrial contexts.

Application as a Biocidal Agent

The primary application of this compound is as an antimicrobial agent. It is often used in combination with other biocides, such as 2,2-dibromo-3-nitrilopropionamide (DBNPA), to create broad-spectrum formulations for treating industrial water systems like cooling towers, pulp and paper mills, and reverse osmosis systems.[4][5][6][7]

Mechanism of Action

This compound is a non-oxidizing biocide. Its antimicrobial activity stems from its ability to react with nucleophilic components of microbial cells, particularly sulfur-containing molecules like cysteine residues in proteins and glutathione.[12] This irreversible reaction disrupts critical cellular structures and enzymatic functions, leading to rapid cell death.[12] The electrophilic carbon atom bearing the two bromine atoms is the site of reactivity.

Biocidal_Mechanism cluster_cell Microbial Cell protein Cellular Protein (with Thiol Group, -SH) inactivated_protein Inactivated Protein (Covalent Adduct) protein->inactivated_protein Covalent Modification enzyme Essential Enzyme (with Thiol Group, -SH) enzyme->inactivated_protein DBMAL This compound (DBMAL) DBMAL->protein Nucleophilic Attack by Thiol DBMAL->enzyme Nucleophilic Attack by Thiol disruption Disruption of Cellular Function & Cell Death inactivated_protein->disruption

Caption: Proposed biocidal mechanism of this compound.

Experimental Protocol: Evaluating Biocidal Efficacy (Minimum Inhibitory Concentration - MIC Assay)

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO or sterile deionized water) to create a high-concentration stock solution.

  • Microbial Culture: Grow a target microorganism (e.g., E. coli for bacteria, S. cerevisiae for fungi) in an appropriate liquid culture medium to the mid-logarithmic phase of growth.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the culture medium to create a range of concentrations.

  • Inoculation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add a fixed volume to each well of the microtiter plate, including a positive control (no biocide) and a negative control (no microbes).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits microbial growth (i.e., the well remains clear). This can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Biocide_Testing_Workflow A Prepare DBMAL Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Grow Microbial Culture (e.g., E. coli) D Inoculate Wells with Standardized Culture B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Analyze Results (Visual or OD₆₀₀) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for MIC determination.

Application in Organic Synthesis

This compound serves as a valuable starting material or intermediate in synthetic chemistry.[2][8] For instance, it is used in the production of 5-thioxo-[1][2]dithiolo[4,5-d][1][2]dithiole-2,2-dicarboxylic acid diamide, highlighting its role in constructing complex heterocyclic systems.[3] The two bromine atoms act as leaving groups, allowing for sequential or double displacement reactions with various nucleophiles.

Potential in Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely documented, its structural motifs are of interest in drug design. The introduction of bromine into a molecule can favorably alter its pharmacological properties, including therapeutic activity, metabolic stability, and duration of action.[13] Bromine can participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity.[13] Given that this compound has demonstrated biological activity, it serves as a potential scaffold or starting point for the development of novel therapeutic agents.[2]

Toxicology and Safety

Handling any chemical reagent requires a thorough understanding of its potential hazards. This compound is classified as a hazardous substance and must be handled with care.

Hazard Identification

According to aggregated GHS information, this compound presents several hazards.[1]

  • H302: Harmful if swallowed.[1]

  • H330: Fatal if inhaled.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, the use of chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and respiratory protection within a certified chemical fume hood is mandatory.[14][15]

Toxicity Data

Toxicological studies are essential for assessing the risk associated with a chemical.

  • Aquatic Toxicity: A study on zebrafish (Danio rerio) demonstrated the high toxicity of the related biocide DBNPA, with LC₅₀ values of 9.3 ppm for adults and 9.1 ppm for larvae, underscoring the environmental risks of brominated biocides.[16] The long-lasting toxic effects of this compound on aquatic life are a significant concern.[1]

  • Mammalian Toxicity: In a study on Wistar rats, the related compound DBNPA had an oral LD₅₀ of 1062 mg/kg body weight.[17] While specific LD₅₀ data for this compound was not found in the initial search, the toxicity of analogous brominated compounds suggests it should be treated as a substance with moderate to high acute toxicity.[2][18]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-established role as a potent, fast-acting biocide is complemented by its utility as a versatile chemical intermediate for organic synthesis. The dual amide and gem-dibromide functionalities provide a unique platform for constructing complex molecules. While its potential in medicinal chemistry is still exploratory, the principles of halogen bonding and the proven biological activity of related compounds suggest it is a scaffold worthy of further investigation. However, its considerable human and environmental toxicity necessitates strict adherence to safety protocols during handling, storage, and disposal. Future research may focus on developing novel synthetic applications and exploring its derivatives for potential therapeutic benefits.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175375, this compound.
  • Google Patents (n.d.). CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
  • ResearchGate (n.d.). A mild synthesis of dibromomaleimides | Download Table.
  • Google Patents (n.d.). US9288983B2 - Compositions of this compound and their use as biocides.
  • Justia Patents (2012). compositions of this compound and their use as biocides.
  • U.S. Environmental Protection Agency (2009). Final DBNPA Env Scoping Doc 11-04-09.
  • Google Patents (n.d.). CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
  • National Center for Biotechnology Information (n.d.). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
  • Redox (2024).
  • Google Patents (n.d.). WO2011063110A1 - A process preparing 2,2-dibromomalonamide.
  • AERU (n.d.). 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603).
  • ResearchGate (2004). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
  • BenchChem (2025). Experimental Protocols and Application Notes for Reactions Involving Dibromoiodomethane.
  • PubMed (2023). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae.
  • ResearchGate (n.d.).
  • Regulations.gov (2019). Draft Risk Assessment for 2,2-Dibromo-3-Nitrilopropionamide (DBNPA).
  • Purdue University (n.d.). Chemical Kinetics.
  • YouTube (2022). 25 Chemical Kinetics: Half Life Time (t1/2) for First Order Reaction, Tricks.
  • YouTube (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4.
  • PubMed (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells.
  • YouTube (2016).
  • YouTube (2023). Part 1 | A Levels Chemistry | AS Reaction Kinetics and Boltzmann Distribution.
  • MDPI (2024). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

An In-depth Technical Guide to the Discovery and History of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomalonamide, a halogenated amide, has carved a niche for itself primarily as a potent antimicrobial agent in various industrial applications. However, its reactivity and structural motifs suggest a potential for broader applications, including as a synthon in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to the scientific research and pharmaceutical development communities.

Part 1: The Genesis of a Biocide: Discovery and Historical Context

The direct historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its history is intrinsically linked to the discovery of its close chemical relative, 2,2-dibromo-3-nitrilopropionamide (DBNPA).

The first documented synthesis of DBNPA is attributed to Bernhard Conrad Hesse in 1896 [1]. This pioneering work laid the foundation for the exploration of halogenated short-chain alkylamides and their derivatives. While Hesse's primary focus was on the novel chemical entity, the groundwork was laid for future investigations into the properties and potential uses of such compounds.

It wasn't until the mid-20th century that the practical applications of these molecules began to be realized. In 1947 , DBNPA was first utilized as a seed and plant fungicide, marking its entry into the agrochemical field[1]. The potent biocidal activity of DBNPA spurred further research into related structures, including this compound. The development and patenting of synthesis methods for this compound, such as the one described in U.S. Patent 4,241,080, were crucial steps in making this compound more accessible for research and industrial use[2][3].

The 1970s saw the formal recognition of DBNPA as a pesticide in the United States in 1972, solidifying the role of this class of compounds as effective microbial control agents[1]. This regulatory approval likely encouraged the investigation of other halogenated amides, including this compound, for similar applications.

Part 2: Physicochemical Properties and Structural Elucidation

This compound is a white crystalline powder with the chemical formula C₃H₄Br₂N₂O₂. Its molecular structure features a central carbon atom bonded to two bromine atoms, and two amide functional groups.

PropertyValueSource
Molecular Weight 259.88 g/mol [4][5]
Appearance White to Almost white powder to crystal[6]
CAS Number 73003-80-2[5][6][7][8]
Molecular Formula C₃H₄Br₂N₂O₂[5][7]
Melting Point 202.0 to 206.0 °C[6]
Solubility Soluble in water (hydrolyzes under alkaline conditions)

The presence of two electron-withdrawing bromine atoms and the amide groups significantly influences the chemical reactivity of the molecule, making the alpha-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its biological activity.

Part 3: Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the bromination of malonamide or a related precursor. The following protocol is a representative method adapted from patented synthesis procedures.

Experimental Protocol: Synthesis of 2,2-Dibromomalonamide

Materials:

  • Malonamide

  • Liquid Bromine

  • Hydrogen Peroxide (30%)

  • Water (solvent)

  • Reaction flask (four-hole)

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a four-hole reaction flask equipped with a stirrer, thermometer, and two dropping funnels, add malonamide and water.

  • Initiation of Bromination: While stirring, begin the dropwise addition of liquid bromine to the reaction mixture. The reaction temperature should be maintained between 15-45 °C.

  • Controlled Addition of Hydrogen Peroxide: When approximately one-third to four-fifths of the total liquid bromine has been added, commence the dropwise addition of hydrogen peroxide. The addition of hydrogen peroxide helps to improve the stability and yield of the reaction.

  • Completion of Addition and Reaction: Continue the simultaneous dropwise addition of the remaining liquid bromine and hydrogen peroxide. After the additions are complete, allow the reaction to proceed for an additional 0.5-6 hours at the maintained temperature.

  • Isolation of Product: After the reaction period, the solid product is isolated by filtration. The filtrate can be reclaimed for use in subsequent batches.

  • Purification: The resulting filter cake, which is the this compound product, can be further purified by washing with water and drying.

Causality Behind Experimental Choices:

  • The use of a four-hole flask allows for simultaneous addition of reactants and monitoring of the reaction temperature.

  • The controlled, dropwise addition of bromine is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • The delayed and concurrent addition of hydrogen peroxide is a key innovation in some patented methods to enhance the reaction's efficiency and yield.

  • Maintaining the specified temperature range is critical for optimizing product formation and minimizing degradation.

Reaction Pathway Diagram

Synthesis_of_this compound Malonamide Malonamide (C₃H₆N₂O₂) This compound This compound (C₃H₄Br₂N₂O₂) Malonamide->this compound Bromination Bromine Bromine (Br₂) Bromine->this compound H2O2 Hydrogen Peroxide (H₂O₂) H2O2->this compound Oxidizing Agent

Caption: Synthesis of this compound from Malonamide.

Part 4: Mechanism of Action: The Molecular Basis of Biocidal Activity

This compound exerts its potent antimicrobial effects through a mechanism primarily targeting cellular thiols. As a moderate electrophile, it readily enters microbial cells via diffusion[4].

Once inside the cell, the electron-deficient carbon atom, due to the presence of the two bromine atoms, becomes a prime target for nucleophilic attack by sulfur-containing functional groups present in essential biomolecules.

The primary mechanism of action involves the reaction with thiol groups (-SH) found in amino acids like cysteine and in vital cofactors such as glutathione[4]. This interaction leads to the formation of disulfide bonds and the irreversible damage of key proteins and enzymes. The disruption of these proteins interferes with critical cellular processes, including:

  • Enzyme Inactivation: Many enzymes rely on cysteine residues for their catalytic activity. The modification of these residues by this compound leads to their inactivation.

  • Disruption of Cellular Respiration: The compound can interfere with the electron transport chain, thereby halting ATP synthesis and cellular respiration[4].

  • Inhibition of Transport Across the Cell Membrane: Damage to membrane proteins can disrupt the transport of essential nutrients into the cell and the removal of waste products.

This multi-pronged attack on essential cellular functions results in a rapid cessation of metabolic activity and ultimately, cell death.

Workflow of Antimicrobial Action

Antimicrobial_Action cluster_cell Microbial Cell Thiol_Proteins Thiol-Containing Proteins (e.g., Cysteine, Glutathione) Cellular_Processes Essential Cellular Processes (Respiration, Transport, etc.) Thiol_Proteins->Cellular_Processes Essential for Thiol_Proteins->Cellular_Processes Inactivation of Proteins Cell_Death Cell Death Cellular_Processes->Cell_Death Disruption leads to This compound This compound (Enters cell by diffusion) This compound->Thiol_Proteins Reacts with Thiol Groups

Caption: Mechanism of this compound's antimicrobial action.

Part 5: Applications in Research and Drug Development

While the primary commercial application of this compound is as an industrial biocide in water treatment, paper manufacturing, and metalworking fluids, its chemical properties make it a compound of interest for researchers in drug development[9][10].

1. Antimicrobial Drug Research:

The well-established, rapid, and broad-spectrum antimicrobial activity of this compound makes it a reference compound in studies aimed at discovering and developing new antimicrobial agents[11][12][13]. Its mechanism of action, targeting fundamental cellular components, provides a valuable benchmark for evaluating novel drug candidates. Researchers may use this compound to:

  • Validate new antimicrobial screening assays.

  • Study mechanisms of microbial resistance.

  • Serve as a lead compound for the design of new, more selective antimicrobial agents.

2. Synthon in Medicinal Chemistry:

The reactivity of the dibrominated carbon center allows this compound to be used as a building block in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential therapeutic applications. The introduction of bromine atoms into a molecule is a known strategy in drug design to enhance therapeutic activity and modify metabolic profiles[7][14].

3. Potential as a Topical Antiseptic:

Given its potent and rapid biocidal action, there is potential for the development of this compound-based formulations for topical antiseptic applications. However, thorough toxicological studies would be required to ensure its safety for human use.

4. Raw Material for Medical Compound Synthesis:

Patents have cited this compound as a raw material in the synthesis of medical compounds, although specific examples are not always provided[2]. This suggests its utility as an intermediate in the production of pharmaceutically active molecules.

Conclusion

This compound, a compound with a history rooted in the late 19th-century exploration of halogenated organic molecules, has proven to be a highly effective broad-spectrum biocide. While its primary applications have been industrial, its well-defined mechanism of action and chemical reactivity present opportunities for its use in scientific research and as a scaffold in drug discovery and development. For researchers and scientists, this compound serves as both a powerful tool for studying microbial life and a potential starting point for the design of novel therapeutic agents.

References

  • A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. (2022). Frontiers in Microbiology. [Link]
  • DBNPA.
  • CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
  • DBNPA. Wikipedia. [Link]
  • Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
  • Applications of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking fluid production and use.
  • WO2011063110A1 - A process preparing 2,2-dibromomalonamide.
  • This compound. PubChem. [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • An innovative antibiotic for drug-resistant bacteria. ScienceDaily. [Link]
  • US4163795A - Stabilized aqueous amide antimicrobial composition.
  • The development of new antimicrobial agents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Antimicrobial drug discovery and development. Ineos Oxford Institute. [Link]

Sources

Theoretical Framework for Predicting the Reactivity of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Dibromomalonamide (2,2-dibromopropanediamide) is a geminal dihalogenated amide whose reactivity profile remains largely unexplored in theoretical literature. Its unique structure, featuring a central carbon atom activated by two bromine atoms and flanked by two amide groups, suggests a rich and complex chemical behavior. This guide proposes a comprehensive theoretical framework to dissect and predict the reactivity of this compound. By leveraging principles from analogous α-haloamides and N-halo reagents, we will outline computational and experimental strategies to probe its potential as an electrophile, a halogen bond donor, and a radical precursor. This document serves as a roadmap for researchers seeking to harness the synthetic potential of this intriguing molecule in fields ranging from organic synthesis to medicinal chemistry.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a crystalline solid with the molecular formula C₃H₄Br₂N₂O₂[1][2]. The core of its reactivity lies in the central sp³-hybridized carbon atom which is subjected to potent electronic effects from its substituents.

  • Inductive Effect: The two electronegative bromine atoms and the two carbonyl groups of the amide functionalities create a strong electron-withdrawing effect. This polarizes the C-Br bonds and renders the central α-carbon highly electron-deficient, marking it as a prime target for nucleophilic attack[3].

  • Steric Hindrance: The presence of two bulky bromine atoms provides significant steric shielding around the α-carbon, which will influence the kinetics of substitution reactions.

  • Amide Functionality: The two -CONH₂ groups can participate in hydrogen bonding and may modulate the molecule's solubility and crystal packing. They also contribute to the overall electronic activation of the α-carbon.

The following diagram illustrates the key electronic features governing the molecule's predicted reactivity.

Dibromomalonamide_Electronic_Features cluster_molecule This compound Structure cluster_effects Predicted Reactive Centers C_alpha C1 C=O C_alpha->C1 C2 C=O C_alpha->C2 electrophilic_carbon Electrophilic Carbon (δ+) C_alpha->electrophilic_carbon Strong inductive withdrawal (I-) Br1 Br Br1->C_alpha halogen_bond_donor Halogen Bond Donor (σ-hole) Br1->halogen_bond_donor Anisotropic charge distribution Br2 Br Br2->C_alpha Br2->halogen_bond_donor N1 NH₂ C1->N1 N2 NH₂ C2->N2

Caption: Key electronic features and predicted reactive centers of this compound.

Theoretical Deep Dive: Three Pillars of Reactivity

Given the absence of specific computational studies on this compound, we propose a theoretical investigation grounded in three core reactivity pillars derived from the chemistry of related α-haloamides and N-halo reagents[4][5].

Pillar 1: The α-Carbon as a Potent Electrophile

The primary mode of reactivity for α-haloamides involves the substitution of the halogen atom by a nucleophile[5]. In this compound, the gem-dibromo substitution pattern amplifies the electrophilicity of the α-carbon, suggesting a high susceptibility to nucleophilic attack. The reaction could proceed through several mechanisms:

  • Sequential Sₙ2 Reactions: A strong nucleophile could displace the first bromide ion, forming an α-bromo-α-substituted malonamide intermediate, which could then undergo a second Sₙ2 reaction. Steric hindrance from the first substitution would likely make the second step slower.

  • Sₙ1-like Mechanism: In polar protic solvents, the C-Br bond may cleave to form a resonance-stabilized carbocation. The adjacent carbonyl groups would help delocalize the positive charge, making this pathway plausible.

Trustworthiness through Causality: The choice to investigate both Sₙ1 and Sₙ2 pathways is critical. While primary haloalkanes favor Sₙ2, the potential for carbocation stabilization by two carbonyl groups in this compound makes the Sₙ1 pathway a credible alternative that must be computationally modeled to determine the lowest energy path[3].

Pillar 2: Bromine Atoms as Halogen Bond Donors

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. This interaction is increasingly being exploited in organic synthesis and drug design[6]. The polarization of the C-Br bonds in this compound creates a positive electrostatic potential on the outer face of the bromine atoms, making them potential halogen bond donors. This capability could be leveraged to direct reactions, control stereochemistry, or mediate interactions with biological targets.

Pillar 3: The C-Br Bond as a Radical Source

While less common for α-haloamides than for N-halosuccinimides, the C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a bromine radical and a stabilized carbon-centered radical[4]. The resulting α-amido radical is stabilized by the adjacent carbonyl groups. This suggests that this compound could serve as a bromine source in radical-mediated transformations, such as alkene halogenation or cyclization reactions.

A Self-Validating Research Workflow: Integrating Theory and Experiment

To rigorously test these theoretical predictions, a two-pronged approach combining computational modeling and experimental validation is essential. The following workflow ensures that theoretical claims are grounded in empirical evidence.

Caption: Proposed workflow for the integrated theoretical and experimental study of this compound.

Detailed Protocol: Computational Reactivity Analysis via DFT

Objective: To quantitatively assess the reactivity pillars using Density Functional Theory (DFT), a proven method for studying reaction mechanisms[7][8].

Methodology:

  • Geometry Optimization:

    • Perform a full geometry optimization of the this compound ground state using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Confirm the structure corresponds to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Electronic Structure Analysis:

    • Calculate the Natural Bond Orbitals (NBO) to determine the partial charges on the α-carbon and bromine atoms.

    • Map the molecular electrostatic potential (ESP) onto the electron density surface to visually identify the electrophilic (δ+) α-carbon and the positive σ-holes on the bromine atoms.

  • Reaction Pathway Modeling:

    • For Nucleophilic Substitution: Model the reaction with a simple nucleophile (e.g., NH₃). Locate the transition state (TS) structures for both the Sₙ2 pathway and the intermediates/TS for the Sₙ1 pathway. Calculate the activation energy barriers for each path to determine the kinetically favored mechanism.

    • For Halogen Bonding: Model the complex between this compound and a Lewis base (e.g., pyridine). Optimize the geometry and calculate the basis set superposition error (BSSE)-corrected interaction energy to quantify the strength of the halogen bond.

    • For Radical Formation: Calculate the Bond Dissociation Energy (BDE) of the C-Br bond by computing the energies of the optimized this compound molecule and its corresponding radical fragments (CH(CONH₂)₂• and Br•).

Data Presentation: Predicted Properties and Reactivity

The following table summarizes the known properties of this compound and provides a template for presenting the results of the proposed computational study.

Property / ParameterValue / Predicted OutcomeRationale & Significance
Molecular Formula C₃H₄Br₂N₂O₂Basic chemical identity[1].
Molecular Weight 259.88 g/mol Essential for experimental stoichiometry[1].
Physical State Powder / CrystalsImportant for handling and reaction setup[1][2].
Predicted NBO Charge on Cα Highly PositiveQuantifies the electrophilicity of the α-carbon.
Predicted ESP on Bromine Positive (σ-hole)Indicates potential for halogen bonding.
Predicted C-Br BDE (Quantitative Value)Assesses the feasibility of radical formation.
Favored Substitution Pathway Sₙ1 or Sₙ2Dictates reaction conditions (solvent, nucleophile strength).

Implications for Drug Discovery and Development

The predicted reactivity of this compound opens several avenues for its application in medicinal chemistry and drug development[9].

  • Covalent Inhibitor Scaffolding: The high electrophilicity of the α-carbon makes this compound an attractive warhead for designing covalent inhibitors. It could form stable covalent bonds with nucleophilic residues like cysteine or histidine on a protein target, a strategy used in many modern drugs. The related dibromomaleimide is already used for its high reactivity towards thiol groups in bioconjugation[10].

  • Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, this compound could be used in FBDD screens. Its ability to form halogen bonds could provide specific, directional interactions with a protein's active site, serving as a starting point for building more potent ligands.

  • Synthetic Building Block: The molecule can serve as a versatile precursor for synthesizing more complex heterocyclic structures or α-substituted amides, which are common motifs in pharmaceuticals[11][12].

Conclusion

While this compound remains a molecule of untapped potential, a systematic theoretical investigation provides a powerful lens through which to predict and understand its reactivity. By framing our inquiry around its roles as an electrophile, halogen bond donor, and radical precursor, we can design targeted computational and experimental studies. This integrated approach not only illuminates the fundamental chemistry of this unique compound but also accelerates its translation into practical applications, from the synthesis of novel organic molecules to the development of next-generation therapeutics.

References

  • Benchchem. An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide.
  • ResearchGate. ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds.
  • RSC Publishing. Halogen-bonding-mediated synthesis of amides and peptides.
  • PubChem. This compound | C3H4Br2N2O2 | CID 175375.
  • National Institutes of Health (NIH). The Fascinating Chemistry of α‐Haloamides.
  • National Institutes of Health (NIH). Discovery of N–X anomeric amides as electrophilic halogenation reagents.
  • Cambridge Open Engage. Introducing N-X Anomeric Amides: Powerful Electrophilic Halogenation Reagents.
  • ChemicalBook. This compound | 73003-80-2.
  • Ovid. N-Halo Reagents. N-Halosuccinimides in Organic... : Russian Journal of Organic Chemistry.
  • Pleiades Publishing. N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds.
  • ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • NCERT. Haloalkanes and Haloarenes.
  • Thermo Fisher Scientific. This compound, 98+%.
  • Thermo Fisher Scientific. This compound, 98+%.
  • SciSpace. Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides.
  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • National Institutes of Health (NIH). Theoretical studies on cycloaddition reactions.
  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Institutes of Health (NIH). A theoretical study of the gas-phase reactions of propadiene with NO3: mechanism, kinetics and insights.
  • MDPI. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.

Sources

An In-depth Technical Guide to the Electrophilicity of Dibromomalonamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromomalonamide is a molecule of significant interest in the fields of bioconjugation, medicinal chemistry, and materials science. Its potent electrophilicity, conferred by the two bromine atoms attached to a central carbon flanked by two amide groups, makes it a highly reactive and versatile chemical tool. This guide provides a comprehensive exploration of the fundamental principles governing the electrophilic nature of this compound, its synthesis and characterization, and its practical applications, particularly in the context of drug development. Detailed experimental protocols and mechanistic insights are presented to equip researchers with the knowledge to effectively harness the unique reactivity of this compound.

Introduction: The Chemical Landscape of this compound

Halogenation is a fundamental transformation in organic chemistry that introduces unique physicochemical properties to a molecule.[1] The introduction of bromine, in particular, can enhance therapeutic activity and influence the metabolic profile of a drug.[2][3] this compound, with the IUPAC name 2,2-dibromopropanediamide, is a prime example of a halogenated compound with pronounced electrophilic character.[4] The electrophilicity of this compound arises from the strong electron-withdrawing effect of the two bromine atoms and the adjacent carbonyl groups of the amides. This electronic arrangement polarizes the carbon-bromine (C-Br) bonds, rendering the central carbon atom highly susceptible to attack by nucleophiles.[5][6]

This guide will delve into the synthesis, characterization, and reactivity of this compound, with a particular focus on its reactions with biologically relevant nucleophiles such as the thiol group of cysteine residues. The principles discussed are foundational for its application in the site-specific modification of proteins and the construction of advanced bioconjugates like antibody-drug conjugates (ADCs).

Synthesis and Characterization of this compound

Synthetic Protocol: Bromination of Malonamide

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Malonamide

  • Liquid Bromine (Br₂)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve malonamide in an appropriate amount of water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Bromination: Slowly add liquid bromine dropwise to the cooled and stirring solution of malonamide. The molar ratio of bromine to malonamide should be approximately 2.2:1 to ensure complete dibromination.

  • Neutralization: After the addition of bromine is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Slowly add a solution of sodium hydroxide to neutralize the hydrobromic acid (HBr) formed during the reaction until the solution is neutral to slightly basic.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Characteristics
¹H NMR A singlet in the region of 7.0-8.0 ppm, corresponding to the four protons of the two amide (-NH₂) groups. The exact chemical shift will depend on the solvent and concentration.[8][9][10][11]
¹³C NMR A signal for the central quaternary carbon (CBr₂) around 40-50 ppm. A signal for the carbonyl carbons (C=O) in the range of 160-170 ppm.
⁷⁹Br/⁸¹Br NMR Both bromine isotopes are NMR active and quadrupolar, leading to very broad signals that may be difficult to observe with a standard high-resolution NMR spectrometer.[12]
IR Spectroscopy A strong absorption band for the C=O stretching of the amide groups in the region of 1650-1700 cm⁻¹. N-H stretching vibrations will appear as a broad band between 3200 and 3400 cm⁻¹. The C-Br stretching frequency is expected in the fingerprint region, typically below 700 cm⁻¹.[13][14][15][16][17]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ will be observed at m/z corresponding to the molecular weight of C₃H₄Br₂N₂O₂ (259.88 g/mol ).[4]

The Electrophilicity of this compound in Action: Reactivity with Nucleophiles

The high electrophilicity of the central carbon atom in this compound makes it a prime target for a wide range of nucleophiles.[5] Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond.[5] The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms act as leaving groups.[5]

Reaction with Thiol Nucleophiles: The Gateway to Bioconjugation

The reaction of this compound with thiol-containing molecules, such as the amino acid cysteine, is of paramount importance in the field of bioconjugation.[18][19] The soft nature of the sulfur atom in thiols makes them excellent nucleophiles for attacking the electrophilic carbon of the C-Br bond.[19]

Mechanism of Reaction with Cysteine:

The reaction proceeds in a stepwise manner, with the sequential substitution of the two bromine atoms.

This compound Cysteine Reaction This compound This compound Intermediate Monobromo-thioether Intermediate This compound->Intermediate Nucleophilic Attack (Step 1) Cysteine1 Cysteine (R-SH) Cysteine1->Intermediate Cysteine2 Cysteine (R-SH) Product Dithioether Adduct Cysteine2->Product Intermediate->Product Nucleophilic Attack (Step 2) Br_ion1 Br⁻ Intermediate->Br_ion1 Loss of Leaving Group Br_ion2 Br⁻ Product->Br_ion2 Loss of Leaving Group ADC_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Antibody Monoclonal Antibody Reduction 1. Antibody Disulfide Reduction (TCEP) Antibody->Reduction DrugLinker This compound-Linker-Drug Conjugation 2. Conjugation Reaction DrugLinker->Conjugation Reduction->Conjugation Purification 3. Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis 4. Characterization (LC-MS) Purification->Analysis

Sources

An In-depth Technical Guide to the Solubility of Dibromomalonamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromomalonamide (CAS No: 73003-80-2) is a halogenated amide with the chemical formula C₃H₄Br₂N₂O₂.[1] It serves as a notable antimicrobial agent, particularly in applications like sugar mills, and as a compound in lipophilic fluid systems for fabric care.[2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various common laboratory solvents is paramount for its effective application in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility. Due to the scarcity of quantitative solubility data in publicly available literature, this guide emphasizes an inferred qualitative solubility profile based on fundamental chemical principles and presents detailed, field-proven experimental protocols for its precise determination.

Theoretical Framework: The Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[1][4][5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The key factors influencing the solubility of this compound include:

  • Polarity: The this compound molecule contains two polar amide (-CONH₂) groups, which can participate in hydrogen bonding, and two carbon-bromine bonds, which also contribute to its overall polarity. Therefore, it is expected to be more soluble in polar solvents.

  • Hydrogen Bonding: The presence of N-H and C=O bonds in the amide functional groups allows this compound to act as both a hydrogen bond donor and acceptor. Solvents that can also engage in hydrogen bonding (polar protic solvents) are likely to be effective at solvating this molecule.

  • Molecular Structure: With a molecular weight of approximately 259.88 g/mol , this compound is a relatively small molecule.[1]

Inferred Qualitative Solubility Profile of this compound

Based on the "like dissolves like" principle and the molecular structure of this compound, a qualitative solubility profile can be inferred. It is crucial to note that this profile is predictive and should be confirmed experimentally for any specific application.

Solvent ClassExample SolventsDielectric Constant (Polarity)Expected Qualitative SolubilityRationale
Polar Protic Water (H₂O)80.1[6]Soluble[3]The high polarity and hydrogen bonding capacity of water should effectively solvate the polar amide groups of this compound.
Methanol (CH₃OH)32.7[6]SolubleMethanol is a polar protic solvent capable of strong hydrogen bonding interactions.
Ethanol (C₂H₅OH)24.55[6]SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[6]Very SolubleDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)36.7[6]Very SolubleDMF is another powerful polar aprotic solvent that should readily dissolve this compound.
Acetone ((CH₃)₂CO)20.7[6]SolubleAcetone's moderate polarity and ability to act as a hydrogen bond acceptor suggest it will be a suitable solvent.
Nonpolar Hexane (C₆H₁₄)1.88[6]InsolubleThe significant difference in polarity between nonpolar hexane and polar this compound indicates poor solubility.
Toluene (C₇H₈)2.38[7]Sparingly Soluble to InsolubleToluene is a nonpolar aromatic solvent and is unlikely to be an effective solvent for the polar this compound.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, experimental determination is essential. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Shake-Flask Method) qual_start Weigh ~20-30 mg of this compound qual_add_solvent Add 0.2 mL increments of solvent (up to 1 mL) qual_start->qual_add_solvent qual_vortex Vortex for 30 seconds after each addition qual_add_solvent->qual_vortex qual_observe Observe for complete dissolution qual_vortex->qual_observe qual_result Classify as Soluble, Sparingly Soluble, or Insoluble qual_observe->qual_result quant_start Add excess this compound to a known volume of solvent quant_equilibrate Equilibrate at a constant temperature (e.g., 24-48 hours with agitation) quant_start->quant_equilibrate quant_separate Separate solid and liquid phases (centrifugation/filtration) quant_equilibrate->quant_separate quant_aliquot Take a known volume of the supernatant quant_separate->quant_aliquot quant_analyze Analyze concentration via a suitable analytical method (e.g., HPLC, UV-Vis) quant_aliquot->quant_analyze quant_calculate Calculate solubility (e.g., in mg/mL or mol/L) quant_analyze->quant_calculate start Start: Select Solvent start->qual_start start->quant_start

Caption: A flowchart illustrating the general steps for determining the solubility of a compound.

Detailed Methodologies

This method provides a rapid assessment of solubility.

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent in 0.2 mL increments.

  • After each addition, vortex the mixture for 30 seconds.

  • Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that approximate concentration.

  • If the solid does not dissolve after the addition of 1 mL of solvent, the compound is considered "sparingly soluble" or "insoluble."

This is a widely accepted method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents of appropriate purity

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Safety and Handling of this compound

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Some reports also indicate it may be harmful if swallowed, may cause an allergic skin reaction, and is fatal if inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of inadequate ventilation, use a suitable particle filter respirator.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[8] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed in a dry environment. It may be moisture and light-sensitive.[3]

  • Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[8]

    • Skin: Wash with plenty of soap and water. If skin irritation persists, call a physician.[8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

Conclusion

References

  • National Center for Biotechnology Information. "this compound | C3H4Br2N2O2 | CID 175375." PubChem. [Link]
  • Burdick & Jackson. "Dielectric Constant."
  • Open Oregon Educational Resources. "3.2 Solubility – Introductory Organic Chemistry." [Link]
  • Chemistry LibreTexts.
  • Khan Academy. "Solubility of organic compounds (video)." [Link]
  • Chemistry LibreTexts. "2.6.1: Like Dissolves Like." [Link]
  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents and Polarity." [Link]
  • Chemistry Steps. "Solubility of Organic Compounds." [Link]
  • Organic Chemistry Data. "Dielectric Constant of Common solvents." [Link]
  • ARCOR Epoxy Technologies. "Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents." [Link]
  • Chemistry LibreTexts. "2.6.1: Like Dissolves Like." [Link]

Sources

Methodological & Application

Application Notes and Protocols: Dibromomalonamide as a Versatile Brominating Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Controlled Brominating Agents

Bromination is a cornerstone transformation in organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a bromine atom into a molecule serves as a crucial handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[2] While elemental bromine (Br₂) is a powerful and traditional brominating agent, its high reactivity, corrosiveness, and hazardous nature present significant handling and safety challenges.[1] This has driven the development of solid, stable, and more selective N-bromo compounds, such as N-bromosuccinimide (NBS), as safer alternatives.[3]

Dibromomalonamide (DBM), a crystalline solid, emerges within this class as a valuable reagent. Its structure, featuring two bromine atoms attached to a carbon flanked by two amide groups, renders it an effective electrophilic brominating agent. This guide provides an in-depth analysis of DBM, offering technical insights and detailed protocols for its application in key organic transformations, tailored for researchers and professionals in chemical and drug development.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2,2-dibromopropanediamide[4]
CAS Number 73003-80-2[4][5]
Molecular Formula C₃H₄Br₂N₂O₂[4]
Molecular Weight 259.88 g/mol [4]
Appearance Powder / Crystalline Solid[4]
Primary Use Laboratory chemicals, Brominating Agent[5]

Critical Safety and Handling Protocols

This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[5][6] Proper handling is paramount to ensure personnel safety and prevent environmental contamination.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

DBM is a skin and eye irritant and may cause respiratory irritation.[5][6] Ingestion is harmful, and inhalation can be fatal in some cases.[4]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Signal Word: Warning[5][6]

Mandatory PPE:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield is also recommended.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[5][6] A dustproof gas mask or particle filter is recommended, especially when handling the powder.[7]

2.2 First Aid and Emergency Procedures

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5][7] Call a POISON CENTER or doctor if you feel unwell.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[5][6] If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][7]

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]

2.3 Storage and Disposal

  • Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[6][7] Store locked up.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][9] Do not let the product enter drains.[6]

G cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_disposal Waste & Cleanup prep Don PPE: - Goggles/Face Shield - Impervious Gloves - Lab Coat weigh Weigh DBM in Ventilated Hood prep->weigh Proceed to reaction Perform Reaction in Hood weigh->reaction Add to Reaction workup Quench & Extract reaction->workup Upon Completion waste Segregate Halogenated Waste workup->waste Dispose of Aqueous/Organic Waste cleanup Decontaminate Glassware & Surfaces waste->cleanup After Disposal

Caption: General laboratory workflow for using this compound.

Synthesis of this compound

This compound is not as commonly used as NBS, and its synthesis is typically performed from malonamide or related precursors. One patented method involves the direct bromination of malonamidenitrile.

Protocol 3.1: Synthesis from Malonamidenitrile [10]

This method utilizes the reaction of malonamidenitrile with liquid bromine, with hydrogen peroxide added portion-wise to facilitate the reaction.

  • Setup: In a four-neck reaction flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, add malonamidenitrile (1.0 mol) and water (252 mL).

  • Initial Bromination: Stir the mixture and maintain the reaction temperature between 20-25 °C. Begin the dropwise addition of liquid bromine (1.2 mol).

  • Oxidant Addition: When approximately two-thirds of the total bromine has been added, begin the simultaneous dropwise addition of 30.5% hydrogen peroxide (0.8 mol).

  • Reaction Completion: After the addition of both bromine and hydrogen peroxide is complete, continue to stir the reaction mixture at 20-25 °C for 1.5 hours.

  • Isolation: Filter the resulting solid product. The filtrate can be reclaimed for future syntheses. The filter cake is the desired 2,2-dibromo-2-malonamidenitrile (a related precursor, often used in biocidal formulations). A similar process starting from malonamide would yield this compound.

Note: This protocol is adapted from a patent for a related compound and illustrates a general synthetic strategy. The synthesis of this compound itself can be achieved by the acid-catalyzed reaction of malonamide with bromine in an aqueous solution.[11]

Application Notes & Protocols for Bromination

This compound serves as an electrophilic bromine source, capable of reacting with a variety of nucleophilic organic substrates. The reaction mechanism is often analogous to that of other N-bromo reagents.

4.1 α-Bromination of Ketones

The α-bromination of ketones is a fundamental reaction that proceeds through an enol or enolate intermediate.[12] Acidic conditions catalyze the formation of the enol, which then acts as the nucleophile, attacking the electrophilic bromine of DBM.[13][14]

Causality Behind Experimental Choices:

  • Catalyst: An acid catalyst (e.g., HBr, AcOH) is used to accelerate the keto-enol tautomerism, which is the rate-limiting step.[14] Without it, the reaction is often impractically slow.

  • Solvent: A non-reactive, aprotic solvent like acetic acid or THF is chosen to dissolve the reactants without competing in the reaction.

G ketone Ketone enol Enol Intermediate ketone->enol Tautomerization product α-Bromo Ketone enol->product Nucleophilic Attack malonamide Malonamide (Byproduct) product->malonamide Byproduct Formation dbm This compound (Br-Source) dbm->product h_plus H+ (cat.) h_plus->ketone Catalyzes

Caption: Mechanism for the acid-catalyzed α-bromination of a ketone.

Protocol 4.1.1: General Procedure for α-Bromination of an Enolizable Ketone

  • Reactant Setup: In a round-bottom flask, dissolve the ketone (1.0 equiv) in glacial acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add this compound (1.0-1.1 equiv) to the solution in one portion at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether (or another suitable organic solvent).

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure α-bromo ketone.

4.2 Electrophilic Bromination of Alkenes

Alkenes react with electrophilic bromine sources to form vicinal dibromides via an anti-addition mechanism.[15][16] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a backside attack of a bromide ion.[17][18]

Causality Behind Experimental Choices:

  • Solvent: An inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is crucial. Using nucleophilic solvents like water or alcohols would lead to the formation of halohydrins or bromoethers, respectively, as the solvent would compete with the bromide ion in attacking the bromonium intermediate.[16][17]

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize potential side reactions.

G cluster_start cluster_intermediate cluster_end alkene Alkene + DBM bromonium Cyclic Bromonium Ion Intermediate alkene->bromonium Electrophilic Attack product Vicinal Dibromide (anti-addition) bromonium->product Backside Attack by Br⁻

Caption: Bromonium ion mechanism for the bromination of an alkene.

Protocol 4.2.1: General Procedure for the Dibromination of an Alkene

  • Reactant Setup: Dissolve the alkene (1.0 equiv) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light (e.g., wrapped in aluminum foil) and under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.05 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take from 30 minutes to several hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure vicinal dibromide.

4.3 Electrophilic Aromatic Bromination

The bromination of aromatic rings is a classic example of electrophilic aromatic substitution (SₑAr).[19][20] The reactivity of the aromatic ring dictates the reaction conditions. Electron-rich systems (e.g., phenols, anilines) can be brominated under mild conditions, while electron-deficient rings require a Lewis acid catalyst to increase the electrophilicity of the bromine source.[19][21]

Causality Behind Experimental Choices:

  • Catalyst: For unactivated or deactivated aromatic rings, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is required. The catalyst coordinates with the brominating agent, polarizing the Br-Br bond and generating a more potent electrophile that can overcome the aromatic stability.[22]

  • Regioselectivity: The position of bromination is directed by the existing substituents on the ring. Activating groups (e.g., -OH, -OR, -NH₂) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CN, -COR) are meta-directing (with the exception of halogens).[20]

Protocol 4.3.1: Bromination of an Activated Aromatic Compound (e.g., Anisole)

  • Reactant Setup: Dissolve the activated aromatic compound (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv for monobromination) to the solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Work-up and Purification: Follow the general work-up and purification procedure outlined in Protocol 4.1.1.

Relevance in Drug Development

The introduction of bromine into a molecular structure is a recognized strategy in drug design.[23] Bromination can enhance therapeutic activity, modulate metabolic stability, and increase the duration of action of a drug candidate.[23][24] The "heavy atom effect" of bromine can also be exploited to improve the efficacy of photodynamic therapy.[24] As a solid and manageable brominating agent, this compound represents a useful tool in the medicinal chemist's arsenal for synthesizing libraries of brominated compounds for structure-activity relationship (SAR) studies, a critical phase in the drug development process.[25][26]

References

  • CN101781233B. (2012). Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
  • Castañeda, L., et al. (n.d.). A mild synthesis of dibromomaleimides.
  • ChemLogic. (n.d.). Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides. [Link]
  • Baker, J. R., et al. (2015). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Beilstein Journal of Organic Chemistry, 11, 1443–1449. [Link]
  • CN102630224B. (2014). For the preparation of the method for 2,2-dibromo Malonamide.
  • Uniphos Chemicals. (2017).
  • WO2011063110A1. (2011). A process preparing 2,2-dibromomalonamide.
  • de Souza, R. O. M. A., et al. (2013). N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis. Journal of the Brazilian Chemical Society. [Link]
  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175375, this compound. PubChem. [Link]
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. [Link]
  • The Organic Chemistry Tutor. (2021). Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl bromides. [Link]
  • US4954648A. (1990). Method for the bromination of aromatic compound.
  • Common Organic Chemistry. (n.d.).
  • Khan Academy. (2017).
  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
  • Bose, D. S., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry, 8, 335–339. [Link]
  • Liu, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(11), 13465–13476. [Link]
  • LibreTexts Chemistry. (2023). Reactions of Alkenes with Bromine. [Link]
  • Lesuisse, D. (2005). Applications in drug development. European Pharmaceutical Review. [Link]
  • MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds. Chemia. [Link]
  • Khan Academy. (2010).
  • Hergesel, J., & Gryko, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. [Link]
  • LibreTexts Chemistry. (2024).
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Coenen, H. H., & Mazière, B. (1999). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current Pharmaceutical Design, 5(1), 17-34. [Link]
  • Curini, M., & Montanari, F. (2021). Sustainable bromination of organic compounds: A critical review. Green Chemistry. [Link]
  • Khan Academy. (n.d.).
  • TopSCHOLAR. (n.d.).
  • Chemistry For Everyone. (2025). What Is Bromination In Organic Chemistry?. YouTube. [Link]
  • Gryko, D., & Hergesel, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2), 99-106. [Link]
  • Rich, R. L., & Myszka, D. G. (2000). Applications of biomolecular interaction analysis in drug development. Drug Discovery Today, 5(2), 65-71. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Dibromomalonamide in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Dibromomalonamide as a Versatile Electrophilic Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is of paramount importance. This compound (2,2-dibromomalonamide) emerges as a highly reactive and versatile precursor for the synthesis of a variety of pharmaceutically relevant compounds. Its gem-dibromo functionality, situated on a carbon atom activated by two adjacent amide groups, renders it a potent electrophile. This inherent reactivity allows for its strategic use in cyclocondensation reactions to form key heterocyclic systems.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the utility of this compound and its derivatives in the synthesis of quinazolinones, a class of compounds renowned for their broad spectrum of biological activities, including anticancer properties.[1][2][3] Additionally, we will explore the potential application of this compound in the synthesis of barbiturate analogs. The protocols herein are designed to be self-validating, with explanations of the chemical principles that underpin the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Physicochemical Properties and Safe Handling of this compound

This compound is a solid material that requires careful handling due to its chemical reactivity and potential hazards. Adherence to appropriate safety protocols is essential.

PropertyValue
CAS Number 73003-80-2
Molecular Formula C₃H₄Br₂N₂O₂
Molecular Weight 259.88 g/mol
Appearance White to off-white crystalline powder
Melting Point 202-206 °C

Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Application Note I: Synthesis of 6,8-Dibromo-2-aryl-4(3H)-quinazolinones

Background and Rationale: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of bromine atoms into the quinazolinone ring can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles.

The following two-step protocol details the synthesis of 6,8-dibromo-2-aryl-4(3H)-quinazolinones, starting with the bromination of 2-aminobenzamide to produce the key intermediate, 2-amino-3,5-dibromobenzamide. This intermediate is then cyclized with various aromatic aldehydes to yield the target quinazolinones.

Protocol 1.1: Synthesis of 2-Amino-3,5-dibromobenzamide

This protocol describes the regioselective dibromination of 2-aminobenzamide at the 3 and 5 positions of the aromatic ring using N-bromosuccinimide (NBS) as the brominating agent. The amino group directs the electrophilic substitution to the ortho and para positions, and the presence of two electron-withdrawing groups (the amide and the amino group) deactivates the ring, requiring a reactive brominating agent like NBS.

Materials:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide in chloroform.

  • To this stirred solution, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature.

  • Continue stirring the mixture at room temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the chloroform under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-3,5-dibromobenzamide.[1]

Protocol 1.2: Synthesis of 6,8-Dibromo-2-aryl-4(3H)-quinazolinones

This protocol details the cyclocondensation of 2-amino-3,5-dibromobenzamide with an aromatic aldehyde, followed by oxidative cyclization catalyzed by copper(II) chloride to form the quinazolinone ring system. The initial reaction forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone.

Materials:

  • 2-Amino-3,5-dibromobenzamide (from Protocol 1.1)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Copper(II) chloride (CuCl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-3,5-dibromobenzamide (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After 3 hours, add copper(II) chloride (3 equivalents) to the reaction mixture.

  • Continue refluxing at 70°C for an additional 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to collect the solid product.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from hot ethanol to obtain the pure 6,8-dibromo-2-aryl-4(3H)-quinazolinone.[1]

Data Presentation: Examples of Synthesized 6,8-Dibromo-2-aryl-4(3H)-quinazolinones

Aldehyde UsedProductYield (%)
Cinnamaldehyde6,8-Dibromo-2-styryl-4(3H)-quinazolinone~75%
3-Fluorobenzaldehyde6,8-Dibromo-2-(3-fluorophenyl)-4(3H)-quinazolinone~80%
4-Benzyloxybenzaldehyde6,8-Dibromo-2-(4-(benzyloxy)phenyl)-4(3H)-quinazolinone~78%

Yields are approximate and may vary depending on reaction scale and purification efficiency.[1]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation & Oxidation 2-Aminobenzamide 2-Aminobenzamide NBS N-Bromosuccinimide (NBS) Chloroform, RT, 4h 2-Aminobenzamide->NBS Dibromo_Intermediate 2-Amino-3,5-dibromobenzamide NBS->Dibromo_Intermediate Aldehyde Aromatic Aldehyde Ethanol, Reflux, 3h Dibromo_Intermediate->Aldehyde CuCl2 CuCl₂ Reflux, 3h Aldehyde->CuCl2 Intermediate Final_Product 6,8-Dibromo-2-aryl-4(3H)-quinazolinone CuCl2->Final_Product

Caption: Workflow for the two-step synthesis of 6,8-dibromo-2-aryl-4(3H)-quinazolinones.

Application Note II: One-Pot Synthesis of 3-Substituted-6,8-dibromo-4(3H)-quinazolinones

Background and Rationale: One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.[5] This approach is not only time- and resource-efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

This protocol describes a one-pot synthesis of 3-substituted-6,8-dibromo-4(3H)-quinazolinones from 3,5-dibromoanthranilic acid. The reaction proceeds through an in situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate, which subsequently reacts with a primary amine to furnish the desired quinazolinone.

Protocol 2.1: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones

Materials:

  • Methyl 3,5-dibromoanthranilate

  • Acetic anhydride

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine methyl 3,5-dibromoanthranilate (1 equivalent) and acetic anhydride (2 equivalents).

  • Heat the mixture to reflux for 2 hours to form the benzoxazinone intermediate.

  • To the same flask, add the primary amine (1.1 equivalents) and glacial acetic acid as a solvent.

  • Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.

Diagram of the One-Pot Reaction Scheme:

G Start Methyl 3,5-dibromoanthranilate + Acetic Anhydride Intermediate In situ formation of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one Start->Intermediate Reflux, 2h Amine + Primary Amine + Glacial Acetic Acid Intermediate->Amine Product 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone Amine->Product Reflux, 4-6h

Caption: One-pot synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones.

Research Perspective: this compound as a Precursor for 5,5-Dibromobarbituric Acid

Theoretical Framework: Barbiturates are a class of drugs derived from barbituric acid, which have been used as sedatives, hypnotics, and anticonvulsants. The classical synthesis of barbiturates involves the condensation of a malonic ester derivative with urea. Following this established synthetic logic, this compound is a promising, albeit less explored, precursor for the synthesis of 5,5-dibromobarbituric acid. The two amide groups of this compound can potentially undergo intramolecular cyclization with the elimination of ammonia, or it can react with urea in a condensation reaction.

The direct condensation of this compound with urea would be an atom-economical approach to 5,5-dibromobarbituric acid, a compound that itself can serve as a synthon for more complex heterocyclic systems.

Proposed Synthetic Approach (Hypothetical): A plausible synthetic route would involve the base-catalyzed condensation of this compound with urea. A strong base, such as sodium ethoxide in ethanol, would be required to deprotonate the amide nitrogen of urea, facilitating its nucleophilic attack on the carbonyl carbons of this compound, leading to a cyclization-condensation reaction.

Challenges and Considerations:

  • Reactivity: The high reactivity of the gem-dibromo group could lead to side reactions under strongly basic conditions.

  • Solubility: The solubility of both this compound and the resulting barbituric acid derivative in common organic solvents may pose challenges for reaction conditions and purification.

  • Reaction Conditions: Optimization of the base, solvent, and temperature would be critical to favor the desired cyclization over decomposition or polymerization.

Diagram of the Proposed Reaction:

G cluster_reactants Reactants cluster_product Product This compound This compound Conditions Base (e.g., NaOEt) Ethanol, Heat This compound->Conditions Urea Urea Urea->Conditions Barbiturate 5,5-Dibromobarbituric Acid Conditions->Barbiturate

Caption: Proposed synthesis of 5,5-dibromobarbituric acid from this compound and urea.

Conclusion

This compound and its related brominated anthranilamide derivatives are valuable and reactive precursors for the synthesis of pharmaceutically important quinazolinone scaffolds. The protocols provided offer reliable methods for the synthesis of these compounds, and the underlying chemical principles have been elucidated to aid in their application and adaptation. While the use of this compound for the direct synthesis of barbiturates remains an area for further research, the chemical rationale supporting this application is strong. The continued exploration of such versatile building blocks will undoubtedly contribute to the discovery and development of novel therapeutic agents.

References

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. National Institutes of Health (NIH).
  • Synthesis of Novel 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one Derivatives. IDOSI Publications.
  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. National Center for Biotechnology Information (NCBI).
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
  • Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. ResearchGate.
  • Multicomponent reactions - opportunities for the pharmaceutical industry. PubMed.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information (NCBI).

Sources

Application Note & Protocol: In Vitro Antimicrobial Efficacy Testing of Dibromomalonamide (DBMAM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Efficacy Data

2,2-Dibromo-3-nitrilopropionamide (DBNPA), often referred to by its registered trade name Dibromomalonamide (DBMAM), is a fast-acting, non-oxidizing electrophilic biocide.[1] It is widely deployed in industrial applications, including cooling towers, paper manufacturing, and oilfield water systems, to control the growth of bacteria, algae, and fungi.[1][2] The efficacy of DBMAM hinges on its ability to rapidly kill microorganisms, preventing biofilm formation and microbial-induced corrosion. For drug development professionals and researchers, quantifying this antimicrobial activity through standardized in vitro tests is a critical step in formulation development, quality control, and regulatory submission.

This document provides a comprehensive guide to evaluating the antimicrobial efficacy of DBMAM-based formulations. It is designed for researchers, scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each procedural choice. We will cover three fundamental assays:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of DBMAM that prevents visible microbial growth.

  • Minimum Bactericidal Concentration (MBC): To determine the lowest concentration that results in microbial death (a 99.9% reduction).[3][4]

  • Time-Kill Kinetic Assay: To characterize the rate at which DBMAM kills a microbial population.[5][6]

Scientific Foundation: Mechanism of Action and Testing Principles

Mechanism of Action of DBMAM

DBMAM is a moderate electrophile that exerts its biocidal effect by rapidly penetrating the microbial cell membrane.[1] Its primary mechanism involves the reaction of its bromine atoms with nucleophilic sites within the cell, particularly the sulfur-containing groups (e.g., thiols in cysteine residues) on essential proteins and enzymes.[1] This interaction forms covalent bonds that inactivate key enzymes, disrupting critical metabolic processes like redox reactions and ultimately leading to rapid cell death.[1] Unlike oxidizing biocides, DBMAM's action is more targeted toward these specific functional groups.[1] This fast-acting nature is crucial to its industrial application but also necessitates precise testing methodologies to capture its performance accurately.

Core Testing Principles: From Inhibition to Cidal Activity

The distinction between inhibiting growth (bacteriostatic) and actively killing (bactericidal) is fundamental in biocide evaluation.[7]

  • Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] It is a measure of bacteriostatic activity. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining MIC values due to its reproducibility and efficiency.[8][9][10]

  • Minimum Bactericidal Concentration (MBC): The MBC test is a logical extension of the MIC assay.[11] It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4] This is a true measure of bactericidal activity. An MBC is determined by sub-culturing from the clear wells of an MIC test onto biocide-free agar to see if any viable organisms remain.[4][10]

  • Time-Kill Kinetics: While MIC and MBC provide endpoint data, a time-kill assay reveals the rate of antimicrobial activity.[5][9] This is particularly important for a fast-acting biocide like DBMAM. The assay involves exposing a standardized microbial population to the biocide and measuring the number of surviving organisms at specified time intervals.[5][6][12] The ASTM E2315 is a standard guide for this procedure.[5][6]

Essential Materials and Preparatory Steps

Test Organisms

Select organisms relevant to the intended application. Standard reference strains are critical for reproducibility.

  • Bacteria: Pseudomonas aeruginosa (ATCC 15442), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 10536).[13]

  • Fungi: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404).[5]

Culture Media and Reagents
  • Growth Broth: Cation-Adjusted Mueller Hinton Broth (CAMHB) for bacteria.[11] Sabouraud Dextrose Broth (SDB) for fungi.

  • Growth Agar: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

  • DBMAM Stock Solution: Prepare a concentrated stock (e.g., 10,000 ppm) in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer). Ensure complete dissolution.

  • Sterile Saline: 0.85% NaCl solution for dilutions.

  • Neutralizer Broth: Essential for time-kill assays to stop the action of DBMAM at precise time points. The choice of neutralizer must be validated.[14][15] A common broad-spectrum neutralizer is Dey-Engley (D/E) Neutralizing Broth. The validation must confirm that the neutralizer effectively inactivates DBMAM without being toxic to the test organisms.[16]

Inoculum Preparation (Critical Step)

The final concentration of the inoculum is a key variable for both MIC and time-kill assays.

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

  • Transfer to a tube of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • For MIC/MBC, this suspension will be further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[3]

  • For Time-Kill assays, the suspension is diluted to achieve a starting concentration of ~1 x 10⁶ CFU/mL in the reaction vessel.

Protocol 1: MIC and MBC Determination via Broth Microdilution

This protocol is adapted from the principles outlined by the CLSI M07 guidelines.[10] It allows for the simultaneous determination of the MIC and provides the starting point for the MBC.

Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_controls Controls prep Prepare DBMAM Stock Solution serial_dilute Perform 2-Fold Serial Dilution of DBMAM Across Plate prep->serial_dilute plate Dispense Growth Media to 96-Well Plate plate->serial_dilute s_control Sterility Control (Media Only) inoculate Inoculate Wells with Standardized Culture serial_dilute->inoculate inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate g_control Growth Control (Media + Inoculum) read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates (35°C, 24-48h) subculture->incubate_agar read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC of DBMAM.

Step-by-Step MIC Protocol
  • Plate Setup: Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the DBMAM working stock solution to the first column of wells. Mix well by pipetting up and down. Transfer 100 µL from the first column to the second, creating a 2-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 10 µL of the inoculum, but no DBMAM.

    • Sterility Control: Wells containing only 100 µL of CAMHB.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of ~5 x 10⁶ CFU/mL. Add 10 µL of this final inoculum to each well (except the sterility control). The final volume in each well will be ~110 µL with a final bacterial concentration of ~5 x 10⁵ CFU/mL.[3]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of DBMAM in a well that shows no turbidity (i.e., is completely clear), indicating inhibition of growth.[8] The growth control must be turbid and the sterility control must be clear for the assay to be valid.

Step-by-Step MBC Protocol
  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC and at least two more concentrated wells that also showed no growth.[4]

  • Plating: Mix the contents of each selected well thoroughly. Aseptically pipette a 100 µL aliquot from each well and plate it onto a separate, labeled TSA plate. Spread the aliquot evenly over the surface.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 24-48 hours.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][4]

Data Presentation

Summarize the results in a clear, tabular format.

Test Organism DBMAM MIC (ppm) DBMAM MBC (ppm) MBC/MIC Ratio
P. aeruginosa ATCC 1544216322
S. aureus ATCC 65388162
E. coli ATCC 1053616161

Causality Note: The MBC/MIC ratio provides insight into the nature of the antimicrobial. A ratio of ≤4 is typically considered bactericidal, while a higher ratio suggests bacteriostatic activity at concentrations near the MIC.

Protocol 2: Time-Kill Kinetic Assay

This protocol follows the principles of ASTM E2315 to determine the rate of kill.[5][6]

Workflow for Time-Kill Assay

Time_Kill_Workflow setup Prepare Test Flasks: DBMAM + Broth start_exp Inoculate Flasks to Start Experiment (Final ~10^6 CFU/mL) setup->start_exp inoculum Prepare & Standardize Inoculum (~10^7 CFU/mL) inoculum->start_exp sampling Sample at Time Points (0, 15s, 1m, 5m, 1h, 4h...) start_exp->sampling control_flask Control Flask (No DBMAM) start_exp->control_flask Parallel Run neutralize Immediately Transfer Sample to Neutralizer Broth sampling->neutralize plate Perform Serial Dilutions & Plate onto Agar neutralize->plate incubate Incubate Plates (35°C, 24-48h) plate->incubate count Count Colonies & Calculate CFU/mL incubate->count plot Plot Log10(CFU/mL) vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Time-Kill Protocol
  • Preparation: In sterile flasks, prepare the desired concentrations of DBMAM (e.g., 1x MIC, 2x MIC, 4x MIC) in CAMHB. Include a control flask with only CAMHB. Bring all flasks to the specified test temperature (e.g., 25°C).[12]

  • Inoculation: Add the standardized inoculum to each flask to achieve a starting bacterial concentration of approximately 1 x 10⁶ CFU/mL. Mix immediately. This is Time Zero (T=0).

  • Time Zero Sampling: Immediately after inoculation, remove a 1.0 mL aliquot from the control flask, transfer it to 9.0 mL of neutralizer broth, and mix. This sample represents the initial count of viable organisms.

  • Time-Point Sampling: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes, 1 hour, 4 hours, 24 hours), remove a 1.0 mL aliquot from each test and control flask.[17] Immediately transfer it into 9.0 mL of neutralizer broth to stop the antimicrobial action.

  • Enumeration: Perform serial ten-fold dilutions of the neutralized samples in sterile saline. Plate 100 µL or 1.0 mL aliquots from appropriate dilutions onto TSA plates.

  • Incubation: Incubate plates at 35 ± 2°C for 24-48 hours, then count the colonies (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point. Convert the CFU/mL values to Log₁₀ CFU/mL. Plot the mean Log₁₀ CFU/mL against time for each DBMAM concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial count.

Data Presentation

Present the kinetic data in a table and a corresponding graph.

Time Log₁₀ CFU/mL (Control) Log₁₀ CFU/mL (1x MIC) Log₁₀ CFU/mL (2x MIC)
0 min6.056.026.04
1 min6.084.513.15
5 min6.153.22<2.00 (Limit of Detection)
15 min6.252.10<2.00
1 hr6.80<2.00<2.00

(Note: The data above is illustrative)

A graph plotting these values would visually demonstrate the rapid reduction in viable organisms when exposed to DBMAM, a hallmark of its efficacy.

Trustworthiness & Validation: The Role of Controls and Neutralization

The integrity of these protocols relies on proper controls and validation steps.

  • Positive Growth Control: Ensures that the media and incubation conditions can support microbial growth. Failure of this control (no growth) invalidates the entire experiment.

  • Sterility Control: Ensures that the media and reagents are not contaminated. Any growth in this control invalidates the experiment.

  • Neutralizer Efficacy Validation: This is arguably the most critical step for time-kill assays. The chosen neutralizer must be proven to instantly halt the activity of DBMAM at the tested concentrations without being toxic to the microorganisms.[14][18] This is typically validated using methods like those described in ASTM E1054, where a low number of organisms are exposed to the neutralizer with and without the biocide to ensure comparable recovery.[14] Failure to properly neutralize will result in an overestimation of the biocide's efficacy, as the killing action continues after the intended time point.[16]

Conclusion

The broth microdilution MIC/MBC and time-kill kinetic assays are powerful, complementary methods for characterizing the in vitro efficacy of this compound. The MIC/MBC assays provide essential data on the concentration required for static and cidal effects, while the time-kill assay reveals the speed and dynamics of its antimicrobial action. By adhering to standardized principles, employing rigorous controls, and understanding the scientific rationale behind each step, researchers can generate reliable, reproducible, and defensible data critical for product development and scientific investigation.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). ASTM E2315 Antimicrobial Activity Testing.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Baron, S., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Microchem Laboratory. (n.d.). ASTM E2315 - Liquid Suspension Time-Kill Test.
  • IVAMI. (n.d.). ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure.
  • STEMart. (n.d.). ASTM E2315 - Liquid Suspension Time Killing Test.
  • Government of Canada. (2023). Guidance on efficacy requirements for biocides: Planning your test product and testing.
  • Lewis, K., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • ISCA Cosmetic Testing. (n.d.). Standard Time-Kill testing (ASTM E2315).
  • Sandle, T. (2018). Avoiding environmental monitoring ‘false negatives’: overcoming disinfectant residues with culture media neutralisers. European Pharmaceutical Review.
  • Valappil, S. P., et al. (2021). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Materials (Basel).
  • Romero, A., et al. (2013). Specificity of the neutralizers as the cause of errors in evaluating disinfectant efficacy: an assessment of triclosan. Letters in Applied Microbiology.
  • Hegazy, M. A., et al. (2018). Efficacy and toxicity of neutralizers against disinfectants and antiseptics used in vaccine production facility. ResearchGate.
  • Fessler, A. T., et al. (2020). Biocide susceptibility testing of bacteria: Development of a broth microdilution method. Veterinary Microbiology.
  • iFyber. (n.d.). Antimicrobial Efficacy Testing | CRO Services.
  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
  • Fessler, A. T., et al. (2020). Biocide susceptibility testing of bacteria: Development of a broth microdilution method. PubMed.
  • Google Patents. (n.d.). Compositions of this compound and their use as biocides.
  • U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
  • Intertek. (n.d.). Antimicrobial Efficacy Testing.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Ataman Kimya. (n.d.). DBNPA.
  • IRO Group Inc. (n.d.). High-Performance DBNPA Biocide – Fast-Acting, Broad-Spectrum, and Cost-Effective!
  • Lipus, D., et al. (2019). Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide, Used in Unconventional Oil and Gas Extraction. Applied and Environmental Microbiology.
  • Uddin, T. M., et al. (2021). A Comprehensive Review of Antimicrobial Drugs: Mechanisms of Action and Specific Targets in Microorganisms. PubMed.
  • Wikipedia. (n.d.). DBNPA.
  • Mondal, A., et al. (2018). Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic. ResearchGate.
  • Smith, S. B., et al. (2000). Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli. Journal of Applied Microbiology.
  • Li, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. Frontiers in Microbiology.
  • Ban, D., & Song, J. (2024). Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. ACS Omega.

Sources

Harnessing Dibromomalonamide for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Dibromomalonamide in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount.[1] this compound, a geminal dihalide, emerges as a highly versatile and reactive building block for the synthesis of diverse molecular architectures, particularly heterocyclic compounds which form the backbone of countless pharmaceuticals.[2][3] Its utility stems from the presence of two key reactive centers: the two bromine atoms, which act as excellent leaving groups, and the amide functionalities, which can modulate solubility and participate in hydrogen bonding.

The core chemical feature of this compound is the electrophilic nature of the central carbon atom, activated by the two electron-withdrawing bromine atoms.[4] This renders it highly susceptible to attack by a wide range of nucleophiles, making it an ideal substrate for constructing complex molecular frameworks through cyclization and substitution reactions.[5][6] This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its application in synthesizing novel molecules with potential biological activity and explaining the causality behind the experimental design.

PART 1: Safety, Handling, and Storage

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is essential. It is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[7]

1.1 Hazard Identification:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[7][8]

1.2 Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with a particle filter.[9]

1.3 Handling and Storage Protocols:

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[8][10] Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[7] Store locked up.[10]

Table 1: Summary of Hazard Information for this compound

Hazard ClassificationCategoryPrecautionary Statement
Skin Irritation2P264: Wash face, hands and any exposed skin thoroughly after handling.[8]
Eye Irritation2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

PART 2: Core Synthetic Applications & Protocols

This compound's primary utility lies in its reaction with binucleophiles to form heterocyclic rings, many of which are privileged scaffolds in drug discovery.[11] The following protocols are representative examples of how this reagent can be used to synthesize key bioactive cores.

Synthesis of 2-Aminothiazole Derivatives

Scientific Rationale: The thiazole ring is a cornerstone of many bioactive molecules, including antimicrobials and anticancer agents. The Hantzsch thiazole synthesis is a classic and reliable method for its construction. In this protocol, this compound serves as a C2 synthon, reacting with a thiourea derivative which provides the N-C-S backbone. The high electrophilicity of the dibrominated carbon facilitates the initial nucleophilic attack by the sulfur atom of thiourea.

Workflow Diagram: Hantzsch-type Thiazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome DBM This compound Mix Mix in Ethanol (Solvent) DBM->Mix Thiourea Thiourea Derivative Thiourea->Mix Heat Heat under Reflux (Energy Input) Mix->Heat Initiates Reaction Neutralize Neutralize with Base (e.g., NaHCO3) Heat->Neutralize Forms Intermediate Salt Product 2-Aminothiazole Derivative Neutralize->Product Liberates Free Base Purify Purify via Recrystallization or Chromatography Product->Purify G Reactants This compound + Hydrazine Step1 Nucleophilic Attack (N attacks C-Br) Reactants->Step1 1 Intermediate Linear Intermediate (Monosubstituted) Step1->Intermediate Forms C-N bond Step2 Intramolecular Cyclization Intermediate->Step2 2 Cyclized Dihydropyrazole Intermediate Step2->Cyclized Forms ring Step3 Elimination of H₂O & Aromatization Cyclized->Step3 3 Product Substituted Pyrazole Step3->Product Final Product

Sources

Application Note: A Framework for Evaluating Dibrominated Compounds for the Prevention of Microbial Contamination in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Microbial contamination remains a significant challenge in cell culture, leading to the loss of valuable cell lines, experimental variability, and compromised research outcomes. While antibiotics are commonly used, their routine application can lead to the development of resistant organisms and may have off-target effects on cell physiology. This has spurred the search for novel, broad-spectrum antimicrobial agents. This document provides a comprehensive framework for the evaluation of dibrominated compounds, specifically using 2,2-dibromo-3-nitrilopropionamide (DBNPA) as a case study, for their potential use as anti-contamination agents in mammalian cell culture.

DBNPA is a fast-acting, broad-spectrum biocide used in various industrial applications, such as water treatment and papermaking, to control the growth of bacteria, fungi, and algae[1][2]. Its mechanism of action is believed to involve rapid penetration of the microbial cell membrane and reaction with sulfur-containing proteins, which disrupts normal cellular redox processes and leads to cell death[1][3]. While effective as a biocide, its application in the sensitive environment of cell culture necessitates a thorough evaluation of its cytotoxicity against mammalian cells.

This guide will detail the necessary protocols to determine the efficacy and safety profile of DBNPA or similar novel compounds, ensuring a data-driven approach to their potential implementation in research settings.

Properties and Mechanism of Action of DBNPA

DBNPA is a white crystalline solid with limited solubility in water but is soluble in organic solvents like acetone and ethanol[1][3]. It is most stable in acidic conditions and hydrolyzes in alkaline environments[1][3]. Its antimicrobial activity stems from its electrophilic nature, allowing it to react with nucleophilic components of microbial cells[4].

Proposed Antimicrobial Mechanism

The biocidal action of DBNPA is rapid and multifaceted:

  • Membrane Permeation: DBNPA quickly penetrates the microbial cell membrane[1][3].

  • Reaction with Cellular Components: Once inside the cell, it reacts with sulfur-containing amino acids and other nucleophiles within proteins and enzymes[4].

  • Disruption of Cellular Function: This reaction disrupts critical metabolic pathways, such as cellular redox processes, leading to a cessation of cellular function and rapid cell death[1][3].

Protocol 1: Preparation of DBNPA Stock Solution

Due to its limited aqueous solubility, a stock solution of DBNPA should be prepared in a sterile, cell culture-grade organic solvent, such as dimethyl sulfoxide (DMSO).

Materials:

  • 2,2-dibromo-3-nitrilopropionamide (DBNPA) powder

  • Sterile, cell culture-grade DMSO

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile-filtered pipette tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DBNPA powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM). It is advisable to create a concentrated stock to minimize the final concentration of DMSO in the cell culture medium, which should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].

  • Vortex the solution until the DBNPA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed[6].

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Working Concentration

The central challenge in using any biocide in cell culture is balancing its antimicrobial efficacy with its cytotoxicity to the cultured mammalian cells. Therefore, a critical step is to determine the therapeutic window of the compound. This is achieved by concurrently assessing its Minimum Inhibitory Concentration (MIC) against common contaminants and its cytotoxic effect on the specific cell line of interest.

Part A: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using a broth microdilution assay[7][8][9].

Materials:

  • DBNPA stock solution

  • Common cell culture contaminants (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of the test microorganism in its respective broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard[7].

  • In a sterile 96-well plate, perform a two-fold serial dilution of the DBNPA stock solution in the microbial growth medium. The concentration range should be broad enough to capture the MIC.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microbes with no DBNPA) and a negative control (broth only)[7].

  • Incubate the plate under appropriate conditions for the test organism (e.g., 18-24 hours at 37°C for bacteria).

  • Determine the MIC by identifying the lowest concentration of DBNPA that shows no visible turbidity (microbial growth)[8].

Part B: Assessing Mammalian Cell Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health[7][8].

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • DBNPA stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight[7].

  • Prepare serial dilutions of the DBNPA stock solution in complete cell culture medium and add them to the cells. Include an untreated control and a vehicle control (medium with the same concentration of DMSO as the highest DBNPA concentration used)[7].

  • Incubate the plate for a period relevant to your experimental needs (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals[7].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Interpretation and Visualization

The results from the MIC and cytotoxicity assays should be plotted to visualize the therapeutic window.

Table 1: Hypothetical Efficacy and Cytotoxicity Data for DBNPA

DBNPA Concentration (µM)Microbial Growth Inhibition (%)Mammalian Cell Viability (%)
0 (Control)0100
15098
29595
3 99 (MIC) 92
510085
7.510050 (IC50)
1010020

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Workflow for Determining the Optimal DBNPA Concentration.

Protocol 3: Routine Use of DBNPA for Prophylactic Contamination Control

Once an optimal working concentration is established (a concentration that is effective against microbes but shows minimal cytotoxicity), DBNPA can be incorporated into the routine cell culture workflow.

Procedure:

  • Thaw an aliquot of the DBNPA stock solution.

  • Dilute the stock solution directly into the complete cell culture medium to achieve the final desired working concentration. For example, if the working concentration is 3 µM and the stock is 100 mM, a 1:33,333 dilution would be required.

  • Use this DBNPA-containing medium for all subsequent cell culture steps, including passaging and medium changes.

  • It is crucial to maintain a control culture grown in medium containing only the vehicle (DMSO) at the same final concentration to monitor for any long-term, subtle effects on cell morphology or growth rate.

  • Regularly monitor cultures for any signs of contamination or changes in cell health.

Troubleshooting and Considerations

  • Precipitation: If the DBNPA precipitates upon dilution into aqueous media, try warming the media to 37°C and vortexing before application. A gradual dilution series may also help[10].

  • Cell-Specific Cytotoxicity: Cytotoxicity can be highly cell-line dependent[11]. It is imperative to perform the cytotoxicity assay on each specific cell line you intend to use DBNPA with.

  • Long-Term Effects: The provided protocols assess acute toxicity. Long-term, continuous exposure could have unforeseen effects on cellular metabolism, differentiation, or gene expression. Periodic functional assays relevant to your research are recommended.

  • Inactivation: DBNPA is unstable in alkaline conditions[1]. If your cell culture medium has a high pH, the efficacy of DBNPA may be reduced over time.

Conclusion

Dibrominated compounds like DBNPA present a potential alternative to traditional antibiotics for controlling microbial contamination in cell culture. However, their use is predicated on a careful and systematic evaluation of their cytotoxic properties. By following the detailed protocols outlined in this application note, researchers can establish a therapeutic window for their specific cell lines, enabling the effective use of these powerful biocides while maintaining the integrity of their cell cultures. This framework provides a robust, self-validating system for the adoption of novel antimicrobial agents in the research laboratory.

References

  • Source: National Institutes of Health (NIH)
  • Title: In Vitro Assay Protocols for Novel Antimicrobial Compounds Source: Benchchem URL
  • Title: Application Notes and Protocols for the Development of Novel Antimicrobial Agents Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Title: CAS 10222-01-2: 2,2-Dibromo-3-Nitrilopropionamide Source: CymitQuimica URL
  • Source: National Institutes of Health (NIH)
  • Title: 2,2-Dibromo-3-Nitrilopropionamide Source: ChemBK URL
  • Title: 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
  • Title: 2,2-dibromo-3-nitrilopropionamide, 10222-01-2 Source: The Good Scents Company URL
  • Title: 2,2-Dibromo-3-Nitrilopropionamide Biocide Source: Camachem URL
  • Title: (PDF)
  • Source: National Institutes of Health (NIH)
  • Title: Any suggestions for treating DMSO soluble compound in cell culture?
  • Source: Green Chemistry (RSC Publishing)
  • Title: Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
  • Source: National Institutes of Health (NIH)
  • Title: Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress Source: PubMed URL
  • Source: Selleckchem.
  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • Title: Antimicrobial and cytotoxic activities of natural (Z)
  • Title: Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida Source: PMC - NIH URL
  • Title: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media Source: PMC URL
  • Title: From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles Source: PMC - PubMed Central URL
  • Title: Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??
  • Title: Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells Source: PubMed URL
  • Title: Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation Source: PubMed URL
  • Title: Cytotoxicity and DNA damage to mammalian cells by nitrofurans Source: PubMed URL

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Dibromomalonamide and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromomalonamide (DBM) is a potent electrophilic biocide utilized in various industrial applications for microbial control.[1][2] Its efficacy is intrinsically linked to its chemical reactivity, which can also lead to the formation of various reaction and degradation products, including potential disinfection byproducts (DBPs).[3][4] This application note presents a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of DBM and the qualitative monitoring of its key reaction products. We delve into the rationale behind the method development, provide a detailed, step-by-step protocol, and discuss the interpretation of chromatographic data in the context of DBM's reactivity. This guide is intended for researchers, quality control analysts, and drug development professionals working with DBM or related halogenated biocides.

Introduction: The Analytical Challenge of a Reactive Biocide

This compound is an amide-containing compound featuring two bromine atoms attached to a central carbon, rendering it highly electrophilic. This chemical feature is the basis of its biocidal mechanism, which is believed to involve rapid reaction with nucleophilic residues, such as the thiol groups of cysteine in bacterial proteins, leading to irreversible enzyme inhibition and cell death.[5]

However, this inherent reactivity also presents an analytical challenge. In aqueous environments, DBM is susceptible to degradation via pathways such as hydrolysis, and its reaction with other nucleophiles in a given matrix can lead to a complex mixture of products.[6] Monitoring the parent compound's concentration is crucial for ensuring proper dosage and efficacy, while identifying its reaction products is vital for understanding its environmental fate, degradation pathways, and the potential formation of regulated DBPs.[7][8]

This document provides a validated HPLC method designed to separate the moderately polar DBM from its more polar hydrolysis products and potential thio-adducts, offering a reliable tool for stability studies, reaction monitoring, and quality control.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and its expected reaction products.

  • Choice of Separation Mode: Reversed-Phase (RP) HPLC DBM is a small organic molecule with moderate polarity. RP-HPLC is the ideal separation mode, utilizing a nonpolar stationary phase (C18) and a polar mobile phase. This setup allows for the retention of DBM based on its hydrophobicity, while its more polar degradation products, such as those resulting from hydrolysis, will elute earlier, enabling effective separation.[9]

  • Stationary Phase Selection: End-capped C18 A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary for the parent DBM molecule. An end-capped column is specified to minimize peak tailing that can occur from secondary interactions between the basic amide group of DBM and residual acidic silanol groups on the silica support.

  • Mobile Phase Strategy: Acidified Gradient Elution Given the amide structure, DBM is susceptible to base-catalyzed hydrolysis.[6] To ensure the stability of the analyte during the chromatographic run, the mobile phase is maintained at a slightly acidic pH using a phosphoric acid additive. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), is employed. This approach is critical for two reasons:

    • It allows for the elution and sharp peak shape of highly polar initial degradants.

    • It effectively elutes the more retained parent DBM and any less polar byproducts within a practical timeframe, ensuring high resolution across a range of analyte polarities.[9]

  • Detector Selection: UV Detection at Low Wavelength this compound lacks a significant chromophore that absorbs at higher UV wavelengths. The amide functional group, however, exhibits absorbance at low UV wavelengths.[10] Therefore, a detection wavelength of 210 nm is chosen to achieve the necessary sensitivity for DBM and its derivatives.[9] While this wavelength can have higher background noise, the use of high-purity HPLC-grade solvents mitigates this issue.

Core Experimental Protocols

Required Reagents and Equipment
  • Reagents:

    • This compound (DBM) reference standard (>98% purity)

    • Acetonitrile (HPLC gradient grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

  • Equipment:

    • HPLC system with a binary gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.22 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • DBM Stock Standard (1000 µg/mL): Accurately weigh 25 mg of DBM reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. Note: Prepare this fresh daily due to potential hydrolysis in aqueous solutions.

  • Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock standard using Mobile Phase A.

HPLC System Configuration and Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 22 minutes
System Suitability Testing (SST)

To ensure the trustworthiness and reliability of the analytical system for each run, a series of SST injections (e.g., 5 injections of a 50 µg/mL standard) must be performed. The system is deemed ready when the following criteria are met.[11]

SST ParameterAcceptance Criteria
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Analysis of DBM Reaction and Degradation

The primary degradation pathway for DBM in aqueous media is hydrolysis, while its primary reaction mechanism as a biocide involves nucleophilic substitution with thiols.

Visualizing DBM Reactivity

The diagram below illustrates the principal reaction pathways for this compound.

DBM_Reactions DBM This compound (DBM) Hydrolysis_Products Hydrolysis Products (e.g., Monobromomalonamide, Dibromomalonic Acid) DBM->Hydrolysis_Products  + H₂O (Hydrolysis) Thiol_Adducts Thiol Adducts (e.g., Cysteine-DBM) DBM->Thiol_Adducts  + R-SH (Nucleophilic Substitution)

Caption: Key reaction pathways of this compound (DBM).

Chromatographic Profile and Interpretation

When monitoring a reaction or stability study, the chromatogram will show a distinct pattern. The parent DBM peak will decrease over time, while new peaks corresponding to its products will appear and grow.

  • Expected Elution Order:

    • Early Eluting Peaks (< 5 min): Highly polar species, such as bromide ions (not UV active) and hydrolysis products like dibromomalonic acid.

    • Mid-Eluting Peaks (5-10 min): Products of single displacement reactions, such as monobromomalonamide-thioether adducts. These are more polar than DBM but less polar than the full hydrolysis products.

    • DBM Peak (~12-14 min): The parent this compound compound.

The following table provides hypothetical retention data for DBM and its key reaction products based on the described method.

CompoundExpected Retention Time (min)Description
Dibromomalonic Acid~3.5Primary hydrolysis product.
Monobromomalonamide-Cys Adduct~7.2Product of reaction with Cysteine.
This compound (DBM) ~13.1 Parent compound.

Experimental Workflow Visualization

The overall analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive/Prepare Sample (e.g., Reaction Quench) Dilution Dilute with Mobile Phase A Sample->Dilution Filter Filter through 0.22 µm Syringe Filter Dilution->Filter Inject Inject Sample onto HPLC Filter->Inject SST System Suitability Test (SST) SST->Inject Pass/Fail Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Quantify Quantify DBM Concentration (External Standard Calibration) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for HPLC analysis of DBM.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and scientifically-grounded approach for the quantitative analysis of this compound and the qualitative monitoring of its reaction products. By understanding the rationale behind the selection of the column, mobile phase, and detector settings, researchers can confidently apply and adapt this method for various applications, including formulation stability testing, kinetic studies of its biocidal action, and environmental fate analysis. The self-validating nature of the protocol, underscored by stringent system suitability criteria, ensures high-quality, reproducible data essential for scientific research and regulatory compliance.

References

  • Talanta. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed.
  • Ferreira, V., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. National Institutes of Health (NIH).
  • Quintana, M. C., et al. (2006). HPLC-UV-EC determination of brominated organic compounds in water. ResearchGate.
  • Quintana, M. C., et al. (2006). HPLC-UV-EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies.
  • Wagner, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
  • Siddiqui, M. F., & Ahmad, I. (2012). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. PubMed.
  • Wick, M., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. National Institutes of Health (NIH).
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2022). (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
  • Google Patents. (n.d.). CN106359400A - Compositions of this compound and their use as biocides.
  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed.
  • Engineering. (n.d.). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights.
  • Science of The Total Environment. (2022). Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream. National Institutes of Health (NIH).
  • Cropaia. (n.d.). Water Disinfection Byproducts (DBP).
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • ResearchGate. (n.d.). Mechanism of inactivation by biocides.
  • YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions.
  • USDA Food Safety and Inspection Service. (n.d.). Determination of Dipyrone-Related Residues by HPLC.
  • ResearchGate. (2017). Synthesis of 4-(dibromomethyl)benzenecarbaldehyde and its reactions with N- and O-nucleophiles | Request PDF.
  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. PubMed.

Sources

Gas Chromatography Method for the Sensitive Detection of Dibromomalonamide: A Guide to Derivatization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Dibromomalonamide is a halogenated amide that presents significant analytical challenges for direct gas chromatography (GC) due to its high polarity and low thermal stability. These properties can lead to poor chromatographic performance, including peak tailing and on-column degradation. This application note details a robust and sensitive method for the quantitative analysis of this compound, particularly relevant for impurity profiling in pharmaceutical development and quality control. The method employs a crucial silylation derivatization step to enhance analyte volatility and stability, followed by separation and detection using either Gas Chromatography with an Electron Capture Detector (GC-ECD) for high sensitivity or a Mass Spectrometer (GC-MS) for definitive identification.

Introduction and Analytical Principle

The accurate quantification of impurities and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final product.[1] this compound, a dibrominated amide, poses a challenge to standard GC analysis. Molecules containing active hydrogen groups, such as those in amides, exhibit strong intermolecular hydrogen bonding, which reduces volatility and can cause undesirable interactions with the GC system.[2] Furthermore, such compounds can be thermally labile, degrading at the high temperatures of the GC injector port and column.[3]

To overcome these obstacles, derivatization is employed to modify the analyte's chemical structure into a form more amenable to GC analysis.[2][4] This method is founded on two core principles:

  • Silylation Derivatization: The active, polar hydrogens on the this compound's amide groups are replaced with non-polar trimethylsilyl (TMS) groups.[4] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively blocks hydrogen bonding, reduces the molecule's polarity, and significantly increases its volatility and thermal stability.

  • Selective Detection:

    • Electron Capture Detection (ECD): The presence of two bromine atoms makes the derivatized this compound highly electronegative. The ECD is exceptionally sensitive to such halogenated compounds, allowing for trace-level detection.[5][6] The detector operates by establishing a baseline current from a radioactive source (typically ⁶³Ni); when electronegative analytes pass through, they "capture" electrons, causing a measurable drop in current that is proportional to the analyte concentration.[7][8]

    • Mass Spectrometry (MS): GC-MS provides unambiguous identification by separating the analyte chromatographically and then generating a unique mass spectrum based on its fragmentation pattern.[9][10] This offers an orthogonal detection mechanism, confirming both the identity and quantity of the analyte, which is invaluable for impurity characterization.[11]

The overall analytical workflow is depicted below.

GC_Workflow_this compound cluster_prep Sample & Standard Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis Sample Weigh Sample Dissolve Dissolve/Extract in Aprotic Solvent Sample->Dissolve Standard Prepare Stock Standard Dilution Create Calibration Curve Standards Standard->Dilution AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dilution->AddReagent Derivatize Standards in Parallel Dissolve->AddReagent React Incubate (e.g., 70°C for 30 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject Derivatized Sample into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (ECD or MS) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify Validation_Parameters cluster_params center ICH Q2(R1) Method Validation Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Sources

Application Notes and Protocols: Dibromomalonamide as a Versatile Reagent for Polymer Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of polymers is a cornerstone of advanced materials science and pharmaceutical development. This guide provides an in-depth exploration of dibromomalonamide, a geminal dihalide, as a potent and versatile reagent for the functionalization of polymers. While direct literature on the use of this compound for polymer modification is emerging, this document synthesizes established principles of organic chemistry and polymer science to present robust, scientifically-grounded protocols. We will delve into the reactivity of this compound and propose detailed methodologies for its application in crosslinking, surface functionalization, and grafting to polymers bearing nucleophilic functional groups such as amines, thiols, and hydroxyls. These application notes are designed to empower researchers to unlock the potential of this compound in creating novel biomaterials, drug delivery systems, and advanced functional materials.

Introduction to this compound: A Reagent Profile

This compound (2,2-dibromopropanediamide) is an organic compound featuring a central carbon atom bonded to two bromine atoms and two amide functionalities.[1] This unique structure imparts a high degree of reactivity, making it an attractive candidate for polymer modification. The geminal bromine atoms are excellent leaving groups, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₃H₄Br₂N₂O₂[2]
Molecular Weight 259.88 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
CAS Number 73003-80-2[2]

The amide groups can participate in hydrogen bonding, influencing the reagent's solubility and interaction with polymer chains.[1] The primary utility of this compound in polymer chemistry stems from its ability to react with various nucleophilic functional groups present on polymer backbones or side chains.

Reaction Mechanisms: The Chemistry of Functionalization

The functionalization of polymers with this compound is predicated on the principles of nucleophilic substitution at the gem-dihalide center. The two bromine atoms can be sequentially or simultaneously displaced by nucleophiles, leading to either grafting of single polymer chains or crosslinking between multiple chains.

Reaction with Amine-Functionalized Polymers

Primary and secondary amines on polymer chains are excellent nucleophiles that can readily react with this compound. The reaction proceeds via a nucleophilic substitution mechanism.

Figure 1: Proposed reaction mechanism of this compound with amine-functionalized polymers, leading to a crosslinked structure.

This reaction is analogous to the crosslinking of amine-functionalized polymers with dialdehydes, where stable imine bonds are formed.[3][4][5] The resulting crosslinked network can significantly alter the polymer's mechanical properties, swelling behavior, and thermal stability.

Reaction with Thiol-Functionalized Polymers

Thiol groups are highly reactive nucleophiles, especially in their deprotonated thiolate form. The reaction with this compound is expected to be rapid and efficient, similar to the well-established thiol-bromo "click" reaction.[6]

Thiol_Reaction_Workflow start Start with Thiol-Functionalized Polymer dissolve Dissolve polymer and this compound in a suitable aprotic solvent (e.g., DMF, DMSO) start->dissolve base Add a non-nucleophilic base (e.g., DIPEA) to facilitate thiolate formation dissolve->base react React at room temperature with stirring base->react monitor Monitor reaction progress by TLC or NMR react->monitor precipitate Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether) monitor->precipitate wash Wash the precipitate to remove unreacted reagents precipitate->wash dry Dry the functionalized polymer under vacuum wash->dry end Characterize the final product dry->end

Figure 2: General experimental workflow for the functionalization of thiol-containing polymers with this compound.

This reaction offers a pathway to create hydrogels and other crosslinked materials with tunable properties. The reactivity of thiols can be modulated by pH, providing a degree of control over the crosslinking process.[6][7]

Reaction with Hydroxyl-Functionalized Polymers

The nucleophilicity of hydroxyl groups is generally lower than that of amines or thiols. Therefore, the reaction with this compound will likely require activation of the hydroxyl group or more forcing reaction conditions. A common strategy for the bromination of alcohols, which can be adapted here, is the use of a phosphine reagent like triphenylphosphine (PPh₃) in a reaction analogous to the Appel reaction.[8][9]

Hydroxyl_Reaction_Overview Polymer_OH Polymer-OH DBM_PPh3 This compound + PPh₃ Polymer_OH->DBM_PPh3 Reacts with Intermediate Activated Complex DBM_PPh3->Intermediate Forms Functionalized_Polymer Functionalized Polymer Intermediate->Functionalized_Polymer Yields Byproduct Triphenylphosphine oxide + HBr Intermediate->Byproduct and

Figure 3: Conceptual overview of the reaction between a hydroxyl-functionalized polymer and this compound, likely requiring an activating agent.

Experimental Protocols

Disclaimer: These are proposed protocols based on established chemical principles. Researchers should perform small-scale pilot reactions to optimize conditions for their specific polymer system.

General Safety Precautions

This compound should be handled with care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[3]

Protocol for Crosslinking of Amine-Functionalized Polymers

Materials:

  • Amine-functionalized polymer (e.g., poly(L-lysine), polyethyleneimine)

  • This compound

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Precipitation solvent (e.g., diethyl ether, cold methanol)

Procedure:

  • Dissolve the amine-functionalized polymer in the anhydrous aprotic solvent to a desired concentration (e.g., 10 mg/mL).

  • In a separate vial, dissolve this compound in the same solvent. The molar ratio of this compound to amine functional groups can be varied to control the crosslinking density (e.g., 1:2, 1:4).

  • Add the non-nucleophilic base to the polymer solution (e.g., 2-3 equivalents relative to this compound) to neutralize the HBr byproduct.

  • Slowly add the this compound solution to the polymer solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 2-24 hours. Monitor the formation of a gel or an increase in viscosity.

  • Quench the reaction by adding a small amount of a primary amine (e.g., ethanolamine).

  • Precipitate the crosslinked polymer by adding the reaction mixture to a large volume of the precipitation solvent.

  • Collect the precipitate by filtration or centrifugation, wash thoroughly with the precipitation solvent, and dry under vacuum.

Protocol for Surface Functionalization of Thiol-Containing Polymer Films

Materials:

  • Polymer film with surface thiol groups

  • This compound

  • Aprotic solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., DIPEA)

  • Washing solvents (e.g., DMF, ethanol, deionized water)

Procedure:

  • Prepare a solution of this compound (e.g., 10 mM) and a non-nucleophilic base (e.g., 30 mM) in the aprotic solvent.

  • Immerse the thiol-functionalized polymer film in the solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

  • Remove the film from the solution and wash it sequentially with the aprotic solvent, ethanol, and deionized water to remove unreacted reagents.

  • Dry the functionalized film under a stream of nitrogen or in a vacuum oven.

Characterization of Functionalized Polymers

A suite of analytical techniques should be employed to confirm successful functionalization and to characterize the properties of the modified polymer.

Analytical TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the disappearance of nucleophilic groups (e.g., N-H, S-H) and the appearance of new functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the functionalized polymer, determination of the degree of functionalization.
Gel Permeation Chromatography (GPC) Analysis of changes in molecular weight and molecular weight distribution, indicating crosslinking.
Dynamic Light Scattering (DLS) Measurement of the size of polymer particles or aggregates in solution.
Contact Angle Measurement Assessment of changes in surface hydrophilicity/hydrophobicity for surface-functionalized materials.
Rheometry Characterization of the mechanical properties of crosslinked gels.

Potential Applications in Research and Drug Development

The ability to functionalize polymers with this compound opens up a wide range of applications:

  • Drug Delivery: Creation of crosslinked hydrogels for the controlled release of therapeutic agents. The degradability of the crosslinks can be tuned for specific release profiles.

  • Tissue Engineering: Development of biocompatible scaffolds with tailored mechanical properties and surface chemistries to promote cell adhesion and proliferation.

  • Bioconjugation: Covalent attachment of biomolecules (peptides, proteins, antibodies) to polymer surfaces for diagnostic and therapeutic applications.

  • Antimicrobial Surfaces: Immobilization of antimicrobial agents onto polymer surfaces to prevent biofilm formation.

Conclusion

This compound presents a compelling opportunity as a versatile and reactive tool for the functionalization of polymers. By leveraging its gem-dihalide chemistry, researchers can introduce crosslinks, graft side chains, and modify surfaces to create a new generation of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for exploring the full potential of this promising reagent in a variety of scientific and industrial applications.

References

  • ResearchGate. (n.d.). Crosslinking of amino functionalized polysiloxane AS with dialdehyde.... [Link]
  • ResearchGate. (n.d.). Aldehyde-mediated crosslinking of polymers comprising alcohol, amine,.... [Link]
  • ResearchGate. (n.d.). Cross linking Reactions of Oxidized Cellulose Fiber. I. Reactions Between Dialdehyde Cellulose and Multifunctional Amines on Lyocell Fabric. [Link]
  • MDPI. (2021).
  • MDPI. (2023).
  • MDPI. (2022).
  • PMC - NIH. (2020). Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. [Link]
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of novel series of malonamides derivatives via a five-component reaction. [Link]
  • Semantic Scholar. (n.d.).
  • PubMed. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. [Link]
  • PubMed. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]
  • Lookchem. (n.d.). A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources. [Link]
  • MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. [Link]
  • YouTube. (2019). Reactions of thiols. [Link]
  • PubMed. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]
  • Khan Academy. (n.d.). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. [Link]
  • Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. [Link]
  • Chemguide. (n.d.). amines as nucleophiles. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]
  • YouTube. (2023).
  • YouTube. (2019). Hoffmann Bromamide Reaction I Amines I Particles Academy. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: A Mild and Efficient Method for Bromination of Alcohols Using α,α-Dibromo-β-dicarbonyl Compounds as Halogen Sources.. [Link]

Sources

Application Note & Protocol: Streamlining Synthesis with In Situ Generation of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromomalonamide is a highly reactive and versatile chemical intermediate, valuable for introducing a gem-dibromo functionalized carbon center in the synthesis of complex organic molecules. However, its reactivity can also contribute to instability, making its isolation and storage challenging. This application note presents a comprehensive guide to the in situ generation of this compound from malonamide and its subsequent reaction with nucleophiles. This approach circumvents the need to handle the isolated, potentially unstable reagent, thereby enhancing safety, improving reaction efficiency, and simplifying the overall synthetic workflow. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for synthesizing novel chemical entities.

Introduction: The Strategic Advantage of In Situ Generation

In the field of medicinal chemistry and organic synthesis, dibromo-activated methylene compounds are powerful synthons. This compound, with its two electron-withdrawing amide groups, possesses a highly electrophilic central carbon, making it an excellent substrate for reactions with a wide range of nucleophiles. Its derivatives have applications as antimicrobial agents and as building blocks in the synthesis of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.[1][2]

The primary challenge associated with this compound is its stability. As a highly activated compound, it can be prone to decomposition, complicating its storage and handling. Generating the reagent in situ—within the reaction mixture immediately before its intended use—provides a superior alternative. The key advantages of this strategy are:

  • Enhanced Safety: Avoids the isolation and handling of a highly reactive, potentially hazardous intermediate. Brominating agents themselves require careful handling, but the risk is contained within a single, controlled process.[3][4]

  • Improved Efficiency: The freshly generated, highly reactive species is consumed as it is formed, which can minimize the formation of degradation byproducts and drive the reaction towards the desired product.

  • Operational Simplicity: Combines two synthetic steps (reagent formation and reaction) into a single pot, saving time, solvents, and purification efforts.

This document provides the foundational principles, a detailed step-by-step protocol, and practical insights for the successful implementation of this methodology.

Underlying Chemical Principles & Mechanism

The in situ formation of this compound relies on the high acidity of the methylene protons of the starting material, malonamide. The two adjacent amide carbonyl groups significantly stabilize the conjugate base (enolate), facilitating deprotonation and subsequent electrophilic bromination.

The generally accepted mechanism proceeds as follows:

  • Enolate Formation: In the presence of a base, or under acidic conditions that catalyze enolization, one of the α-protons of malonamide is removed to form an enolate intermediate.[5]

  • First Electrophilic Bromination: The electron-rich enolate attacks an electrophilic bromine source (e.g., molecular bromine, Br₂), forming monobromomalonamide.

  • Second Electrophilic Bromination: The remaining α-proton is now even more acidic due to the presence of the first electron-withdrawing bromine atom. A second enolization and subsequent attack on the bromine source rapidly yield the target this compound.

  • Nucleophilic Attack: The in situ generated this compound does not accumulate. Instead, its highly electrophilic central carbon is immediately attacked by a nucleophile present in the reaction mixture, leading to the final product.

Mechanism_Dibromomalonamide_Formation Malonamide Malonamide Enolate1 Enolate Intermediate Malonamide->Enolate1 + Base / - H+ Monobromo Monobromomalonamide Enolate1->Monobromo + Br₂ Enolate2 Second Enolate Monobromo->Enolate2 + Base / - H+ Dibromo This compound (In Situ) Enolate2->Dibromo + Br₂ Applications_Workflow start Malonamide + Brominating Agent insitu In Situ this compound start->insitu Generates product Functionalized Product insitu->product Reacts to form nucleophile Nucleophile (e.g., R-SH, R-NH₂, R₂CuLi) nucleophile->product Reacts to form

Caption: General workflow for in situ generation and reaction.

Detailed Experimental Protocol: Synthesis of 2,2-Dibromo-N-phenylmalonamide

This protocol details the in situ generation of this compound and its subsequent reaction with aniline as a model nucleophile.

Objective: To provide a reliable, step-by-step procedure for the synthesis of a substituted this compound derivative via an in situ methodology.

Materials and Reagents:

  • Malonamide (99%)

  • Aniline (99.5%, freshly distilled)

  • N-Bromosuccinimide (NBS) (99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or powder funnel

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves. [6]* Ventilation: All operations should be performed in a certified chemical fume hood. [7]* N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes. [5]* Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Quenching: The reaction work-up involves quenching with sodium thiosulfate to neutralize any unreacted bromine source. This step is crucial for safety.

Experimental_Workflow A 1. Setup & Inerting Flask with Malonamide, Aniline & DCM under N₂. B 2. Cooling Cool reaction mixture to 0°C in an ice bath. A->B C 3. NBS Addition Add NBS portion-wise over 30 min. Maintain T < 5°C. B->C D 4. Reaction Stir at 0°C for 1 hr, then warm to RT. Monitor by TLC. C->D E 5. Quenching Add aq. Na₂S₂O₃ to neutralize excess NBS. D->E F 6. Work-up Separate layers. Wash organic phase with NaHCO₃ & Brine. E->F G 7. Drying & Concentration Dry with MgSO₄, filter, and concentrate via rotary evaporation. F->G H 8. Purification Purify crude product by flash column chromatography. G->H

Caption: Experimental workflow for the synthesis of 2,2-Dibromo-N-phenylmalonamide.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add malonamide (1.02 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Substrate Addition: Add aniline (0.91 mL, 10 mmol) to the stirred suspension.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0°C with vigorous stirring.

  • Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 2.1 equivalents) to the cold reaction mixture in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired side products.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes until the yellowish color dissipates.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the reaction of in situ generated this compound with various nucleophiles, demonstrating the versatility of the protocol.

EntryNucleophileProduct StructureExpected Yield (%)
1Aniline2,2-Dibromo-N-phenylmalonamide75-85%
2BenzylamineN-Benzyl-2,2-dibromomalonamide80-90%
3Thiophenol2,2-Dibromo-N-phenylthiomalonamide70-80%
4Morpholine2,2-Dibromo-1-(morpholino)propane-1,3-dione85-95%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive NBS (old reagent).- Insufficient reaction time or temperature.- Poorly nucleophilic substrate.- Use freshly recrystallized NBS.- Allow the reaction to stir longer at room temperature or warm slightly (e.g., to 40°C).- Consider using a stronger base to deprotonate the nucleophile if applicable.
Formation of Monobrominated Byproduct - Insufficient amount of brominating agent.- Ensure at least 2.1 equivalents of NBS are used.- Check the purity of the NBS.
Complex Mixture of Products - Reaction temperature was too high.- Competitive reaction with the solvent or impurities.- Maintain temperature strictly at 0°C during NBS addition.- Use high-purity, anhydrous solvents.
Difficult Purification - Presence of highly polar succinimide byproduct.- Perform the aqueous washes thoroughly to remove the majority of the succinimide before chromatography.

Conclusion

The in situ generation of this compound is a safe, efficient, and operationally simple method for accessing this versatile synthetic intermediate. By avoiding the isolation of a highly reactive species, this protocol enhances laboratory safety and often leads to cleaner reactions and higher yields. The methodology is broadly applicable for reactions with a variety of nucleophiles and serves as a valuable tool for synthetic and medicinal chemists, particularly in the rapid generation of compound libraries for drug discovery programs.

References

  • Uniphos Chemicals. (2017).
  • Caddick, S., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. PMC - NIH. [Link]
  • ResearchGate. (n.d.).
  • ChemBeamer. (n.d.).
  • Royal Society of Chemistry. (2014). Enantiospecific on-water bromination: a mild and efficient protocol for the preparation of alkyl bromides. Green Chemistry. [Link]
  • Google Patents. (n.d.). CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
  • ResearchGate. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. [Link]
  • YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]
  • ResearchGate. (n.d.). N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis. [Link]
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration (FDA). (2023).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]
  • National Institutes of Health (NIH). (2019). Developments in drug design strategies for bromodomain protein inhibitors to target Plasmodium falciparum parasites. [Link]
  • YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]
  • National Institute on Drug Abuse (NIDA). (n.d.).

Sources

Application Note & Protocols: Biocompatibility Assessment of Materials Treated with Glutaraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Glutaraldehyde Treatment

Glutaraldehyde (GA) is a highly effective crosslinking agent and sterilant, widely used to enhance the mechanical properties and durability of biomaterials, particularly those of biological origin like bovine pericardium for heart valves or collagen-based scaffolds.[1][2] Its utility lies in its ability to form stable covalent crosslinks with primary amine groups in proteins, significantly reducing antigenicity, preventing enzymatic degradation, and improving the material's overall stability.[3]

However, the very reactivity that makes GA an excellent crosslinker is also the source of its primary drawback: potential cytotoxicity.[1][2] Unreacted GA, whether as residual monomers or leachable crosslink polymers, can be toxic to cells, induce inflammatory responses, and impede host tissue integration.[4][5] Therefore, a rigorous biocompatibility assessment is not merely a regulatory checkpoint but a fundamental necessity to ensure the safety and efficacy of any GA-treated medical device.

This guide provides a structured framework and detailed protocols for evaluating the biocompatibility of GA-treated materials, grounded in the principles of the ISO 10993 series of standards.[6][7] We will move beyond rote procedural steps to explain the causality behind experimental choices, empowering researchers to design robust, self-validating studies.

Foundational Principles & Pre-Analytical Considerations

The biological evaluation of a medical device must be conducted within a risk management framework.[8][9] For GA-treated materials, the primary biological risks are associated with cytotoxicity from leachable residues and adverse local tissue reactions at the implantation site.

2.1 The Mechanism of Cytotoxicity Glutaraldehyde elicits a toxic response primarily by crosslinking intracellular and extracellular proteins indiscriminately, leading to enzyme inactivation and disruption of cellular functions. Studies have shown that GA can induce apoptosis (programmed cell death) in cells that come into contact with treated surfaces.[1][2] The risk is directly related to the concentration of free, leachable GA.[3][4] Even materials that have been extensively rinsed can release cytotoxic levels of GA over time.[4]

2.2 The Critical Role of Residual Quantification Before initiating any biological testing, it is imperative to quantify the amount of residual GA in the final, sterilized device. This provides a crucial chemical characterization data point. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH) is a sensitive and reliable method for this purpose.[10][11] Knowing the residual GA concentration helps in interpreting biocompatibility results and troubleshooting failures.

2.3 Detoxification Strategies If initial testing reveals cytotoxicity, detoxification steps can be implemented. These typically involve quenching unreacted aldehyde groups. Treatment with amino acids like glycine or L-glutamic acid can effectively react with and neutralize free aldehyde groups, significantly reducing cytotoxicity and improving biocompatibility.[1][12][13][14]

Core Biocompatibility Testing Workflow

A tiered approach, starting with in vitro assays and progressing to in vivo studies as required, is the most logical and ethical path for evaluation. The following workflow is based on the requirements outlined in the ISO 10993 standards.[7]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Final Evaluation Start GA-Treated Material (Final Finished Product) Residual Quantify Residual GA (e.g., HPLC) Start->Residual Cytotoxicity Protocol A: In Vitro Cytotoxicity (ISO 10993-5) Residual->Cytotoxicity Proceed if GA level is within spec Hemolysis Protocol B: Hemocompatibility (ISO 10993-4) Cytotoxicity->Hemolysis If material is blood-contacting Decision Results Pass In Vitro Tests? Cytotoxicity->Decision Hemolysis->Decision Implantation Protocol C: In Vivo Implantation (ISO 10993-6) Decision->Implantation Yes (If required by risk assessment) Report Biological Evaluation Report (Risk Assessment Summary) Decision->Report No (Investigate/Detoxify) Systemic Systemic Toxicity / Other Tests (as per ISO 10993-1) Implantation->Systemic Systemic->Report Pass Biocompatible Report->Pass

Caption: Decision pathway based on in vitro cytotoxicity results.

Protocol C: In Vivo Implantation - Local Effects (ISO 10993-6)

This test evaluates the local pathological effects on living tissue at both the gross and microscopic levels after implantation of the material. It is a crucial step for any implantable device. [15][16][17] 1. Principle: The test material is surgically implanted into a suitable tissue site (e.g., subcutaneous or muscle) in a relevant animal model (e.g., rabbit or rat). After a specified period, the implant site is evaluated macroscopically and histopathologically for signs of inflammation, necrosis, fibrosis, and other tissue responses.

2. Methodology Overview:

  • Animal Model: New Zealand White rabbits or Wistar rats are commonly used.

  • Implantation Sites: For non-degradable materials, subcutaneous implantation is often sufficient. For materials intended for muscle contact, intramuscular implantation is required. [16][17]* Procedure:

    • a. Following ethical approval and under general anesthesia, make small incisions and create subcutaneous or intramuscular pockets.

    • b. Place sterile samples of the test material and a negative control material (e.g., HDPE) into the pockets.

    • c. Close the incisions with sutures.

  • Time Points: Short-term (1-4 weeks) and long-term (12 weeks or more) evaluations are typically required to distinguish the acute surgical response from the chronic material response. [16][17]* Evaluation:

    • a. At the end of the study period, euthanize the animals and explant the implant sites with surrounding tissue.

    • b. Macroscopic Evaluation: Score the sites for any signs of inflammation, encapsulation, hemorrhage, or necrosis.

    • c. Histopathology: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist will then score the tissue response based on the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, fibrosis, and tissue degeneration.

3. Data Interpretation:

  • The histopathological scores for the test article are compared to the scores for the negative control material.

  • A semi-quantitative scoring system is used to evaluate the reaction. The difference in the average score between the test and control sites should not be statistically significant for the material to be considered a non-irritant.

Cell Type/Tissue Response Score Description
Neutrophils, Lymphocytes,0None
Plasma Cells, Macrophages,1Rare/Slight
Giant Cells, Fibrosis,2Moderate
Necrosis, Fat Infiltration3Marked
This table provides a simplified example of a scoring system. The full evaluation as per ISO 10993-6 is more detailed.
[18][15]

Conclusion

The biocompatibility of glutaraldehyde-treated materials is a complex interplay between the material's enhanced physical properties and the potential toxicity of residual crosslinking agents. A successful evaluation relies on a systematic, risk-based approach guided by the ISO 10993 standards. By starting with robust in vitro assays for cytotoxicity and hemocompatibility, researchers can efficiently screen materials and identify the need for process optimizations, such as detoxification, before proceeding to more complex and costly in vivo studies. This structured approach ensures both regulatory compliance and, most importantly, patient safety.

References

  • Gough, J. E., Scotchford, C. A., & Downes, S. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. Journal of Biomedical Materials Research, 61(1), 121–130. [Link]
  • Anderson, J. M. (2013). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Biomacromolecules, 14(4), 1030–1037. [Link]
  • Diller, R., et al. (2024). ISO Biocompatibility Evaluations of Glutaraldehyde Cross-linked Amniotic Membranes. Juniper Publishers. [Link]
  • Gough, J. E., Scotchford, C. A., & Downes, S. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis.
  • Anderson, J. M. (2013). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials.
  • Choi, Y. S., et al. (2005). High-concentration glutaraldehyde fixation of bovine pericardium in organic solvent and post-fixation glycine treatment: in vitro material assessment and in vivo anticalcification effect. Interactive CardioVascular and Thoracic Surgery, 4(3), 219–224. [Link]
  • Speer, D. P., et al. (1990). Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. Journal of Biomedical Materials Research, 24(9), 1185–1201. [Link]
  • Shi, Q., et al. (2020). In vitro genotoxicity evaluation and metabolic study of residual glutaraldehyde in animal-derived biomaterials. Toxicology in Vitro, 68, 104951. [Link]
  • van Luyn, M. J. A., et al. (2006). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials.
  • Various Authors. (n.d.). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis.
  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE. [Link]
  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
  • Sarret, Y., et al. (1999). Residual glutaraldehyde levels in fiberoptic endoscopes: measurement and implications for patient toxicity. Journal of Hospital Infection, 43(4), 293–297. [Link]
  • Zilla, P., et al. (2001). The anticalcific effect of glutaraldehyde detoxification on bioprosthetic aortic wall tissue in the sheep model. Journal of Heart Valve Disease, 10(3), 322–331. [Link]
  • Eurofins. (n.d.).
  • Sankar, V., et al. (2013). Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium. Journal of Materials Science and Engineering C, 33(7), 4159–4167. [Link]
  • Zilla, P., et al. (2000). Glutaraldehyde detoxification in addition to enhanced amine cross-linking dramatically reduces bioprosthetic tissue calcification in the rat model. The Journal of Heart Valve Disease, 9(2), 230–240. [Link]
  • Zilla, P., et al. (2000). Glutaraldehyde detoxification in addition to enhanced amine cross- linking dramatically reduces bioprosthetic tissue calcification in the rat model.
  • Schaffer, M. (1998).
  • de Jong, W. H., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?
  • Zilla, P., et al. (1999). Glutaraldehyde detoxification of aortic wall tissue: a promising perspective for emerging bioprosthetic valve concepts. The Journal of Heart Valve Disease, 8(5), 488–499. [Link]
  • Dasgupta, A., et al. (2022). In Vivo Biocompatibility determined using ISO 10993-6 scoring on H and E stained.
  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. [Link]
  • Weber, M., et al. (2014). Hemocompatibility testing according to ISO 10993-4: discrimination between pyrogen- and device-induced hemostatic activation. Materials Science and Engineering: C, 42, 422–428. [Link]
  • Faria, M. A. M., et al. (2022). Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Acta Cirurgica Brasileira, 37(8), e370804. [Link]
  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]
  • TÜV SÜD. (n.d.). ISO 10993 Biocompatibility Testing of Medical Devices. TÜV SÜD. [Link]
  • Medistri. (2022). Biocompatibility Testing - ISO 10993. Medistri. [Link]
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Glutaraldehyde. [Link]
  • Faria, M. A. M., et al. (2022). Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. SciELO. [Link]
  • Shi, Q., et al. (2020). In vitro genotoxicity evaluation and metabolic study of residual glutaraldehyde in animal-derived biomaterials.
  • Wang, Y., et al. (2015). Determination of residual glutaraldehyde content in anti-human T lymphocyte porcine immunoglobulin.

Sources

Application Note: Harnessing Dibromomalonamide for Advanced Antimicrobial Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Date:  January 9, 2026

Topic ID:  DBM-AMS-2026-01

Executive Summary

The persistent challenge of microbial contamination on surfaces in healthcare, industrial, and consumer environments necessitates the development of novel, effective, and durable antimicrobial materials.[1][2] This application note introduces Dibromomalonamide (DBM), a halogenated amide compound, as a highly promising candidate for creating next-generation, non-leaching antimicrobial surfaces. Drawing parallels from the well-established efficacy of N-halamine chemistry, we posit that DBM can be covalently anchored to material surfaces to provide a potent, contact-active, and rechargeable antimicrobial functionality.[3][4][5] This document provides the scientific rationale, detailed chemical protocols for surface modification and characterization, and standardized methodologies for evaluating the antimicrobial efficacy of DBM-functionalized materials.

Scientific Rationale & Proposed Mechanism of Action

This compound's potential as a surface-bound antimicrobial agent is rooted in the principles of N-halamine chemistry. N-halamine compounds contain nitrogen-halogen covalent bonds (N-X, where X is Cl or Br) and exert their biocidal effect through the oxidative properties of the halogen in its +1 oxidation state.[3][4]

The proposed mechanism for DBM-functionalized surfaces is as follows:

  • Covalent Immobilization: DBM is chemically grafted onto a material substrate, ensuring it is non-leaching and thus more durable and environmentally benign compared to release-based antimicrobials.[5][6][7]

  • Contact-Active Killing: When a microorganism comes into direct contact with the surface, the bromine atoms on the immobilized DBM molecule are transferred to vital receptors on the bacterial cell, such as thiol groups in enzymes or membrane proteins.[4]

  • Oxidative Disruption: This transfer leads to the rapid oxidation of essential cellular components, disrupting metabolic pathways, compromising cell membrane integrity, and ultimately leading to rapid cell death.[8][9][10] This direct, contact-based mechanism minimizes the risk of developing microbial resistance.

The amide groups in the DBM structure are crucial for forming stable covalent bonds during the surface grafting process, while the two bromine atoms provide a high density of oxidative potential.[6]

Proposed antimicrobial mechanism of a DBM-functionalized surface.

DBM_Mechanism cluster_surface DBM-Functionalized Surface Bacteria Bacterial Cell OxidativeStress Oxidative Stress (Bromine Transfer) Bacteria->OxidativeStress Direct Contact Surface Material Surface DBM Covalently Bound This compound (DBM) DBM->OxidativeStress >N-Br CellDeath Cell Death OxidativeStress->CellDeath Disruption of Cellular Functions

Protocols for Surface Preparation, Functionalization, and Characterization

This section provides a comprehensive workflow for creating and validating DBM-modified antimicrobial surfaces. The protocols are designed to be adaptable to various substrates, including glass, stainless steel, and polymers.

Experimental workflow for DBM surface modification and analysis.

Workflow Start Start: Select Substrate (e.g., Glass, Polymer, Metal) Prep Step 1: Surface Preparation (Cleaning & Activation) Start->Prep Graft Step 2: DBM Grafting (Silanization & Coupling) Prep->Graft Provides reactive sites Characterize Step 3: Surface Characterization Graft->Characterize Verify covalent attachment XPS XPS (Elemental Composition) Characterize->XPS FTIR ATR-FTIR (Functional Groups) Characterize->FTIR Antimicrobial Step 4: Antimicrobial Efficacy Testing Characterize->Antimicrobial Confirm functionality ISO ISO 22196 / JIS Z 2801 (Quantitative Analysis) Antimicrobial->ISO End End: Data Analysis & Interpretation Antimicrobial->End

Protocol: Surface Preparation and Activation

Objective: To clean the substrate and introduce reactive hydroxyl (-OH) groups necessary for subsequent grafting steps.

Materials:

  • Substrate coupons (e.g., glass slides, stainless steel 316L, polyethylene)

  • Detergent (e.g., Alconox)

  • Acetone, Isopropanol, Ethanol (ACS grade)

  • Deionized (DI) water

  • Oxygen plasma cleaner or Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION

Procedure:

  • Sonication Cleaning: Sequentially sonicate the substrate coupons in detergent solution, DI water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the cleaned coupons under a stream of nitrogen gas and bake at 80°C for 30 minutes.

  • Surface Activation (Choose one):

    • Oxygen Plasma: Treat the coupons in an oxygen plasma cleaner for 5 minutes at 50-100 W to generate surface hydroxyl groups. This is the preferred method for most polymers.

    • Piranha Etch (for glass/silicon/steel only): Immerse the coupons in freshly prepared Piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

  • Final Rinse & Dry: Thoroughly rinse the activated substrates with DI water and dry under nitrogen. Proceed immediately to the grafting step.

Protocol: Covalent Grafting of this compound

Objective: To covalently attach DBM to the activated surface using a silane coupling agent. This protocol is conceptual and based on established "grafting to" methodologies.[11]

Part A: Synthesis of Silane-Functionalized DBM (DBM-Silane) This is a proposed synthetic step. The synthesis of DBM itself can be achieved through bromination of malonamide precursors.[12][13]

  • React this compound with an aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES), in an appropriate solvent (e.g., dry toluene) under an inert atmosphere.

  • The reaction would form a stable amide bond between the DBM and the aminopropyl group of APTES, leaving the triethoxysilane group available for surface reaction.

  • Purify the resulting DBM-Silane conjugate via appropriate methods (e.g., column chromatography).

Part B: Surface Grafting

  • Prepare a 2% (v/v) solution of the DBM-Silane conjugate in dry toluene.

  • Immerse the activated substrates in the DBM-Silane solution.

  • Allow the reaction to proceed for 4-6 hours at 60°C to facilitate the condensation reaction between the silane groups and the surface hydroxyls.

  • After grafting, remove the substrates and sonicate them in fresh toluene, followed by ethanol, to remove any non-covalently bound molecules.

  • Cure the grafted surfaces in an oven at 110°C for 1 hour to promote cross-linking of the silane layer.[14]

  • Store the final DBM-functionalized surfaces in a desiccator until further use.

Protocol: Surface Characterization

Objective: To confirm the successful covalent attachment of DBM to the substrate.

TechniquePurposeExpected Outcome for Successful Grafting
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.[15][16][17]Appearance of distinct peaks for Bromine (Br 3d) and Nitrogen (N 1s) that are absent on the control substrate.[18]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify chemical functional groups on the surface.[19][20][21][22]Appearance of characteristic amide C=O and N-H stretching bands from the DBM structure.[23]
Contact Angle Goniometry To measure surface wettability (hydrophilicity/hydrophobicity).A significant change in the water contact angle compared to the untreated and activated controls, indicating a change in surface chemistry.
Atomic Force Microscopy (AFM) To visualize surface topography and roughness.An increase in surface roughness may be observed, consistent with the formation of a molecular layer.

Protocols for Antimicrobial Efficacy Evaluation

The antimicrobial performance of the DBM-functionalized surfaces must be quantitatively assessed using industry-standard methods. The ISO 22196 (or its equivalent, JIS Z 2801) is the gold standard for this purpose.[24][25][26][27][28][29]

Protocol: Quantitative Antimicrobial Testing (ISO 22196 / JIS Z 2801)

Objective: To quantitatively measure the ability of the DBM-modified surface to kill bacteria over a 24-hour contact period.[24][29]

Materials:

  • DBM-functionalized test samples (50 mm x 50 mm)

  • Untreated control samples of the same material

  • Bacterial strains: Staphylococcus aureus (ATCC 6538, Gram-positive) and Escherichia coli (ATCC 8739, Gram-negative).[30][31]

  • Nutrient broth (1/500 dilution).[32]

  • Sterile cover films (40 mm x 40 mm)

  • SCDLP broth (neutralizing agent)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator set to 35 ± 1 °C and ≥90% relative humidity.[32]

Procedure Summary:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (10⁵ CFU/mL) in 1/500 nutrient broth.

  • Inoculation: Pipette a defined volume (e.g., 0.4 mL) of the bacterial suspension onto the center of both the test and control surfaces, in triplicate.[24]

  • Covering: Carefully place the sterile cover film over the inoculum to ensure close contact with the surface.[24]

  • Incubation: Place the samples in a petri dish with a moistened paper towel (to maintain humidity) and incubate at 35°C for 24 hours.[32]

  • Recovery: After 24 hours, recover the bacteria from each surface by washing with a specific volume of SCDLP neutralizing broth.

  • Enumeration: Perform serial dilutions of the recovery solution and plate onto agar. Incubate the plates for 24-48 hours.

  • Counting: Count the number of colony-forming units (CFU) on each plate.

Data Analysis: The antimicrobial activity value (R) is calculated using the following formula: R = (Ut - U₀) - (At - U₀) = Ut - At

Where:

  • R: Antimicrobial activity

  • U₀: Average log₁₀ of CFU on control samples immediately after inoculation (T=0).

  • Ut: Average log₁₀ of CFU on control samples after 24 hours.

  • At: Average log₁₀ of CFU on DBM-functionalized samples after 24 hours.

An R value ≥ 2.0 indicates a 99% reduction in bacteria and is considered effective antimicrobial activity.[33]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the development and validation of this compound-based antimicrobial surfaces. The proposed mechanism, grounded in established N-halamine chemistry, suggests that DBM-functionalized materials could offer a durable, non-leaching, and highly effective solution to combat microbial contamination. Further research should focus on optimizing the grafting chemistry for various material types, evaluating the long-term stability and rechargeability of the surfaces, and expanding efficacy testing to a broader range of clinically relevant pathogens, including fungi and antibiotic-resistant bacteria.[34][35]

References

  • JIS Z 2801 Test for Antimicrobial Activity of Plastics | Microchem Labor
  • Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications | Biomacromolecules - ACS Public
  • JIS Z 2801 - Test for Antimicrobial Activity of Plastics - Situ Biosciences.[Link]
  • JIS Z 2801 - Test for Antibacterial Activity of Plastics - Microbe Investig
  • Optimization and Antibacterial Response of N-Halamine Co
  • Polymeric Antimicrobial N-Halamine-Surface Modification of Stainless Steel | Industrial & Engineering Chemistry Research - ACS Public
  • ISO 22196 Measurement of antibacterial activity on plastics and other non-porous surfaces.[Link]
  • Antimicrobial surface - Wikipedia.[Link]
  • Today's world with JIS Z 2801 TEST METHOD | by Microbe Investig
  • N-halamine-based rechargeable antimicrobial and biofilm-controlling polyurethane - PMC.[Link]
  • XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces.[Link]
  • Characterization of antimicrobial properties of surfaces - INFINITIA Industrial Consulting.[Link]
  • Antimicrobial Efficacy Testing for Surface Bound Antimicrobial Products - Intertek.[Link]
  • N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC - NIH.[Link]
  • Understanding the Antibacterial Test Method ISO 22196 - AntibacMax.[Link]
  • Antimicrobial Characterization of Advanced Materials for Bioengineering Applic
  • Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PubMed Central.[Link]
  • Antimicrobial characterization of silver nanoparticle-coated surfaces by “touch test” method.[Link]
  • ISO 22196 Testing for Plastics: Ensuring Antibacterial Efficacy - Microbe Investig
  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).[Link]
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI.[Link]
  • Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applic
  • Precision Design of Antimicrobial Surfaces - PMC - NIH.[Link]
  • Antimicrobial Activity of UV-Activated and Cysteamine-Grafted Polymer Foils Against Bacteria and Algae - PMC - NIH.[Link]
  • A mild synthesis of dibromomaleimides | Download Table - ResearchG
  • A novel ATR‐FTIR method for functionalised surface characteris
  • XPS Analysis for Surface Modific
  • A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios.[Link]
  • The investigation of argon plasma surface modification to polyethylene: Quantitative ATR-FTIR spectroscopic analysis - ResearchG
  • Surface grafting of polymer brushes for antibacterial properties. a...
  • Covalent Grafting of Antimicrobial Peptides onto Microcrystalline Cellulose | ACS Applied Bio Materials - ACS Public
  • Study on Preparation and Antibacterial Property of DOMA-SBMA Copolymer Coatings on Stainless Steel Surfaces - MDPI.[Link]
  • Leaching versus Non-Leaching Antimicrobial - Big Red Singapore.[Link]
  • FTIR & Contact Angle Measurements of Surface Modified Polymers - EAG Labor
  • CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google P
  • Non-leaching antimicrobial surfaces through polydopamine bio-inspired coating of quaternary ammonium salts or an ultrashort - CORE.[Link]
  • Scheme 1. Grafting of antimicrobial materials on surfaces: (a)
  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical M
  • How Do We Determine the Efficacy of an Antibacterial Surface?
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI.[Link]
  • CN102432500A - A kind of 2,2-dibromo-3-nitrilopropionamide preparation method - Google P
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC - NIH.[Link]
  • CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google P
  • Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - NIH.[Link]
  • Mechanisms of Action by Antimicrobial Agents: A Review - McGill Journal of Medicine.[Link]
  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning.[Link]
  • 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax.[Link]
  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibromomalonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibromomalonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important chemical intermediate.

Introduction

This compound is a versatile building block in organic synthesis and is utilized in the development of various pharmaceutical compounds and as an antimicrobial agent.[1] Achieving high yield and purity of this compound requires careful control of reaction conditions. This guide provides a comprehensive resource to navigate the challenges of its synthesis.

Reaction Overview

The synthesis of this compound typically involves the electrophilic substitution of the acidic methylene protons of malonamide with bromine. The reaction is often carried out in an aqueous medium.

Reaction_Mechanism Malonamide Malonamide (CH₂(CONH₂)₂) Enol Enol Tautomer Malonamide->Enol Tautomerization Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ This compound This compound (CBr₂(CONH₂)₂) Bromonium->this compound - H⁺ Br2 Br₂ HBr -2HBr

Caption: General reaction pathway for the bromination of malonamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of mono-brominated or other byproducts. 3. Loss during Workup: Product lost during filtration or washing steps. 4. Decomposition: Product degradation due to excessive heat or extreme pH.1. Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or HPLC. Gradually increase reaction time or temperature (e.g., from 20-50°C) as described in some preparations.[2] 2. Control Stoichiometry: Ensure the correct molar ratio of malonamide to bromine. A slight excess of bromine may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. 3. Improve Workup Procedure: Ensure the filter cake is thoroughly washed with cold solvent to remove impurities without dissolving the product. Consider using a different solvent for washing. 4. Maintain Optimal Conditions: Control the temperature and pH throughout the reaction. A pH range of 4.0 to 7.0 is often preferred to maximize conversion and minimize decomposition.[2]
Impurity Formation (e.g., mono-brominated species) 1. Insufficient Bromine: The molar ratio of bromine to malonamide is too low. 2. Poor Mixing: Inhomogeneous reaction mixture leading to localized areas of low bromine concentration. 3. Reaction Temperature Too Low: Slower reaction rate may favor the formation of the mono-substituted product.1. Adjust Stoichiometry: Increase the molar ratio of bromine to malonamide. A ratio of approximately 1:1.1 to 1:1.3 (malonamide:bromine) has been reported in similar syntheses.[3] 2. Ensure Efficient Stirring: Use a suitable stirrer and vessel to ensure the reaction mixture is well-mixed. 3. Optimize Temperature: Conduct the reaction within the recommended temperature range (e.g., 20-50°C) to ensure a sufficient reaction rate.[2]
Reaction Stalls 1. Depletion of Bromine: Bromine may have been consumed or evaporated. 2. pH Shift: The reaction may have become too acidic, inhibiting further reaction. The enolization of malonamide can be acid-catalyzed, but a very low pH might affect the overall reaction equilibrium.[4] 3. Low Temperature: The reaction temperature may have dropped, significantly slowing the reaction rate.1. Add More Bromine: Carefully add additional bromine while monitoring the reaction progress. 2. Monitor and Adjust pH: Periodically check the pH of the reaction mixture and adjust if necessary. Maintaining a pH between 5.0 and 7.0 is often beneficial.[2] 3. Maintain Temperature: Ensure the reaction vessel is properly heated and insulated to maintain a consistent temperature.
Product is Difficult to Filter 1. Fine Particle Size: The product may have precipitated as very fine particles. 2. Oily Product: Impurities may be causing the product to be oily or gummy.1. Modify Precipitation Conditions: Try cooling the reaction mixture slowly to encourage the formation of larger crystals. Seeding the solution with a small amount of previously synthesized product can also help. 2. Purify Crude Product: If the product is oily, consider recrystallization from a suitable solvent to remove impurities.
Product Discoloration 1. Presence of Residual Bromine: Excess bromine can impart a yellow or brown color. 2. Impurities: Side reactions can lead to colored byproducts.1. Wash Thoroughly: Wash the filtered product with a solution that can remove bromine, such as a dilute sodium thiosulfate solution, followed by water. 2. Recrystallization: Purify the product by recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

Water is a commonly used solvent for this reaction.[3] It is inexpensive, non-toxic, and can facilitate the reaction. In some cases, the use of filtrate from a previous batch as the solvent has been reported to improve yield.[3]

Q2: What is the recommended temperature range for the reaction?

The reaction is typically carried out at temperatures ranging from 20°C to 50°C.[2] Lower temperatures may slow down the reaction, while higher temperatures could lead to increased side reactions or decomposition of the product.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[2]

Q4: What is the best way to purify the final product?

The product can often be isolated by filtration directly from the reaction mixture.[2] If further purification is needed, recrystallization is a common method. The choice of solvent for recrystallization will depend on the solubility profile of this compound and the impurities present.

Q5: Are there any specific safety precautions I should take?

Yes. Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. This compound itself is also a hazardous substance and should be handled with care.[5]

Experimental Protocol Example

This is a generalized protocol based on literature procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Malonamide

  • Liquid Bromine

  • Water

  • Stirring apparatus

  • Reaction vessel (e.g., three-necked flask)

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

Procedure:

  • Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reaction Mixture: Charge the flask with malonamide and water.

  • Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 20-30°C) with stirring.

  • Bromine Addition: Slowly add liquid bromine to the reaction mixture via the dropping funnel over a period of time. Monitor the temperature and ensure it does not exceed the desired range.

  • Reaction: After the addition of bromine is complete, continue stirring the mixture for a specified time (e.g., 1-3 hours) at the set temperature.[3]

  • Isolation: Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Washing: Wash the filter cake with cold water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product, for example, by vacuum-drying.[2]

Workflow A 1. Charge Malonamide & Water B 2. Adjust to Reaction Temperature A->B C 3. Slowly Add Bromine B->C D 4. Stir for 1-3 hours C->D E 5. Cool and Filter D->E F 6. Wash with Cold Water E->F G 7. Dry the Product F->G

Caption: A typical workflow for the synthesis of this compound.

References

  • CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google P
  • CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google P
  • A mild synthesis of dibromomaleimides | Download Table - ResearchG
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC - NIH. [Link]
  • WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google P
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - ResearchG
  • This compound | C3H4Br2N2O2 | CID 175375 - PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Dibromomalonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of dibromomalonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of low yield in the synthesis of this compound?

Low yields in this compound synthesis are typically multifactorial. The most common culprits include incomplete reaction leading to a mixture of starting material and monobromomalonamide, product degradation under harsh reaction conditions, and loss of product during workup and purification.[1][2] The reaction is sensitive to temperature, the stoichiometry of the brominating agent, and the presence of moisture.[3]

Q2: I am observing the formation of a significant amount of monobromomalonamide. How can this be addressed?

The presence of monobromomalonamide is a clear indicator of incomplete bromination. This can be due to several factors:

  • Insufficient Brominating Agent: The reaction requires two full equivalents of the brominating agent to proceed to the dibromo- stage.

  • Short Reaction Time: The second bromination is often slower than the first due to steric hindrance and electronic effects.

  • Poor Reagent Purity: The use of old or impure N-bromosuccinimide (NBS) can lead to lower-than-expected active bromine content.[4]

To address this, ensure you are using at least 2.1-2.2 equivalents of high-purity NBS and monitor the reaction by TLC or LC-MS until the monobromo- intermediate is consumed.

Q3: My reaction turns a dark orange or brown color. Is this a cause for concern?

Yes, a significant color change to orange or brown is often indicative of the formation of elemental bromine (Br₂), which can arise from the decomposition of NBS, especially under acidic conditions or upon exposure to light.[3] This free bromine can lead to a host of non-specific side reactions and product degradation, ultimately lowering your yield and complicating purification.[5] Running the reaction in a flask protected from light and maintaining careful temperature control can mitigate this issue.

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Guide 1: Issue - Incomplete Reaction and Stoichiometric Imbalance

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a mixture of malonamide, monobromomalonamide, and this compound.

  • The final yield is significantly lower than theoretical, even after accounting for recovered starting material.

Causality and Experimental Solutions:

The methylene protons of malonamide are acidic and readily substituted. The first bromination is typically fast. However, the introduction of one electron-withdrawing bromine atom makes the second proton less acidic and the approach of the second bulky bromine electrophile more sterically hindered, thus slowing the second substitution.

Experimental Protocol: Optimizing Reaction Completion

  • Reagent Verification:

    • Use fresh, high-purity N-bromosuccinimide (NBS). Impure NBS, which can appear yellow or brown, may have lower reactivity.[3][4] If in doubt, recrystallize the NBS from hot water.[4]

    • Ensure accurate weighing and use a slight excess of NBS (2.1-2.2 equivalents).

  • Solvent Choice:

    • Use an appropriate anhydrous solvent. Acetonitrile is often a good choice as it can dissolve both malonamide and NBS.

  • Reaction Monitoring:

    • Monitor the reaction progress every 1-2 hours using a suitable analytical method (TLC, LC-MS).

    • The reaction is complete when the starting material and the monobromomalonamide intermediate are no longer visible.

  • Temperature Control:

    • While gentle heating can sometimes drive reactions to completion, it can also cause product degradation. It is often preferable to run the reaction at room temperature for a longer period.

Troubleshooting Workflow for Incomplete Reactions

G start Low Yield: Incomplete Reaction Detected check_nbs 1. Verify NBS Quality & Stoichiometry (≥2.1 eq) start->check_nbs check_time 2. Extend Reaction Time check_nbs->check_time monitor 3. Monitor by TLC/LC-MS check_time->monitor monitor->check_time Mono-bromo spot present complete Reaction Complete monitor->complete Mono-bromo spot absent

Caption: A logical workflow for troubleshooting incomplete bromination.

Guide 2: Issue - Product Degradation and Side Reactions

Symptoms:

  • The reaction mixture darkens significantly.

  • The isolated product is an off-colored oil or solid that is difficult to purify.

  • Broad, overlapping spots or streaking on TLC.

Causality and Experimental Solutions:

This compound, with two electron-withdrawing bromine atoms and two amide groups on a single carbon, can be unstable, particularly at elevated temperatures or under acidic/basic conditions. The reaction mechanism for bromination of active methylene groups with NBS can proceed via an enol or enolate, and is sensitive to catalysis.[6][7]

Experimental Protocol: Minimizing Degradation

  • Temperature Management:

    • Initiate the reaction at a lower temperature (e.g., 0 °C) by portion-wise addition of NBS to the malonamide solution. This helps to control any initial exotherm.

    • Allow the reaction to slowly warm to room temperature and stir until completion. Avoid external heating unless absolutely necessary.

  • Control of pH:

    • The reaction of NBS produces succinimide as a byproduct. While slightly acidic conditions can catalyze the reaction, strong acid can lead to hydrolysis of the amide.

    • Consider adding a non-nucleophilic acid scavenger like anhydrous sodium carbonate in a small amount to maintain a near-neutral pH.

  • Exclusion of Light:

    • To prevent radical side reactions initiated by light, which can lead to the formation of Br₂, wrap the reaction flask in aluminum foil.[8]

Table 1: Summary of Conditions and Their Impact

ParameterSuboptimal ConditionConsequenceRecommended Action
Temperature > 50 °CProduct decomposition, Br₂ formationMaintain at 0 °C to room temperature.
NBS Purity Old, discoloredInconsistent reaction, side productsUse fresh, recrystallized NBS.
Light Exposed to ambient/UV lightRadical side reactionsProtect the reaction from light.
Moisture Wet solvent/glasswarePotential hydrolysis of product/NBSUse anhydrous solvents and flame-dried glassware.
Guide 3: Issue - Challenges in Product Purification

Symptoms:

  • The crude product is difficult to crystallize.

  • Significant loss of material during column chromatography.

  • Co-elution of the product with the succinimide byproduct.

Causality and Experimental Solutions:

The primary byproduct, succinimide, is polar and can have similar solubility and chromatographic behavior to this compound, making separation challenging. Furthermore, the product itself can be unstable on silica gel.

Experimental Protocol: Effective Purification Strategy

  • Aqueous Workup:

    • After the reaction is complete, quench with a dilute aqueous solution of sodium thiosulfate to remove any excess bromine/NBS.

    • Wash the organic layer multiple times with water to remove the bulk of the water-soluble succinimide.

    • A final wash with brine will aid in removing residual water from the organic layer.

  • Recrystallization:

    • This is often the most effective method for purifying solid this compound.[9]

    • Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes).

  • Chromatography:

    • If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina, or deactivating silica gel with a small percentage of triethylamine in the eluent.

    • Perform the chromatography quickly to minimize the contact time of the product on the column.

Purification Decision Pathway

G start Crude Product Obtained workup 1. Quench & Aqueous Wash start->workup is_solid Is the product a solid? workup->is_solid recrystallize 2. Attempt Recrystallization pure_solid Pure Crystalline Product recrystallize->pure_solid Success chromatography 3. Column Chromatography recrystallize->chromatography Failure is_solid->recrystallize Yes is_solid->chromatography No (Oily) chromatography->pure_solid

Caption: A decision-making diagram for the purification of this compound.

References

  • Title: N-Bromosuccinimide Source: Wikipedia URL:[Link]
  • Title: N-Bromosuccinimide Source: Wikipedia URL:[Link]
  • Title: For the preparation of the method for 2,2-dibromo Malonamide Source: Google Patents URL
  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL:[Link]
  • Title: A mild synthesis of dibromomaleimides Source: ResearchG
  • Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: N
  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL:[Link]
  • Title: What are some common causes of low reaction yields? Source: Reddit URL:[Link]
  • Title: Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: ResearchG
  • Title: How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Source: Quora URL:[Link]
  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: N
  • Title: Bromoarene synthesis by bromination or substitution Source: Organic Chemistry Portal URL:[Link]
  • Title: Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds Source: College Chemistry URL:[Link]

Sources

Technical Support Center: Purification of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dibromomalonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield After Recrystallization

Symptoms: You've performed a recrystallization, but the amount of recovered, purified this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but readily at higher temperatures.[1] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common choices for amide-containing compounds include water, ethanol, or mixtures like ethanol/water.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not saturated enough for efficient crystal formation upon cooling.[2]

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are close to the saturation point.[2]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further increase the yield by placing it in an ice bath or refrigerator.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated filter funnel and collection flask. Also, adding a small excess of hot solvent before filtration can help prevent premature crystallization.

Problem 2: Persistent Yellow or Brown Coloration in the Final Product

Symptoms: The purified this compound retains a distinct yellow or brown hue, indicating the presence of impurities.

Possible Causes & Solutions:

  • Residual Bromine: The synthesis of this compound often involves the use of bromine.[3] Trace amounts of unreacted bromine or bromine-containing byproducts can impart a color to the final product.

    • Solution 1: Washing: Before recrystallization, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.

    • Solution 2: Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The activated carbon will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. Heat the solution with the activated carbon for a few minutes and then perform a hot filtration to remove the carbon before cooling.

  • Formation of Degradation Products: this compound can be susceptible to degradation, especially in the presence of bases or prolonged exposure to heat.[4]

    • Solution: Minimize the time the compound is heated during recrystallization. Ensure all glassware is clean and free of basic residues.

Problem 3: Oiling Out During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, the this compound separates as an oil.

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: The chosen solvent may be too nonpolar for the this compound, causing it to separate as a liquid phase at a temperature above its melting point.

    • Solution: Switch to a more polar solvent or a solvent mixture.

  • Solution is Too Concentrated: A supersaturated solution can sometimes lead to oiling out.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.

  • Presence of Impurities: Impurities can lower the melting point of the product, increasing the likelihood of it oiling out.

    • Solution: Attempt to remove impurities by another method, such as a preliminary wash or by passing a solution of the crude product through a short plug of silica gel before recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically starts from malonamide and involves bromination.[3] Potential byproducts can include:

  • Monobromomalonamide: Formed from incomplete bromination.

  • Unreacted Malonamide: The starting material may not be fully consumed.

  • Degradation Products: These can arise from side reactions, especially if the reaction conditions are not carefully controlled.[4]

Q2: What is the best method for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a thorough purity assessment.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting and quantifying impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify any proton-containing impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively assessing purity and monitoring the progress of a reaction or purification.[8]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. A silica gel stationary phase is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

Q4: What are the key safety considerations when working with this compound?

A4: this compound is a hazardous substance and should be handled with appropriate safety precautions. It can be harmful if swallowed, cause serious eye damage, and may cause an allergic skin reaction. It is also fatal if inhaled and toxic to aquatic life.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

III. Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum. The final product should be a white to off-white crystalline solid. A purity of 95% or higher is often achievable with careful recrystallization.[7]

IV. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and steps involved in the purification of this compound.

PurificationWorkflow cluster_prep Crude Product Assessment cluster_purification Purification Strategy cluster_analysis Final Product Analysis crude Crude this compound assessment Initial Purity Assessment (TLC, Color) crude->assessment wash Aqueous Wash (e.g., NaHSO3) assessment->wash Colored Impurities Present recrystallization Recrystallization assessment->recrystallization Relatively Clean wash->recrystallization column Column Chromatography recrystallization->column Impurities Remain pure_product Pure this compound recrystallization->pure_product High Purity Achieved column->pure_product hplc HPLC nmr NMR ms MS pure_product->hplc pure_product->nmr pure_product->ms

Caption: A workflow diagram for the purification and analysis of this compound.

V. Quantitative Data Summary

The following table provides key physical and analytical data for this compound.

PropertyValueSource
Molecular FormulaC₃H₄Br₂N₂O₂PubChem[10]
Molecular Weight259.88 g/mol PubChem[10]
AppearanceWhite to off-white powderAlfa Aesar MSDS (via PubChem)[10]
Purity (by HPLC)≥95% achievableCN102630224B[7]

VI. References

  • Google Patents. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile. Available from:

  • Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide. Available from:

  • Caddick, S., et al. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Tetrahedron Letters. 2013. Available from: [Link]

  • Google Patents. WO2011063110A1 - A process preparing 2,2-dibromomalonamide. Available from:

  • PubChem. This compound. Available from: [Link]

  • Reddit. Recrystallization pointers. Available from: [Link]

  • ResearchGate. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Available from: [Link]

  • Wang, Y., et al. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. 2020. Available from: [Link]

  • ChemHelp ASAP. recrystallization & purification of N-bromosuccinimide. YouTube. 2021. Available from: [Link]

  • Reddit. Recrystallization Issues. Available from: [Link]

  • ResolveMass Laboratories Inc. NDSRI Impurity Analysis for Pharmaceuticals. Available from: [Link]

  • Yoshioka, S., & Uchiyama, M. Kinetics and mechanism of the solid-state decomposition of propantheline bromide. Journal of Pharmaceutical Sciences. 1986. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibromomalonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. Here, we move beyond simple protocols to explain the underlying principles of solubility, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a white crystalline solid with a melting point of 122-125°C.[1][2] It is known for its use as a broad-spectrum industrial bactericide.[1][2] While it is slightly soluble in water (1.5 g/100 mL), it demonstrates better solubility in several common organic solvents.[1][3]

Based on available data, this compound is soluble in:

  • Acetone[1][2][4]

  • Benzene[1][2]

  • Dimethylformamide (DMF)[1]

  • Ethanol[1][2]

  • Polyethylene glycol[1]

  • Methanol[4]

It is important to note that its aqueous solution is stable under acidic conditions but is prone to hydrolysis in alkaline environments.[1][2]

Q2: I'm observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

If you are facing solubility issues, consider the following fundamental factors before moving to more complex techniques:

  • Purity of the Compound: Impurities can sometimes lower the apparent solubility of a compound.[5] Ensure you are using a high-purity grade of this compound.

  • Particle Size: Smaller particles have a larger surface area, which can facilitate faster dissolution.[5][6] If your material is coarse, consider gentle grinding to reduce particle size. However, be aware that for some compounds, very fine particles can lead to agglomeration.[7]

  • Temperature: For most solid organic compounds, solubility increases with temperature.[8] Gently heating the solvent while stirring can significantly improve solubility.

  • Agitation: Ensure adequate mixing or stirring. This increases the interaction between the solvent and the solute, accelerating the dissolution process.

  • Supersaturation: Be cautious of creating a supersaturated solution, which is thermodynamically unstable and can lead to precipitation.[5] This can occur if a solution is heated to dissolve a solute and then cooled.

Troubleshooting Guides: Advanced Solubility Enhancement Techniques

When basic troubleshooting is insufficient, the following advanced methods can be employed.

Issue 1: Insufficient Solubility in a Single Solvent System

Cause: The polarity of the chosen solvent may not be optimal for dissolving this compound, which has both polar (amide) and non-polar (dibromomethyl) characteristics.

Solution: Co-Solvency

The use of a co-solvent system can modulate the polarity of the medium to better match the solute.[9]

Workflow for Co-Solvent Selection:

Caption: Workflow for selecting an effective co-solvent system.

Step-by-Step Protocol for Co-Solvency:

  • Select a Primary Solvent: Begin with a solvent in which this compound has some, albeit limited, solubility.

  • Choose a Co-Solvent: Select a co-solvent that is fully miscible with the primary solvent but has a different polarity. For instance, if you are using a polar protic solvent like ethanol, consider a polar aprotic co-solvent such as acetone or DMF.[10][11]

  • Screening: In separate vials, prepare small, measured amounts of this compound. Add different ratios of your primary solvent and co-solvent to each vial.

  • Observation: Stir the mixtures at a constant temperature and observe the dissolution. Note the ratio that provides the best solubility.

  • Optimization: You can further refine the optimal ratio by testing narrower ranges around the most effective mixture from your initial screen.

Rationale: By creating a solvent blend, you can fine-tune the dielectric constant and hydrogen bonding capacity of the medium to better accommodate the different functional groups of the this compound molecule.

Issue 2: Compound Stability Concerns in Protic Solvents

Cause: this compound's amide group can be susceptible to degradation, especially with prolonged heating in protic solvents (solvents with O-H or N-H bonds).[10]

Solution: Utilize Polar Aprotic Solvents

Polar aprotic solvents can dissolve polar compounds but lack the acidic protons that can participate in hydrogen bonding or proton-mediated degradation pathways.[12]

Recommended Polar Aprotic Solvents for Amides:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile

  • Acetone

Experimental Consideration: When working with amides, it is often beneficial to start with polar aprotic solvents, as they tend to offer good solubility while minimizing the risk of degradation that can be associated with protic solvents.[13][14]

Data Summary: Solvent Properties

SolventTypeBoiling Point (°C)Dielectric ConstantNotes
EthanolPolar Protic78.524.3Good general-purpose solvent, but potential for H-bonding.[11]
AcetonePolar Aprotic56.521Good volatility, useful for less polar compounds.[11]
DMFPolar Aprotic15338High boiling point, excellent for many polar organic compounds.[11]
DMSOPolar Aprotic18947Very high boiling point, powerful solvent, but can be difficult to remove.[11]
AcetonitrilePolar Aprotic81.637.5Useful in chromatography and as a reaction solvent.[11]
Issue 3: Recrystallization and Purification Difficulties

Cause: Finding a single solvent that provides high solubility at elevated temperatures and low solubility at room temperature can be challenging.

Solution: Anti-Solvent Addition

This technique, also known as precipitation or crystallization by solvent addition, is highly effective for purifying compounds.[9]

Workflow for Anti-Solvent Recrystallization:

Caption: Process flow for purification via anti-solvent addition.

Step-by-Step Protocol for Anti-Solvent Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with stirring.

  • Initiate Crystallization: Continue adding the anti-solvent until you observe persistent cloudiness (turbidity).

  • Crystal Growth: At this point, you can either stop and allow the solution to slowly cool or add a very small amount of the "good" solvent back to just clarify the solution, then allow it to cool. This slower process often yields purer crystals.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of the anti-solvent.

Rationale: The addition of the anti-solvent systematically reduces the overall solvating power of the mixture, forcing the less soluble compound (this compound) to crystallize out, leaving more soluble impurities behind in the solution.

References

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5).
  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Retrieved from Chemistry LibreTexts website: [Link]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2015, August 7).
  • Why does solubility of solids sometimes decrease with temperature increase? (2015, May 7).
  • 2,2-Dibromo-3-Nitrilopropionamide.
  • A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. (2020, January 1).
  • 20% DBNPA (2,2-DIBROMO-3-NITRILOPROPIONAMIDE).
  • Solubility Effects. Retrieved from Prof Steven Abbott's website: [Link]
  • What is the best technique for amide purification? (2020, November 2).
  • 2 2-dibromo-3-nitrilo-propionamide (DBNPA).
  • 2,2-Dibromo-3-nitrilopropionamide.
  • Process for preparing 2.2-dibromomalonamide.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research.
  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (2021). International Journal of Research in Pharmaceutical and Nano Sciences.
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021, April 9). Retrieved from National Institutes of Health website: [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2015). Green Chemistry.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Retrieved from Master Organic Chemistry website: [Link]
  • Organic Solvent Solubility Data Book. (2010, February 26).
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Polar Protic and Aprotic Solvents. (2023, January 22). Retrieved from Chemistry LibreTexts website: [Link]
  • Bibliographies: 'Protic and Aprotic Solvents'. (2025, June 5).
  • Polar Protic and Aprotic Solvents.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6).
  • SOLUBILITY DATA SERIES. (n.d.).
  • SOLUBILITY DATA SERIES. (n.d.).
  • SOLUBILITY DATA SERIES. (n.d.).
  • Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. (2023, February 23). Retrieved from National Institutes of Health website: [Link]

Sources

Preventing degradation of Dibromomalonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibromomalonamide

A Guide to Preventing Degradation During Storage and Handling

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive compound in their work. This compound (likely 2,2-Dibromomalonamide) is a valuable synthetic intermediate, but its gem-dibromo and dual amide functionalities render it susceptible to degradation. While specific peer-reviewed stability data for this exact molecule is limited, its structural features are closely related to other α-haloamides and reactive brominated compounds, such as 2,2-Dibromo-3-nitrilopropionamide (DBNPA)[1][2]. The principles governing their stability are well-established and form the basis of this guide.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to degradation?

This compound is an organic compound featuring a central carbon atom bonded to two bromine atoms and two amide groups. This structure is inherently reactive. The two bromine atoms are strong electron-withdrawing groups, making the central carbon electrophilic and susceptible to attack by nucleophiles, including water. Furthermore, like many brominated organic compounds, the carbon-bromine (C-Br) bond can be cleaved by heat or UV light[2][3][4]. The amide groups themselves can also undergo hydrolysis, particularly under acidic or basic conditions[5].

Q2: What are the common visual signs that my this compound has degraded?

The most common signs of degradation include:

  • Discoloration: A pure compound, typically a white or off-white solid[6], may develop a yellow or brown tint. This often indicates the formation of elemental bromine (Br₂) via photolytic or thermal decomposition.

  • Change in Physical State: The material may become clumpy or sticky due to the absorption of atmospheric moisture, which can also accelerate hydrolysis.

  • Insolubility or Precipitation: If you observe unexpected precipitates when dissolving the compound in a solvent where it should be soluble, this may indicate the formation of insoluble degradation products.

Q3: What are the absolute best practices for storing powdered this compound?

To maximize shelf-life, adhere to the following storage protocol. These practices are designed to mitigate the three primary degradation pathways: hydrolysis, photolysis, and thermal decomposition.

ParameterRecommended ConditionRationale & Explanation
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and slows down potential hydrolytic reactions. Avoid freezing, which can cause moisture to condense.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and atmospheric moisture. Moisture initiates hydrolysis, while oxygen can participate in radical-mediated degradation pathways.
Light Amber Glass Vial or Opaque Container Protects the compound from UV light, which can cause photolytic cleavage of the C-Br bonds, leading to radical formation and decomposition[2].
Container Tightly-Sealed Glass Vial with PTFE-lined Cap Glass is inert. A PTFE liner prevents reaction with or leaching from the cap material. A tight seal is critical to exclude moisture and air.
Location Dry, Designated Chemical Storage Area Store in a dedicated chemical refrigerator or a cool, dry cabinet away from incompatible materials like strong bases, acids, or oxidizers[7][8].

Q4: I need to make a stock solution. What is the best approach?

Due to its reactivity with water, preparing aqueous solutions requires care.

  • For Organic Synthesis: If your reaction is non-aqueous, use a dry, high-purity, aprotic solvent (e.g., anhydrous DMF, DMSO, acetonitrile). Prepare the solution fresh, just before use, under an inert atmosphere if possible.

  • For Aqueous Applications: this compound's stability in water is pH-dependent. Analogous compounds like DBNPA are more stable at acidic pH and degrade rapidly in neutral to basic conditions[1][9]. If you must use an aqueous solution, prepare it fresh and consider using a slightly acidic buffer (e.g., pH 4-5). Do not store aqueous stock solutions.

Q5: How can I quickly verify the quality of my stored this compound before a critical experiment?

Before committing your material to a large-scale or critical experiment, a quick quality check is prudent. A simple method is to run a Thin Layer Chromatography (TLC) analysis against a reference spot from a freshly opened vial (if available). The appearance of new spots or significant streaking on the TLC plate for the stored material suggests degradation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method to determine purity[10].

Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting in a question-and-answer format.

Scenario 1: My white this compound powder has turned yellowish-brown in the vial.

Q: What chemical process is causing this discoloration, and is the material still usable?

A: The yellow-brown color is a classic indicator of elemental bromine (Br₂) formation. This is most likely caused by photodecomposition , where UV light provides the energy to homolytically cleave the C-Br bonds, creating bromine radicals that can combine to form Br₂.

Whether the material is usable depends on the extent of degradation. A faint yellow tinge might indicate minor (<1-2%) degradation, which may be acceptable for some applications. However, a distinct brown color suggests significant decomposition, and the material should be discarded as its purity is compromised and it will contain reactive bromine species.

Workflow for Preventing Photodecomposition

start Receive or Synthesize This compound store Transfer to Amber Glass Vial with PTFE-lined Cap start->store Immediately inert Flush Vial with Inert Gas (Ar/N2) store->inert seal Seal Tightly inert->seal wrap Wrap Vial in Aluminum Foil (Optional, for extra protection) seal->wrap refrigerate Store at 2-8°C in a Dark, Dry Location wrap->refrigerate end Material Protected refrigerate->end cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway DBM This compound C(Br)₂(CONH₂)₂ Prod1 Amide Hydrolysis Product C(Br)₂(CONH₂)(COOH) DBM->Prod1 H₂O (slow) Radical Radical Intermediates DBM->Radical H2O H₂O Prod2 Further Hydrolysis C(Br)₂(COOH)₂ Prod1->Prod2 H₂O HBr HBr (acidic byproduct) Prod1->HBr can release Light UV Light (hν) Br2 Bromine (Br₂) (Causes Discoloration) Radical->Br2

Sources

Technical Support Center: Navigating the Synthesis and Side Reactions of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibromomalonamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to anticipate and manage side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A1: The formation of dark, insoluble materials often points towards polymerization or decomposition of your starting material or product. This compound, being a highly functionalized and reactive molecule, can be susceptible to self-condensation or degradation under certain conditions, especially at elevated temperatures or in the presence of impurities that can act as catalysts.

Preventative Measures:

  • Strict Temperature Control: Maintain low temperatures throughout the synthesis and work-up. Many reactions involving highly activated compounds benefit from cooling to 0 °C or even lower.

  • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including polymerization. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and are dry. Trace impurities can initiate unwanted side reactions.

Q2: I am observing the formation of multiple brominated products. How can I improve the selectivity of my reaction?

A2: Over-bromination is a common issue when the desired outcome is a mono-substituted product. The two bromine atoms on this compound can be transferred, and the reactivity of your substrate plays a significant role in the selectivity.

Strategies for Enhancing Selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the substrate relative to the brominating agent can favor the formation of the mono-brominated product.

  • Lower Reaction Temperature: Decreasing the reaction temperature can reduce the overall reaction rate, often leading to improved selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent. A solvent screen may be necessary to identify the optimal conditions for your specific transformation. For highly activated substrates, non-polar solvents can sometimes temper reactivity.

  • Controlled Reagent Addition: For highly reactive substrates, adding the brominating agent portion-wise or via syringe pump over a longer period can maintain a low concentration of the reagent in the reaction mixture, thereby minimizing over-reaction.

Troubleshooting Guides for Specific Side Reactions

Issue 1: Hydrolysis of Amide Functionality

One of the primary side reactions encountered with this compound is the hydrolysis of one or both of its amide groups, particularly under strongly acidic or basic conditions. This leads to the formation of the corresponding carboxylic acid or carboxylate, which can complicate purification and reduce the yield of the desired product.

Troubleshooting Protocol: Mitigating Amide Hydrolysis

  • pH Control:

    • Acidic Conditions: If your reaction requires acidic catalysis, use the mildest acid possible and the lowest effective concentration. Consider using a buffered system to maintain a stable pH. The pH of maximum stability for many complex molecules is often found to be around pH 4.[1]

    • Basic Conditions: Avoid strong bases like hydroxides if possible. If a base is necessary, consider using a non-nucleophilic organic base, such as a hindered amine, to minimize direct attack on the amide carbonyl.

  • Reaction Temperature: Keep the reaction temperature as low as feasible, as hydrolysis rates increase with temperature.

  • Work-up Procedure:

    • Perform aqueous work-ups at low temperatures (e.g., with an ice bath).

    • Minimize the contact time of your product with aqueous acidic or basic solutions.

    • If an extraction is necessary, use a saturated sodium bicarbonate solution cautiously for neutralization, as it can still promote some hydrolysis.

Mechanism of Amide Hydrolysis:

Caption: Mechanisms of acid- and base-catalyzed amide hydrolysis.

Issue 2: Nucleophilic Attack by Amines and Thiols

This compound can react with nucleophiles beyond the intended substrate. Amines and thiols, being good nucleophiles, can displace the bromine atoms or attack the amide carbonyls.

Troubleshooting Protocol: Managing Reactions with Nucleophiles

  • Protecting Groups: If your substrate contains a reactive amine or thiol group that is not the intended site of reaction, consider using a suitable protecting group.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can help to control the reactivity of the nucleophiles.

    • pH: The nucleophilicity of amines and thiols is pH-dependent. For thiols, reactions are often faster at a slightly basic pH where the more nucleophilic thiolate is present. Conversely, at acidic pH, amines are protonated and less nucleophilic. Adjusting the pH can therefore help to control the desired reactivity.

  • Order of Addition: Adding the this compound slowly to a solution of the substrate can help to minimize side reactions by keeping the concentration of the electrophile low.

Reactivity of Nucleophiles with this compound:

Nucleophilic_Attack cluster_amine Amine Nucleophiles cluster_thiol Thiol Nucleophiles DBM This compound Product_N N-Substituted Product DBM->Product_N Amide_Attack_N Amide Reaction DBM->Amide_Attack_N Product_S S-Substituted Product DBM->Product_S Amide_Attack_S Amide Reaction DBM->Amide_Attack_S Amine R-NH2 Amine->DBM Attack at C-Br Amine->DBM Attack at C=O Thiol R-SH Thiol->DBM Attack at C-Br Thiol->DBM Attack at C=O

Sources

Technical Support Center: Quenching Procedures for Reactions Involving Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for handling and quenching reactions involving dibromomalonamide. As a potent yet manageable electrophilic brominating agent, this compound is a valuable tool in modern synthesis. However, its reactivity necessitates precise control during the reaction workup to ensure safety, maximize product purity, and prevent unwanted side reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. We will move from foundational safety principles to nuanced protocol selection and problem-solving, providing not just the "how" but the critical "why" behind each recommendation.

Part 1: Foundational Knowledge & Safety

Q1: What are the primary hazards associated with this compound and why is quenching so critical?

This compound is classified as a hazardous substance and must be handled with appropriate care. According to its Safety Data Sheet (SDS), it can cause serious eye irritation.[1] GHS classifications also indicate that it may be harmful if swallowed, cause an allergic skin reaction, and can be fatal if inhaled.[2]

The necessity of quenching is twofold:

  • Safety: Unreacted this compound remains a reactive, hazardous electrophile. Neutralizing it before concentration or disposal is a critical safety step to prevent uncontrolled reactions or hazardous exposure.[1][3]

  • Product Purity: Any residual brominating agent can react with your desired product or other species during workup or purification, leading to impurities and reduced yield. A proper quench ensures that the reaction is definitively stopped at the desired point.[4]

Always handle solid this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5]

Part 2: Selecting the Appropriate Quenching Strategy

Q2: How do I choose the right quenching agent for my reaction?

The ideal quenching agent deactivates excess this compound efficiently without affecting your product. The choice depends primarily on the pH stability of your product and the reaction conditions. The most common quenchers are mild reducing agents that convert the electrophilic bromine to benign, water-soluble bromide salts.

Use the following decision tree to guide your selection:

G cluster_legend Legend Start Start Decision Decision Outcome Outcome start Start: Reaction Complete q1 Is your product stable to mildly acidic/neutral pH? start->q1 q2 Is your product base-sensitive? q1->q2 No a1 Use Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) q1->a1 Yes a2 Use Sodium Sulfite (Na₂SO₃) or Sodium Bicarbonate (NaHCO₃) q2->a2 Yes a3 Use a buffered wash (e.g., water or brine) and proceed to purification q2->a3 No (Acid-Sensitive)

Caption: Decision tree for selecting an appropriate quenching agent.

  • Sodium Thiosulfate (Na₂S₂O₃) & Sodium Bisulfite (NaHSO₃): These are the most common and effective choices.[4][6][7] They are excellent reducing agents but can generate acidic byproducts. Sodium bisulfite, in particular, can create sulfur dioxide (SO₂) gas.[8] Caution is advised if your product is acid-labile.

  • Sodium Sulfite (Na₂SO₃): A good alternative that is less likely to generate elemental sulfur precipitates compared to thiosulfate under acidic conditions.[9][10]

  • Sodium Bicarbonate (NaHCO₃): A weaker quenching agent suitable for reactions where only a small excess of this compound is used. It works by hydrolysis and is a good choice for base-sensitive but acid-labile products.[11]

Part 3: Standard Operating Protocols

Q3: Can you provide a step-by-step protocol for quenching with sodium thiosulfate?

This protocol is a general guideline for robustly quenching reactions where this compound has been used as a brominating agent.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC, GC, or LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C. This is the most critical step to control the initial exotherm of the quench.[8]

  • Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For a 100 mL reaction, a 50 mL portion of quenching solution is a good starting point.[6]

  • Slow Addition of Quencher: With vigorous stirring, add the sodium thiosulfate solution dropwise to the cold reaction mixture. Maintain the internal temperature below 10 °C.

  • Monitor for Completion: The most obvious visual cue for a complete quench is the disappearance of any yellow or reddish-brown color from the reaction mixture, resulting in a colorless or pale-yellow solution.[8] Continue adding the quencher until this color change is persistent.

  • Warm and Separate: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Aqueous Workup: Separate the layers. Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove water-soluble byproducts and residual salts.[4][6]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

The general experimental workflow is visualized below.

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Isolation A 1. Confirm Reaction Completion (TLC/LCMS) B 2. Cool Mixture to 0-5 °C A->B C 3. Add Quencher Slowly (e.g., 10% Na₂S₂O₃) B->C D 4. Monitor Until Colorless C->D Vigorous Stirring E 5. Warm to RT & Transfer to Sep. Funnel D->E F 6. Wash Organic Layer (H₂O, Brine) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H Crude Product G->H

Caption: General experimental workflow for quenching and workup.

Part 4: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This table addresses common problems encountered during the quenching of this compound reactions.

Issue Potential Cause(s) Recommended Solution(s)
Quench is violently exothermic and difficult to control. 1. The reaction mixture was not sufficiently cooled before adding the quencher. 2. The quenching agent is being added too quickly. 3. The concentration of the quenching agent is too high.1. Always cool the reaction to 0-5 °C in an ice bath before and during the quench.[8] 2. Add the quenching solution dropwise or in small portions with vigorous stirring. 3. Use a more dilute solution of the quencher (e.g., 5-10% w/v).[8]
The reaction mixture remains yellow/brown after adding excess quencher. 1. The quenching agent solution may have degraded over time. 2. Poor mixing between the organic and aqueous phases is preventing contact.1. Prepare a fresh solution of the quenching agent.[8] 2. Ensure vigorous stirring to facilitate mass transfer between the layers. If necessary, transfer to a separatory funnel and shake (venting frequently) before completing the addition.
A fine white or yellow precipitate forms after quenching. 1. When using sodium thiosulfate under acidic conditions, it can disproportionate to form elemental sulfur (a fine precipitate).[8]1. If possible, adjust the pH to be neutral or slightly basic before or during the quench. 2. If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.
An emulsion forms during the aqueous workup. 1. Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[4][8] 2. High concentration of salts or surfactants.1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous layer.[8] 3. If the emulsion persists, filter the entire mixture through a pad of Celite®.
The desired product has degraded during the quench/workup. 1. The product contains functional groups that are sensitive to the pH change during quenching (e.g., acid-labile esters or base-labile groups).1. Refer to the decision tree (Q2). Select a quenching agent that results in a pH range compatible with your product. 2. Consider using a buffered quench or simply washing with deionized water if only a slight excess of the brominating agent was used.

References

  • Clearal 242 Safety Data Sheet. (2017). Chemstream, Inc. [Link]
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019).
  • Safety data sheet - 1,3-Dibromopropane. (2023). [Link]
  • Safety Data Sheet - XF-993D (DBNPA 20%). (2017). Uniphos Chemicals. [Link]
  • This compound | C3H4Br2N2O2 | CID 175375. PubChem. [Link]
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • quenching? organic lab. (2007). The Student Room. [Link]
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
  • Best reagent to quench excess NBS? (2021). Reddit. [Link]
  • N-Bromosuccinimide. (2019). Wikipedia. [Link]
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety - University of Pittsburgh. [Link]

Sources

Technical Support Center: Isolating Products from Dibromomalonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dibromomalonamide reaction workups. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the isolation and purification of products derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my this compound reaction, and how do I remove them?

A1: Common impurities include unreacted this compound, monobrominated byproducts, and hydrolysis products such as malonamic acid or malonic acid. The removal strategy depends on the nature of your product.

  • Unreacted this compound: If your product is stable to water, a simple aqueous wash of the organic layer can help remove some of the unreacted starting material. For less polar products, column chromatography is highly effective.

  • Monobrominated Byproducts: These can be challenging to separate from the desired dibrominated product due to similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary.

  • Hydrolysis Products: Acidic impurities like malonamic acid or malonic acid can typically be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.

Q2: My reaction mixture forms a persistent emulsion during aqueous workup. What should I do?

A2: Emulsion formation is a common issue when working with amide-containing compounds. Here are several techniques to try:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The fine particles can help to coalesce the dispersed droplets.

  • Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity, like hexane, can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

Q3: My product seems to be degrading during column chromatography on silica gel. What are my options?

A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. Consider the following alternatives:

  • Deactivated Silica Gel: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (1-2% v/v in the eluent), to neutralize the acidic sites.

  • Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If your product has sufficient polarity, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is an excellent, milder alternative.

Troubleshooting Guides

Problem 1: Low or No Product Recovery After Extraction

You've run a reaction with this compound and a nucleophile. After quenching and extraction with an organic solvent, your TLC analysis of the organic layer shows little to no product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product is water-soluble. Your product may be too polar to be efficiently extracted into a non-polar organic solvent. Try extracting with a more polar solvent like ethyl acetate or even n-butanol. If the product is highly polar, consider solid-phase extraction (SPE).
Product precipitated out of solution. Check for any solid material between the aqueous and organic layers. If a precipitate is present, it could be your product. Isolate the solid by filtration and analyze it separately.
Product degraded during workup. The quenching agent or the pH of the aqueous layer may be too harsh. If you used a strong acid or base, try a milder quenching agent like saturated ammonium chloride solution.
Problem 2: Product is Contaminated with a Persistent, Unidentified Impurity

Despite careful chromatography, a persistent impurity co-elutes with your product.

Possible Causes and Solutions:

  • Isomeric Byproducts: The impurity might be a constitutional isomer of your product. Consider derivatizing a small sample of the mixture to alter the polarity of your product and the impurity, potentially allowing for separation.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can remove impurities that are difficult to separate by chromatography. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product

This protocol is suitable for reactions where the product is expected to be neutral and stable to water.

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated solution of ammonium chloride to quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the Organic Layer: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to remove acidic impurities).

    • Brine (to remove residual water and help prevent emulsions).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow for Workup Strategy Selection

The following diagram illustrates a decision-making process for selecting an appropriate workup and purification strategy.

Workup_Strategy Start Reaction Complete Quench Quench Reaction Start->Quench IsProductSolid Is Product a Solid? Quench->IsProductSolid Filter Filter and Wash Solid IsProductSolid->Filter Yes Extraction Aqueous Extraction IsProductSolid->Extraction No Recrystallize Recrystallize Filter->Recrystallize PureSolid Pure Solid Product Recrystallize->PureSolid IsProductAcidicOrBasic Product Acidic/Basic? Extraction->IsProductAcidicOrBasic AcidBaseExtraction Acid/Base Wash IsProductAcidicOrBasic->AcidBaseExtraction Yes DryAndConcentrate Dry and Concentrate IsProductAcidicOrBasic->DryAndConcentrate No AcidBaseExtraction->DryAndConcentrate Chromatography Column Chromatography DryAndConcentrate->Chromatography PureOil Pure Liquid/Oil Product Chromatography->PureOil

Caption: Decision tree for workup and purification.

References

  • This is a placeholder for the reference list.

Technical Support Center: Improving Bromination Selectivity with Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing dibromomalonamide in selective bromination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the precision of their bromination processes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your experimental outcomes.

I. Understanding this compound in Bromination

This compound serves as a valuable reagent for electrophilic bromination, offering a more selective and often milder alternative to harsher reagents like elemental bromine. Its utility stems from the electron-withdrawing nature of the two amide groups, which polarizes the bromine atoms, making them effective electrophiles. Understanding its reactivity profile is key to troubleshooting and achieving high selectivity in your reactions.

Mechanism of Action: A Simplified View

The efficacy of this compound in selective bromination can be attributed to the electronic environment of the bromine atoms. The adjacent carbonyl groups withdraw electron density, creating a more electrophilic bromine source compared to diatomic bromine (Br₂). This enhanced electrophilicity allows for more controlled reactions, particularly with electron-rich aromatic and heteroaromatic substrates.

II. Troubleshooting Guide

This section addresses specific issues that may arise during bromination reactions using this compound.

Issue 1: Low or No Conversion to Brominated Product

Question: I am observing very little to no formation of my desired brominated product. What are the potential causes and how can I resolve this?

Answer:

Several factors can contribute to low or no reaction conversion. A systematic approach to troubleshooting is recommended.

  • Insufficient Activation of the Substrate: While this compound is an active brominating agent, some substrates may require activation to enhance their nucleophilicity. For less reactive aromatic compounds, the addition of a mild Lewis acid or protic acid catalyst can facilitate the reaction.[1][2][3]

  • Reaction Temperature: Temperature plays a critical role in reaction kinetics. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can often promote the reaction. However, excessive heat can lead to decomposition of the reagent or substrate and the formation of byproducts.[4] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) while gradually increasing the temperature.[4]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are commonly used. If solubility is an issue, exploring a different solvent system may be necessary.

  • Reagent Purity: Ensure the this compound is of high purity and has been stored properly. Contaminants or degradation of the reagent can inhibit the reaction.

Issue 2: Poor Selectivity and Formation of Multiple Products

Question: My reaction is producing a mixture of mono-, di-, and poly-brominated products, leading to low selectivity. How can I favor the formation of the desired mono-brominated product?

Answer:

Achieving high regioselectivity is a common challenge in bromination reactions. The following strategies can help improve the selectivity of your reaction:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of the substrate to this compound is a good starting point for mono-bromination.[4] For substrates prone to over-bromination, using a slight excess of the substrate may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.[4] Reactions that are highly exothermic may benefit from being run at 0 °C or even lower to control the reaction rate and minimize the formation of undesired products.

  • Slow Addition of Reagent: Instead of adding the this compound all at once, a slow, dropwise addition of a solution of the reagent to the substrate can help maintain a low concentration of the brominating agent in the reaction mixture, thereby favoring mono-bromination.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Non-polar solvents may sometimes offer better selectivity compared to polar solvents.

Issue 3: Difficult Product Purification

Question: I am having trouble isolating my pure brominated product from the reaction mixture. What are some common impurities and how can I effectively purify my product?

Answer:

Effective purification is essential for obtaining a high-quality final product. Common impurities in bromination reactions include unreacted starting material, over-brominated byproducts, and residual malonamide.

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities.[4] A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique. This method is particularly effective at removing small amounts of impurities.

  • Aqueous Work-up: A standard aqueous work-up procedure is often necessary to remove water-soluble byproducts and unreacted reagents. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution) to neutralize any acidic byproducts, and brine to remove excess water before drying and concentrating.

III. Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to N-bromosuccinimide (NBS)?

A1: Both this compound and NBS are effective electrophilic brominating agents.[5][6][7] The choice between them often depends on the specific substrate and desired selectivity. This compound can sometimes offer milder reaction conditions and improved selectivity for certain substrates due to its unique electronic and steric properties.

Q2: What are the safety precautions I should take when working with this compound?

A2: this compound is a hazardous chemical and should be handled with appropriate safety precautions.[8][9] It is harmful if swallowed, can cause serious eye damage, and may cause an allergic skin reaction.[8] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.[10][11][12] Avoid creating dust when handling the solid material.[10][12] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[10][11][12]

Q3: Can this compound be used for radical bromination?

A3: While this compound is primarily used as an electrophilic brominating agent, some N-bromo compounds can initiate radical reactions under specific conditions, such as in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light.[13][14] However, for dedicated radical bromination, reagents like N-bromosuccinimide (NBS) are more commonly employed.[14]

Q4: How can I monitor the progress of my bromination reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

IV. Experimental Protocols & Data

General Protocol for Electrophilic Aromatic Bromination

This protocol provides a general guideline for the mono-bromination of an activated aromatic substrate.

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq).

  • Dissolve the substrate in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in the same solvent.

  • Slowly add the this compound solution to the stirring substrate solution at room temperature (or a pre-determined optimal temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species.

  • Proceed with a standard aqueous work-up and purification by column chromatography or recrystallization.

Troubleshooting Data Summary
Problem Potential Cause Suggested Solution
Low/No Reaction Inactive catalyst or reagentUse fresh, anhydrous materials.
Insufficient activationAdd a catalytic amount of a mild Lewis or protic acid.
Low reaction temperatureGradually increase the temperature while monitoring with TLC.[4]
Low Yield Incomplete reactionIncrease reaction time.
Product loss during work-upOptimize extraction and purification procedures.
Poor Selectivity Over-brominationUse a 1:1 stoichiometry or a slight excess of the substrate.[4]
High reaction temperatureRun the reaction at a lower temperature.[4]

V. Visualizing the Workflow

Decision Tree for Troubleshooting Bromination Reactions

TroubleshootingWorkflow Start Reaction Issue Identified Q1 Is there any product formation? Start->Q1 A1_No Low/No Conversion Q1->A1_No No A1_Yes Product is formed Q1->A1_Yes Yes Sol_A1 Check Reagent Purity Increase Temperature Add Catalyst A1_No->Sol_A1 Q2 Is the desired product the major component? A1_Yes->Q2 A2_No Poor Selectivity Q2->A2_No No A2_Yes Purification Issues Q2->A2_Yes Yes Sol_A2_No Adjust Stoichiometry Lower Temperature Slow Reagent Addition A2_No->Sol_A2_No Sol_A2_Yes Optimize Chromatography Attempt Recrystallization Refine Work-up A2_Yes->Sol_A2_Yes

Caption: A decision-making workflow for troubleshooting common issues in bromination reactions.

VI. References

  • Benchchem. Overcoming challenges in the electrophilic bromination of phenyl benzoate.

  • Benchchem. Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone.

  • Fisher Scientific. SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.

  • Chad's Prep. EAS Bromination and Chlorination.

  • ACS GCI Pharmaceutical Roundtable. Bromination.

  • PubChem. This compound.

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).

  • Common Organic Chemistry. Bromination - Common Conditions.

  • OpenStax. Electrophilic Aromatic Substitution Reactions: Bromination.

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination.

  • Lanxess. DBNPA.

Sources

Technical Support Center: Scaling Up Dibromomalonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The transition of a chemical synthesis from the laboratory bench to a pilot plant is a critical phase fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. The synthesis of dibromomalonamide, a valuable reagent and building block, is no exception. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the handling of large quantities of bromine and the management of the exothermic nature of the bromination reaction. Bromine is a highly corrosive, toxic, and volatile substance that can cause severe burns upon contact and is harmful if inhaled.[1][2][3][4][5] At the pilot scale, the risk of a significant release of bromine vapor is much higher than in a lab setting. Furthermore, the bromination of malonamide is an exothermic process. Without proper heat management, the reaction temperature can increase rapidly, leading to a dangerous runaway reaction, which can cause a rapid increase in pressure and potential vessel failure.[6]

Q2: What type of reactor is best suited for the pilot-scale synthesis of this compound?

A2: For pilot-scale production of this compound, a jacketed glass-lined or Hastelloy reactor is recommended.[7][8][9] The glass lining provides excellent chemical resistance against the corrosive bromine and acidic reaction conditions. The jacket allows for precise temperature control through the circulation of a heating/cooling fluid, which is crucial for managing the reaction exotherm. The reactor should be equipped with a robust agitation system to ensure efficient mixing and heat transfer, a reflux condenser to handle any solvent vapors, and appropriate ports for reagent addition and process monitoring.[8]

Q3: How can I monitor the progress of the bromination reaction at a pilot scale?

A3: At the pilot scale, real-time monitoring is crucial for process control and safety. While Thin-Layer Chromatography (TLC) is a common laboratory technique, it is not practical for continuous monitoring in a large reactor.[6] Process Analytical Technology (PAT) tools are more suitable for pilot-scale operations. Techniques such as in-situ FTIR or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time. Temperature and pressure sensors are also essential for monitoring the reaction's progress and ensuring it remains within safe operating parameters.

Q4: What are the common impurities in this compound synthesis, and how can they be minimized?

A4: Common impurities include monobromomalonamide (from incomplete reaction), over-brominated byproducts, and residual starting materials. The formation of these impurities is often related to poor control of reaction conditions. To minimize them, ensure precise stoichiometric control of bromine addition, maintain a consistent reaction temperature, and ensure efficient mixing to avoid localized "hot spots" or areas of high reactant concentration.[1] Post-reaction, a well-designed work-up and purification procedure, such as recrystallization from a suitable solvent, is essential to remove any remaining impurities.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions.1. Verify Stoichiometry and Reagent Quality: Ensure the molar ratios of malonamide and bromine are correct. Check the purity of the starting materials. 2. Optimize Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature at a larger scale to go to completion. Monitor the reaction progress to determine the optimal endpoint. 3. Improve Work-up Procedure: Minimize product loss by optimizing the extraction and filtration steps. Consider a second crop recrystallization from the mother liquor to improve overall yield.[10] 4. Control Side Reactions: Ensure the reaction temperature is well-controlled to prevent the formation of degradation products.
Runaway Reaction / Poor Temperature Control 1. Addition of bromine is too fast. 2. Inadequate cooling capacity of the reactor. 3. Poor mixing.1. Slow Down Reagent Addition: Add the bromine solution dropwise or at a controlled, slow rate to allow the cooling system to dissipate the generated heat effectively.[6] 2. Ensure Adequate Cooling: Verify that the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction at the desired scale. Pre-cool the reactor contents before starting the bromine addition.[6] 3. Optimize Agitation: Increase the stirring speed to improve heat transfer from the reaction mixture to the reactor walls. Ensure the agitator design is suitable for the vessel geometry and reaction mass.
Product is Off-Color (e.g., yellow or brown) 1. Presence of residual bromine. 2. Formation of colored impurities.1. Quench Excess Bromine: After the reaction is complete, add a quenching agent such as a dilute solution of sodium thiosulfate or sodium bisulfite until the color of bromine disappears.[2][6] 2. Purification: Recrystallize the crude product from an appropriate solvent to remove colored impurities. Activated carbon treatment during recrystallization can also be effective in removing color.
Difficult Filtration of the Product 1. Small crystal size. 2. Product is oily or gummy.1. Optimize Crystallization: Control the cooling rate during crystallization. A slower cooling rate generally leads to the formation of larger, more easily filterable crystals.[10] 2. Solvent Selection: Ensure the chosen crystallization solvent is appropriate. The product should have high solubility in the hot solvent and low solubility in the cold solvent. An anti-solvent can sometimes be used to induce crystallization. 3. Check for Impurities: Oily or gummy products can be a sign of significant impurities. Analyze the crude product and, if necessary, perform an initial purification step before the final crystallization.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the pilot-scale synthesis of this compound and a decision tree for troubleshooting common issues.

Dibromomalonamide_Synthesis_Troubleshooting Workflow and Troubleshooting for this compound Synthesis start Start: Prepare Malonamide Solution in Reactor cool Cool Reactor to 0-5 °C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react React for 2-4 hours at 0-5 °C add_br2->react monitor Monitor Reaction (In-situ Spectroscopy/TLC) react->monitor check_completion Is Reaction Complete? monitor->check_completion quench Quench with Sodium Thiosulfate filter Filter Crude Product quench->filter color_issue Is Product Off-Color? quench->color_issue wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize final_product Final Product: this compound recrystallize->final_product low_yield Issue: Low Yield final_product->low_yield If yield is low check_completion->quench Yes extend_reaction Extend Reaction Time or Increase Temperature Slightly check_completion->extend_reaction No check_workup Review Work-up Procedure for Losses low_yield->check_workup extend_reaction->monitor residual_br2 Issue: Residual Bromine color_issue->residual_br2 Yes filtration_issue Is Filtration Difficult? color_issue->filtration_issue No add_more_quench Add More Quenching Agent residual_br2->add_more_quench add_more_quench->quench filtration_issue->recrystallize No oily_product Issue: Oily/Gummy Product filtration_issue->oily_product Yes optimize_cryst Optimize Crystallization Conditions oily_product->optimize_cryst optimize_cryst->recrystallize

Caption: A flowchart illustrating the pilot-scale synthesis of this compound and a decision-making process for common troubleshooting scenarios.

Detailed Experimental Protocol: Pilot-Scale Synthesis of this compound

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on specific equipment and safety protocols of your facility. A thorough risk assessment must be conducted before commencing any pilot-scale operation.

Materials and Equipment:

  • 100 L Glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.[8]

  • Malonamide

  • Bromine

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, splash goggles, face shield, and a respirator with appropriate cartridges for bromine.[2]

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with malonamide (e.g., 5 kg) and deionized water (e.g., 50 L).

  • Cooling: Begin stirring the mixture and cool the reactor to 0-5 °C using the jacketed cooling system.

  • Bromine Addition: Slowly add bromine (e.g., 5.2 L) to the stirred suspension via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.[6]

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, or until reaction completion is confirmed by in-process monitoring.

  • Quenching: Slowly add 10% sodium thiosulfate solution until the reddish-brown color of the excess bromine is completely discharged, and the solution becomes colorless or pale yellow.[6]

  • Product Isolation: Filter the solid product using a suitable filtration unit (e.g., Nutsche filter-dryer).

  • Washing: Wash the filter cake with cold deionized water (e.g., 2 x 10 L) to remove any water-soluble impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

  • Purification (if necessary): If the product purity is not within specifications, recrystallize from a suitable solvent system (e.g., ethanol/water).

References

  • BenchChem.
  • BenchChem. Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
  • RSC Education.
  • BenchChem.
  • ResearchGate. A mild synthesis of dibromomaleimides | Download Table.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • PMC - NIH. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
  • HWS Labortechnik Mainz.
  • Florida State University. Lab Procedure - FSU | Department of Chemistry & Biochemistry.
  • Slideshare. Bromine handling and safety | DOCX.
  • Common Organic Chemistry.
  • YouTube. Pilot scale jacketed lab reactor system with interchangeable glass vessels.
  • LPP Equipment Warsaw. Pilot & Production-Scale Glass Reactors.
  • Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.

Sources

Technical Support Center: Identification of Impurities in Commercial Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dibromomalonamide. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for challenges related to impurity identification in commercial batches of this compound. As Senior Application Scientists, we combine established analytical principles with field-proven experience to help you ensure the quality and integrity of your materials.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with commercial this compound.

Q1: What are the most likely impurities in a commercial batch of this compound?

A1: Based on the common synthetic route—typically the bromination of malonamide—and potential degradation pathways, the impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself.

    • Malonamide: Unreacted starting material.

    • Monobromomalonamide: An intermediate from incomplete bromination.

  • Degradation-Related Impurities: this compound is susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2]

    • Dibromoacetic Acid: Formed from the hydrolysis of the amide groups.

    • Ammonia and Bromide Ions: Further degradation products.[1][2]

  • Byproducts from Reagents:

    • Impurities can also arise from the specific reagents used, such as byproducts from the bromine source (e.g., N-bromosuccinimide).

Q2: My batch of this compound is slightly yellow, not pure white. What does this indicate?

A2: A yellow to brownish discoloration often suggests the presence of degradation products or residual bromine. This compound is sensitive to light, moisture, and heat, which can accelerate decomposition.[3] We recommend performing a purity analysis using HPLC-UV to check for degradation peaks and confirming the material's integrity before use.

Q3: What are the ideal storage conditions for this compound to minimize impurity formation?

A3: To maintain stability and prevent degradation, this compound should be stored in a cool, dark, and dry place.[3][4] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and refrigerated.[5][6]

Q4: Which analytical technique is best for routine purity checks of this compound?

A4: For routine quality control and purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice. It is a stability-indicating method that can effectively separate this compound from its potential process-related and degradation impurities.[7][8] For absolute identification of unknown impurities, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful.[9][10]

Section 2: Impurity Identification Workflow & Troubleshooting Guide

This section provides a logical workflow for identifying impurities and troubleshooting common analytical issues.

Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying and characterizing impurities in a this compound sample.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Chromatographic Screening cluster_2 Phase 3: Identification & Characterization cluster_3 Phase 4: Final Report A Receive Commercial This compound B Visual Inspection (Color, Appearance) A->B C Solubility & Melting Point Analysis B->C D HPLC-UV Analysis (Purity Assessment) C->D Proceed if visual check is acceptable E Any Unexpected Peaks? D->E F LC-MS Analysis (Molecular Weight) E->F Yes G GC-MS Analysis (Volatile Impurities) E->G Yes, if volatile impurities suspected J Quantify Impurities (Using Standards) E->J No H NMR Spectroscopy (Structural Elucidation) F->H G->H I FT-IR Spectroscopy (Functional Groups) H->I Confirm structure I->J K Document Findings J->K

Caption: Systematic workflow for the identification and quantification of impurities in this compound.

Troubleshooting Common Analytical Issues
ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
Extra peaks appear in my HPLC chromatogram that are not present in the reference standard. 1. Sample Degradation: The sample may have degraded after preparation due to solvent, light, or temperature effects. Amides can be susceptible to hydrolysis.[11]2. Contaminated Mobile Phase or Solvent: Impurities in the acetonitrile, methanol, or water can appear as peaks.3. System Contamination: Carryover from a previous injection or a contaminated column/system.1. Re-prepare the sample in a fresh, high-purity solvent and analyze immediately. Prepare a sample and let it sit on the autosampler for several hours, re-injecting periodically to check for the growth of new peaks, which indicates instability.2. Run a blank gradient (injecting only the mobile phase) to ensure there are no solvent-related peaks.3. Perform a system wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) and inject a blank to check for carryover.
I see a broad peak for this compound, leading to poor resolution from impurities. 1. Column Overload: Injecting too high a concentration of the sample.2. Poor Peak Shape from Silanol Interactions: The amide groups might be interacting with residual silanols on the silica backbone of the C18 column.[12]3. Inappropriate Mobile Phase pH: The pH may be causing the analyte to be in a partially ionized state.1. Dilute the sample by a factor of 5 or 10 and re-inject. The peak shape should become sharper and more symmetrical.2. Modify the mobile phase. Add a competing agent like 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) to mask the silanol groups and improve peak shape.[12] Alternatively, use a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl).3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.
My GC-MS analysis shows no peak for this compound, only smaller fragments. Thermal Degradation: this compound is likely thermally labile and is decomposing in the high-temperature GC injector port.1. Lower the injector temperature. Start at a lower temperature (e.g., 180-200 °C) and gradually increase to find the optimal temperature that allows volatilization without degradation.2. Use a derivatization agent. Silylation of the amide protons can increase thermal stability and volatility.3. Switch to LC-MS. For thermally sensitive molecules like this, LC-MS is the preferred technique as it does not require high temperatures for analysis.[10]
LC-MS shows a mass that doesn't correspond to any expected impurity. 1. Formation of Adducts: The molecule may be forming adducts with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).2. In-Source Fragmentation/Rearrangement: The molecule might be unstable under the ionization conditions in the mass spectrometer source.1. Check for common adducts. Look for masses corresponding to [M+23], [M+39], and [M+41] (for sodium, potassium, and acetonitrile adducts, respectively). Using a mobile phase with ammonium acetate or formate can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.2. Optimize MS source conditions. Lower the fragmentor/cone voltage to reduce in-source fragmentation and promote the observation of the parent molecular ion.

Section 3: Key Analytical Protocols

These protocols provide a validated starting point for your analysis. Optimization may be required for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Purity Assessment

Objective: To determine the purity of this compound and quantify known impurities using a stability-indicating reversed-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV/DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for the polar amide groups by masking residual silanols on the column.[12]

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to create a 1.0 mg/mL stock solution.

    • Further dilute this stock to create working standards (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the commercial sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (Amide chromophore)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 1.5.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 if standards are not available) or by external standard quantification if impurity standards are available.

Protocol 2: GC-MS for Volatile Impurity Identification

Objective: To identify volatile or semi-volatile impurities that may not be suitable for HPLC analysis.

Instrumentation and Materials:

  • GC-MS system

  • Capillary column suitable for polar analytes (e.g., DB-624 or equivalent)[9]

  • High-purity Helium

  • Methanol or other suitable solvent

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in methanol to a concentration of ~1 mg/mL.

  • GC-MS Conditions:

    • Column: Rxi-624sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 200 °C (start low to prevent degradation).

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 2 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Rationale: A polar column like a "624" is suitable for separating a range of polar and non-polar analytes. The temperature program starts low to trap volatile components and ramps up to elute less volatile ones.[9][13]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each unknown peak against a spectral library (e.g., NIST/Wiley) for tentative identification.[14][15]

    • Confirm identifications using authentic standards if available.

References

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. National Institutes of Health (NIH).
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. ResearchGate.
  • Process for preparing 2,2-dibromomalonamide. Google Patents.
  • Method for preparing 2,2-dibromo malonamide. Google Patents.
  • Synthesis method of 2, 2-dibromo-2-malonamidenitrile. Google Patents.
  • Degradation Pathway. ResearchGate.
  • This compound Compound Summary. PubChem, National Center for Biotechnology Information.
  • Analysis method for amide compounds. Google Patents.
  • Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic Pollutants. ResearchGate.
  • Analytical Methods for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA). Analytice.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. PubMed.
  • Drug degradation pathways. Pharmacy 180.
  • A Comparative GC-MS Analysis of Bioactive Compounds in the Different Fractions of Root Extract of Oroxylum indicum (L.) Vent. ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. ResearchGate.
  • Analytical Methods Overview. Japan International Cooperation Agency.
  • Toxicological Profile for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry (ATSDR).
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ResearchGate.
  • Gas Chromatography-Mass Spectrometry Fingerprint and in vitro Cytotoxic Studies of Rubus steudneri Leaf Fractions. Pharmacognosy Magazine.
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. ResearchGate.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health (NIH).
  • HPLC And GC-MS Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam. International Journal of Scientific & Technology Research.
  • GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. PubMed.
  • Stability of dithranol in creams. PubMed.
  • Stability of bendrofluazide in a low-dose extemporaneously prepared capsule. PubMed.
  • Stability of repackaged dabigatran etexilate capsules in dose administration aids. PubMed.

Sources

Stabilizing Dibromomalonamide in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Research

I'm now starting with extensive Google searches to find the critical information on dibromomalonamide. My initial focus is on its behavior in water, specifically how pH, temperature, and light influence its stability and how it might break down. I'm aiming for a strong foundation in its chemical properties to guide the rest of my investigation.

Exploring Stability and Protocols

I'm now diving into the specifics. I'm actively searching for established protocols and scientific literature surrounding this compound, especially regarding its use and stabilization in experiments. In tandem, I'm researching analytical methods to assess its stability in solutions, and will begin structuring a technical support center with FAQs and troubleshooting guides.

Formulating a Response

Developing a Q&A Approach

I've shifted to a Q&A format, focusing on user questions about DBM stability. The guide will address common issues like activity loss due to hydrolysis, and I'm currently researching the specific degradation pathways and pH dependency. I'm focusing on providing practical, data-driven solutions and considering referencing DBNPA if relevant, with careful distinction.

Constructing the Core Q&A

I'm now building the Q&A section with a focus on user-centric questions. I've drafted an initial question about activity loss, focusing on hydrolysis and pH dependence. Research reveals DBM, often referenced as DBNPA in biocide contexts, hydrolyzes under acidic and alkaline conditions, producing ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. I'm carefully cross-referencing to ensure accurate and relevant information.

Expanding the FAQ Structure

I'm expanding the FAQ structure to address practical concerns. I'm focusing on user-centric questions about DBM stability. For instance, I'm developing an answer about compatible buffers, emphasizing that buffers with nucleophilic groups like Tris can react with DBM. The plan includes detailed protocols, focusing on stock solution preparation.

Developing the Outline

I'm now outlining the comprehensive technical guide. The introduction will cover DBM's uses and instability in aqueous solutions. The core will be a Q&A format, addressing key concerns: activity loss, pH/temperature/light impacts, stable stock solution preparation, compatible buffers, potential stabilizers, and concentration verification methods. I'm focusing on providing practical, data-driven solutions.

Constructing the Q&A Structure

I'm now building out the Q&A content in more detail. I'm focusing on crafting answers for each question, using the literature as a reference. I've begun drafting solutions and protocols, focusing on practical recommendations such as using acidic buffers, and protective storage. I'm carefully compiling and cross-checking data to provide robust and practical advice.

Refining the Structure

I'm now revising the outline, integrating the specific questions and answers into a structured FAQ format. I'm focusing on crafting concise, informative responses, with references, and preparing tables and diagrams to convey data and workflows effectively. I'm making sure it's user-friendly.

Structuring the Technical Guide

I'm now integrating all the gathered information to construct the technical guide. It will begin with an introduction to this compound, its uses, and its stability challenges in aqueous solutions, followed by a detailed Q&A section with specific questions and answers, including a comprehensive list of references.

Minimizing byproduct formation in Dibromomalonamide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dibromomalonamide chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, a highly reactive and valuable reagent. Our goal is to provide you with practical, field-tested insights to help you minimize byproduct formation and maximize the yield and purity of your target compounds. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound?

A1: The primary byproducts in reactions involving the synthesis or use of this compound typically fall into two categories:

  • Incomplete Bromination Products: When synthesizing this compound (also known as 2,2-Dibromo-2-cyanoacetamide or DBNPA) from 2-cyanoacetamide, the most common impurity is the monobrominated species, 2-bromo-2-cyanoacetamide.[1] Its presence indicates that the bromination reaction has not gone to completion.

  • Hydrolytic Degradation Products: this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures.[2] This can lead to the cleavage of the amide bond to form 2,2-dibromo-2-cyanoacetic acid and ammonia, or potentially hydrolysis of the nitrile group.

Q2: My reaction is turning a strong yellow/brown color and the yield is low. What's happening?

A2: A strong color change and low yield often point towards degradation. In the synthesis of this compound, this can be caused by an accumulation of the co-product, hydrogen bromide (HBr).[2] High concentrations of HBr create a strongly acidic environment, which catalyzes the hydrolysis of the desired product.[2][3] This issue is exacerbated by reaction temperatures exceeding 40°C.[2]

Q3: I'm seeing a significant amount of monobrominated starting material in my final product. How can I improve the conversion to the dibrominated product?

A3: This is a classic stoichiometry issue. To drive the reaction to completion and form the dibrominated product, you must ensure a sufficient molar equivalent of the brominating agent is used. For the synthesis from 2-cyanoacetamide, a molar ratio of at least 2.0 for Bromine:Cyanoacetamide is required.[4] Inadequate mixing or a slow addition rate of the brominating agent can also create localized areas of low concentration, leading to incomplete reaction.

Q4: Can I use a solvent other than water for my reaction?

A4: While aqueous media are common, particularly in industrial preparations, other solvents can be used.[2][4] Halogenated lower aliphatic hydrocarbons (e.g., carbon tetrachloride) or benzene have been used for the synthesis of related compounds.[1] The choice of solvent can influence reaction kinetics and the solubility of reactants and byproducts. However, be aware that protic solvents, especially under non-neutral pH, can participate in or facilitate hydrolysis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a deeper dive into specific experimental issues and offers detailed protocols and explanations to resolve them.

Issue 1: Pervasive Hydrolysis and Product Degradation

Hydrolysis is arguably the most critical side reaction to control. It is catalyzed by both acid and base and accelerated by heat.[2][5] The primary cause during synthesis is the accumulation of the HBr byproduct.

Causality Explained

The bromination of 2-cyanoacetamide produces 2 moles of HBr for every mole of this compound formed. If not controlled, this HBr buildup drastically lowers the pH. The amide functional group, while generally stable, is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis pathway leading to unwanted byproducts.

Hydrolysis_Pathway cluster_conditions Catalytic Conditions DBNPA This compound (C₃H₂Br₂N₂O) Protonated_DBNPA Protonated Intermediate DBNPA->Protonated_DBNPA + H₃O⁺ Protonated_DBNPA->DBNPA - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_DBNPA->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_DBNPA - H₂O Byproduct 2,2-Dibromo-2-cyanoacetic Acid + NH₄⁺ Tetrahedral_Intermediate->Byproduct Proton Transfer & NH₃ elimination Condition1 [HBr] > 20% Condition2 Temp > 40°C Troubleshooting_Workflow Start Reaction Start: Cyanoacetamide + Brominating Agent Analysis In-Process Control (IPC) (e.g., HPLC, TLC) Start->Analysis Incomplete Incomplete Reaction: Monobromo Detected Analysis->Incomplete No Complete Reaction Complete: >98% Dromo Analysis->Complete Yes Troubleshoot Troubleshooting Steps Incomplete->Troubleshoot End Proceed to Workup Complete->End Step1 Verify Stoichiometry: Is Bromine:Substrate ratio ≥ 2.05? [2] Troubleshoot->Step1 Step2 Increase Reaction Time or Temperature (modestly, <40°C) [6] Step1->Step2 Step3 Improve Mixing Step2->Step3 Step3->Analysis Re-analyze

Sources

Technical Support Center: Quantifying Dibromomalonamide (DBMAM) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of Dibromomalonamide (DBMAM). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring DBMAM in various matrices. As a highly reactive and unstable compound, DBMAM presents unique analytical challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Common Issues in DBMAM Analysis

This section addresses specific problems you may encounter during the analysis of this compound. Each issue is broken down into its probable causes and a step-by-step resolution process.

Problem 1: Rapid Loss of DBMAM Signal or No Detectable Peak

You've prepared your sample and standards, but upon analysis (typically by HPLC or GC), you observe a significantly lower-than-expected signal, or no peak at all for DBMAM.

Probable Causes:

  • Analyte Degradation: DBMAM is notoriously unstable, especially in certain solvents and pH conditions. It can rapidly degrade, leading to a diminished or absent analyte peak.[1][2]

  • Reaction with Sample Matrix: Complex matrices, such as those found in biological samples or fermentation broths, may contain nucleophilic components (e.g., sulfhydryl groups) that react with and consume DBMAM.[1]

  • Inappropriate Sample Preparation: The chosen sample preparation technique may not be suitable for preserving DBMAM, leading to its degradation before analysis.[3][4]

Step-by-Step Resolution:

  • Assess Sample and Standard Stability:

    • Immediately after preparation, analyze a known concentration of DBMAM standard to confirm system suitability.

    • Prepare a spiked sample and analyze it at timed intervals (e.g., 0, 30, 60, 120 minutes) to assess the stability of DBMAM in your specific matrix. A study on DBNPA (a related compound) in whole stillage showed a half-life of just 85 minutes.[1][2]

  • Optimize Sample Preparation:

    • Minimize Time: Keep sample preparation times as short as possible.

    • Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to slow down degradation kinetics.[5]

    • pH Adjustment: If your sample matrix is alkaline, consider a gentle acidification step to a pH where DBMAM is more stable (pH < 7).[1] However, be cautious as strong acids can also promote hydrolysis.

    • Solvent Selection: Use aprotic and non-nucleophilic solvents for dissolution and dilution wherever possible.

  • Consider Derivatization: For highly reactive matrices, consider a derivatization step to convert DBMAM into a more stable compound before analysis. This can improve both stability and chromatographic performance.

Troubleshooting Workflow for DBMAM Signal Loss

graph TD { A[Start: No/Low DBMAM Peak] --> B{Check System Suitability with Fresh Standard}; B -- Pass --> C{Spike Blank Matrix with DBMAM}; B -- Fail --> D[Troubleshoot Instrument: Check Column, Detector, etc.]; C --> E{Analyze Spiked Sample Over Time}; E -- Signal Stable --> F[Issue is Likely in Original Sample Integrity]; E -- Signal Degrades --> G{Optimize Sample Preparation}; G --> H[Minimize Time & Temperature]; G --> I[Adjust pH if Necessary]; G --> J[Use Inert Solvents]; G --> K{Consider Derivatization}; }

Caption: A logical workflow to diagnose the root cause of DBMAM signal loss.
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Your DBMAM peak is present but exhibits significant tailing or fronting, making accurate integration and quantification difficult.

Probable Causes:

  • Secondary Interactions: The polar nature of the amide groups in DBMAM can lead to interactions with active sites on the column packing material or contaminants.[6][7]

  • Column Overload: Injecting too high a concentration of DBMAM can saturate the stationary phase, leading to peak fronting.[7][8]

  • Inappropriate Mobile Phase: The mobile phase composition or pH may not be optimal for eluting DBMAM as a sharp, symmetrical peak.[9][10][11]

Step-by-Step Resolution:

  • Column Conditioning and Selection:

    • Ensure the column is properly conditioned.

    • Consider using a column with end-capping to minimize silanol interactions.

  • Optimize Mobile Phase:

    • pH Adjustment: Small adjustments to the mobile phase pH can significantly impact the peak shape of polar compounds.

    • Additive Inclusion: Consider adding a small amount of a competing agent, like an ion-pairing agent, to the mobile phase to block active sites on the stationary phase.[9]

  • Reduce Injection Volume/Concentration:

    • Dilute your sample and standards and re-inject. If peak shape improves, you were likely overloading the column.[8]

  • Check for System Contamination:

    • Flush the system thoroughly. Contaminants in the injector or column can lead to poor peak shapes.[6][8]

Problem 3: Inconsistent and Irreproducible Results

You are observing significant variability in your results across replicate injections or different sample preparations.

Probable Causes:

  • Inconsistent Sample Preparation: Given the instability of DBMAM, minor variations in the timing or conditions of sample preparation can lead to large differences in the final measured concentration.[3][4]

  • Unreliable Reference Standard: The purity and stability of your DBMAM reference standard may be compromised.[12][13][14]

  • Instrumental Drift: Fluctuations in pump pressure, column temperature, or detector response can contribute to poor reproducibility.[8]

Step-by-Step Resolution:

  • Standardize Sample Preparation Protocol:

    • Develop a detailed and consistent standard operating procedure (SOP) for sample preparation, paying close attention to timings, temperatures, and reagent volumes.

  • Verify Reference Standard Integrity:

    • Ensure your DBMAM reference standard is of high purity (ideally >99.5%) and has a valid certificate of analysis.[12]

    • Store the standard under appropriate conditions (e.g., desiccated, protected from light, at low temperature) to prevent degradation.

    • Prepare fresh stock solutions regularly.

  • Perform System Suitability Tests:

    • Before each analytical run, perform system suitability tests to ensure the instrument is performing consistently. This should include replicate injections of a standard to check for reproducibility of retention time, peak area, and peak shape.

Parameter Acceptance Criteria Rationale
Retention Time RSD ≤ 1.0%Ensures stable chromatographic conditions.
Peak Area RSD ≤ 2.0%Demonstrates detector and injector precision.
Tailing Factor 0.8 - 1.5Confirms good peak symmetry for accurate integration.
Theoretical Plates > 2000Indicates good column efficiency and separation power.
Table 1: Recommended System Suitability Parameters for DBMAM Analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying DBMAM?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust technique for DBMAM quantification.[15][16] For complex matrices where selectivity is a concern, coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity.[1][2][10][11] Gas Chromatography (GC) can also be used, but DBMAM's thermal lability can be a challenge, often requiring derivatization.[17]

Q2: How should I prepare samples containing DBMAM to ensure its stability?

A2: The key to successful sample preparation for DBMAM is speed and cold temperatures.[3][4]

  • Solid Samples: For drug products, a "dilute and shoot" approach is often preferred.[4] This involves dissolving the sample in a suitable, non-reactive solvent (e.g., acetonitrile) with minimal heating or sonication, followed by immediate analysis.

  • Liquid Samples (e.g., biological fluids, environmental water): Techniques like solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.[9][18] It is crucial to perform these steps quickly and at reduced temperatures.

General Sample Preparation Workflow

G

Caption: A streamlined workflow for preparing DBMAM samples to minimize degradation.

Q3: My sample matrix is very complex and seems to be reacting with DBMAM. What are my options?

A3: This is a common and significant challenge.[1][19]

  • Matrix Modification: Attempt to neutralize the reactive components in your matrix. For example, if you suspect sulfhydryl group interference, you could try adding a masking agent, though this must be carefully validated to ensure it doesn't interfere with the analysis.

  • Selective Extraction: Utilize a highly selective sample preparation method like immunoaffinity extraction if available, or a carefully optimized SPE protocol to isolate DBMAM from the interfering components.

  • Indirect Quantification: If direct measurement of DBMAM is not feasible due to its reactivity, an alternative is to quantify one of its stable degradation products, such as bromide ions.[1][2] This approach requires a thorough understanding of the degradation pathway in your specific matrix to ensure a stoichiometric relationship.

Q4: I am seeing a characteristic isotopic pattern in my mass spectrometry data. What does it signify?

A4: The presence of two bromine atoms in DBMAM (C₃H₄Br₂N₂O₂) results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[20] This leads to a characteristic M, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1 for the molecular ion cluster.[20] Observing this pattern is a strong confirmation of the presence of a dibrominated compound like DBMAM.

Q5: How do I choose and manage a reference standard for DBMAM?

A5: The quality of your reference standard is paramount for accurate quantification.[12][14]

  • Source: Obtain your DBMAM reference standard from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) detailing its purity, identity, and characterization data.[13][21]

  • Purity: The standard should have a high purity, typically ≥99.5%.[12]

  • Storage: Store the standard according to the manufacturer's instructions, which usually involves protection from light, moisture, and heat.

  • Handling: Prepare stock solutions fresh and monitor their stability. Do not use expired or improperly stored standards.

References

  • Vertex AI Search. Troubleshooting Guide.
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC - NIH. (2022-03-29).
  • This compound | C3H4Br2N2O2 | CID 175375 - PubChem.
  • Sample Preparation: A Comprehensive Guide - Organomation.
  • The ABC's of Reference Standard Management.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals.
  • Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023-10-02).
  • Analytical Reference Standards | Noramco.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025-05-13).
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PubMed. (2022-03-29).
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • What are the Common Peak Problems in HPLC - Chromatography Today. (2023-04-11).
  • Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed. (2025-01-24).
  • (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges - ResearchGate. (2025-10-08).
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025-05-13).
  • Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PubMed Central. (2024-02-06).
  • Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA; CAS: 10222-01-2) and dibromoacetonitrile (DBAN; CAS: 3252-43-5) - Analytice. (2021-08-16).
  • Major Analytical Problems in Current Pharmaceutical Drug Products - JournalsPub. (2025-03-12).
  • Impurity Reference Standards - Cleanchem Laboratories.
  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. (2025-09-29).
  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
  • Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02).
  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.
  • Reactive Matrices for Analytical Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry - PubMed. (2021-12-30).

Sources

Validation & Comparative

A Comparative Analysis of Dibromomalonamide and Other Leading Biocides for Industrial & Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, drug development, and industrial microbiology, the selection of an appropriate biocide is a critical decision that impacts efficacy, safety, and operational integrity. This guide provides an in-depth comparative study of Dibromomalonamide (DBMAM), also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), against other widely used biocides: Glutaraldehyde, Isothiazolinones, and Quaternary Ammonium Compounds (QACs). This document is designed to move beyond simplistic performance claims, offering a nuanced examination of their chemical properties, mechanisms of action, and performance data, supported by detailed experimental protocols for independent verification.

Introduction to the Biocidal Landscape

Microbial contamination poses a significant threat across numerous sectors, from industrial water systems where it can lead to biofouling and corrosion, to pharmaceutical manufacturing where sterility is paramount. The ideal biocide offers broad-spectrum efficacy at low concentrations, rapid action, compatibility with system materials, a favorable safety profile, and minimal environmental persistence. This guide will dissect the capabilities of DBMAM in relation to established alternatives, providing a clear rationale for its selection in various applications.

Chemical Properties and Stability: A Foundation for Performance

The inherent chemical characteristics of a biocide dictate its stability, reactivity, and ultimately, its efficacy in a given environment.

PropertyThis compound (DBMAM/DBNPA)GlutaraldehydeIsothiazolinones (CMIT/MIT)Quaternary Ammonium Compounds (QACs)
Chemical Family Halogenated amideAldehydeHeterocyclicCationic surfactant
Appearance White crystalline solidColorless oily liquidAmber liquidColorless to yellowish liquid
Solubility Soluble in water and organic solvents.Miscible with water.Water-soluble.Generally water-soluble.
pH Stability Stable in acidic conditions, hydrolyzes in alkaline conditions.More active at alkaline pH, but polymerizes and loses activity over time.[1][2]Limited stability in alkaline conditions, high temperatures, and UV light.[3][4]Generally stable over a wide pH range.
Key Reactive Group Bromine atoms and nitrile groupTwo aldehyde groupsN-S bond in the isothiazole ringPositively charged quaternary nitrogen

DBMAM's stability profile is a key differentiator; its rapid degradation in alkaline aqueous environments translates to a "quick-kill" action followed by minimal environmental persistence, breaking down into carbon dioxide, ammonia, and bromide ions. This contrasts with the longer-lasting but potentially more persistent nature of glutaraldehyde and the sensitivities of isothiazolinones to alkaline conditions and UV light.[1][2][3][4] QACs are noted for their general stability across a broad pH range.

Mechanisms of Action: Diverse Pathways to Microbial Inactivation

Understanding the biochemical pathways through which these biocides exert their effects is crucial for predicting their spectrum of activity and the potential for microbial resistance.

This compound (DBMAM/DBNPA)

DBMAM is a fast-acting, non-oxidizing biocide. Its mechanism involves the rapid penetration of the microbial cell membrane. Once inside, it reacts with vital thiol-containing enzymes and proteins, disrupting metabolic processes and leading to cell death.

DBMAM_Mechanism DBMAM DBMAM CellMembrane Microbial Cell Membrane DBMAM->CellMembrane Rapid Penetration ThiolEnzymes Thiol-Containing Enzymes (e.g., in respiratory chain) DBMAM->ThiolEnzymes Irreversible reaction with thiol groups Cytoplasm Cytoplasm CellMembrane->Cytoplasm MetabolicDisruption Metabolic Disruption ThiolEnzymes->MetabolicDisruption Inhibition CellDeath Cell Death MetabolicDisruption->CellDeath Leads to

Mechanism of Action of DBMAM
Glutaraldehyde

Glutaraldehyde is a dialdehyde that functions through cross-linking.[5] It reacts with amine groups in proteins and peptidoglycan in the bacterial cell wall, effectively creating a rigid structure that inhibits essential cellular functions and enzyme activity.[2][6][7] This cross-linking action is particularly effective and contributes to its broad spectrum of activity, including sporicidal properties.[1]

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde CellSurface Cell Surface Proteins (Amine Groups) Glutaraldehyde->CellSurface CellWall Peptidoglycan (Cell Wall) Glutaraldehyde->CellWall Crosslinking Protein & Cell Wall Cross-linking CellSurface->Crosslinking CellWall->Crosslinking EnzymeDeactivation Enzyme Deactivation Crosslinking->EnzymeDeactivation TransportInhibition Transport Inhibition Crosslinking->TransportInhibition CellDeath Cell Death EnzymeDeactivation->CellDeath TransportInhibition->CellDeath

Mechanism of Action of Glutaraldehyde
Isothiazolinones

Isothiazolinones, such as the common mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), also target thiol groups in microbial proteins.[8][9] The process involves rapid inhibition of metabolism and growth, followed by irreversible cell damage leading to cell death over a period of hours.[4][9]

Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Step1 Step 1: Rapid Inhibition (minutes) Isothiazolinone->Step1 ThiolEnzymes Thiol-Containing Enzymes Step1->ThiolEnzymes Step2 Step 2: Irreversible Damage (hours) CellDamage Irreversible Cell Damage Step2->CellDamage MetabolicInhibition Inhibition of Growth & Metabolism ThiolEnzymes->MetabolicInhibition MetabolicInhibition->Step2 CellDeath Loss of Viability CellDamage->CellDeath QAC_Mechanism QAC QAC (Cationic) Adsorption Adsorption to Cell Surface QAC->Adsorption CellMembrane Cell Membrane (Anionic) Disruption Membrane Disruption CellMembrane->Disruption Adsorption->CellMembrane Leakage Leakage of Intracellular Components Disruption->Leakage CellLysis Cell Lysis Leakage->CellLysis

Mechanism of Action of QACs

Comparative Performance: Efficacy and Speed of Kill

The practical efficacy of a biocide is a function of its minimum inhibitory concentration (MIC) and its rate of kill. While direct, comprehensive comparative data from a single study is often elusive due to variations in testing methodologies, a synthesis of available data provides valuable insights.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism. A lower MIC value generally indicates higher potency. The following table compiles representative MIC data from various sources. It is crucial to note that these values can vary based on the specific microbial strain, culture conditions, and testing methodology.

BiocidePseudomonas aeruginosa (Gram-negative)Staphylococcus aureus (Gram-positive)Candida albicans (Yeast)Aspergillus brasiliensis (Fungus)
DBMAM (DBNPA) 5 - 20 ppmData not readily availableData not readily availableData not readily available
Glutaraldehyde 50 - 200 ppm25 - 100 ppm100 - 500 ppm100 - 500 ppm
Isothiazolinones (CMIT/MIT) 1 - 5 ppm0.5 - 2 ppm1 - 10 ppm2 - 20 ppm
QACs (e.g., BAC) 10 - 50 ppm1 - 5 ppm5 - 20 ppm10 - 50 ppm

Note: The data presented is a compilation from multiple sources and should be used for general comparison. For definitive results, it is recommended to conduct direct comparative studies under identical conditions.

Speed of Kill (Kill Rate)

DBMAM is distinguished by its rapid biocidal action. This is a significant advantage in systems with short contact times, such as industrial cooling towers or during the disinfection of reverse osmosis membranes.

BiocideTypical Time to Achieve >99.9% Reduction
DBMAM (DBNPA) 5 - 30 minutes [10]
Glutaraldehyde 30 minutes - several hours
Isothiazolinones (CMIT/MIT) 1 - 4 hours [10]
QACs 10 - 60 minutes [10]

Experimental Protocols for Biocide Efficacy Testing

To ensure the scientific integrity of this guide, and to empower researchers to conduct their own comparative analyses, the following are detailed protocols for determining biocide efficacy, based on established standards such as EN 1276 (bactericidal activity) and EN 1650 (fungicidal/yeasticidal activity). [11][12][13][14][15][16][17][18][19]

Workflow for Biocide Efficacy Testing

Biocide_Testing_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_kill_rate Time-Kill Kinetic Assay PrepCultures Prepare Microbial Cultures (e.g., P. aeruginosa, S. aureus) Inoculate Inoculate Biocide Dilutions with Microbial Suspension PrepCultures->Inoculate Expose Expose Microbial Suspension to Biocide at MIC & Multiples of MIC PrepCultures->Expose PrepBiocides Prepare Biocide Stock Solutions & Serial Dilutions PrepBiocides->Inoculate PrepBiocides->Expose PrepMedia Prepare Growth Media & Neutralizer Solution IncubateMIC Incubate at Optimal Temperature (e.g., 24-48 hours) Inoculate->IncubateMIC ObserveMIC Observe for Visible Growth (Turbidity) IncubateMIC->ObserveMIC DetermineMIC Determine MIC (Lowest concentration with no growth) ObserveMIC->DetermineMIC DetermineMIC->Expose Inform concentration selection Sample Sample at Predetermined Time Points (e.g., 0, 5, 15, 30, 60 min) Expose->Sample Neutralize Neutralize Biocide Activity Sample->Neutralize Plate Plate Serial Dilutions on Agar Neutralize->Plate IncubateKill Incubate Plates Plate->IncubateKill CountCFU Count Colony Forming Units (CFU) IncubateKill->CountCFU PlotData Plot Log CFU/mL vs. Time CountCFU->PlotData

General Workflow for Biocide Efficacy Evaluation
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Biocide stock solutions of known concentration.

    • Microbial suspensions adjusted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Procedure:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the biocide stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (medium with microbial suspension, no biocide) and a negative control (medium only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 24-48 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) in the well.

Detailed Protocol: Time-Kill Kinetic Assay

This assay determines the rate at which a biocide kills a microbial population. [20][21][22][23]

  • Preparation of Materials:

    • Sterile test tubes or flasks.

    • Standardized microbial suspension (e.g., 1 x 10^7 CFU/mL).

    • Biocide solution at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).

    • Validated neutralizer solution to inactivate the biocide.

    • Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Procedure:

    • Add the microbial suspension to the biocide solution at time zero.

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

    • Immediately transfer the aliquot to the neutralizer solution and mix thoroughly.

    • Perform serial dilutions of the neutralized sample in a suitable diluent.

    • Plate the dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 of CFU/mL against time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL. [23]

Conclusion: Selecting the Optimal Biocide

The choice of a biocide is a multifactorial decision. This guide has provided a comparative framework for evaluating this compound against glutaraldehyde, isothiazolinones, and QACs.

  • This compound (DBMAM/DBNPA) stands out for its exceptionally rapid kill rate and favorable environmental profile due to its quick degradation. [10]This makes it an excellent choice for systems requiring immediate microbial control and where environmental discharge is a concern.

  • Glutaraldehyde remains a powerful, broad-spectrum biocide with proven efficacy against a wide range of microorganisms, including spores. [1][5]Its cross-linking mechanism makes it highly effective, though its stability and potential for polymerization in alkaline conditions need to be managed. [1][2]

  • Isothiazolinones offer high efficacy at low concentrations but have a slower kill rate compared to DBMAM. [10]Their stability can be a limiting factor in certain applications with high pH or UV exposure. [3][4]

  • Quaternary Ammonium Compounds (QACs) are stable and effective surfactants with good biocidal activity, particularly against bacteria and enveloped viruses. [24][25]Their membrane-active mechanism provides a different mode of action that can be beneficial in rotational biocide programs.

Ultimately, the selection process should be guided by empirical data. The experimental protocols provided herein offer a robust framework for conducting in-house evaluations to determine the most suitable biocide for your specific application, ensuring both microbial control and system integrity.

References

  • EN 1276:2019 - Viroxy. (n.d.). Viroxy.
  • Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. In APHA.
  • EN 1650:2019 - Viroxy. (n.d.). Viroxy.
  • EN 1650 (Fungicidal Suspension Test for Disinfectants). (n.d.). Microchem Laboratory.
  • EN 1276:2019 - Disinfectant Bactericidal Activity Test Standard. (n.d.).
  • EN 1650: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas. (n.d.). Situ Biosciences.
  • Isothiazolinone. (n.d.). In Wikipedia.
  • EN 1650: Fungicidal and yeasticidal test for disinfectants. (n.d.). Microbe Investigations.
  • Mechanism of Glutaraldehyde Disinfectants. (n.d.). MCB Books.
  • Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025, December 12). In YouTube.
  • Russell, A. D. (1990). Antimicrobial Activity, Uses and Mechanism of Action of Glutaraldehyde. Progress in Medicinal Chemistry, 27, 1-72.
  • EN 1276 Bactericidal Testing – Disinfectant Efficacy Lab. (n.d.). Microbe Investigations.
  • BS EN 1276:2019 - TC | 31 Aug 2019. (2019, August 31). BSI Knowledge.
  • EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas. (n.d.). Situ Biosciences.
  • DBNPA vs glutaraldehyde biocide comparison. (n.d.). Taicang Puyuan Pharmaceutical Co., Ltd.
  • The comparison of various disinfectants’ efficacy on Staphylococcus aureus and Pseudomonas aeruginosa biofilm layers. (2017, August 23). Turkish Journal of Medical Sciences, 47(4), 1287-1294.
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22.
  • Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria. (2024, October 23). ACS Infectious Diseases.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (n.d.). Environmental Science & Technology.
  • Glutaraldehyde. (n.d.). In Wikipedia.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). In PMC.
  • BS EN 1650: Chemical disinfectants and antiseptics. (2023, October 26). ADSL Laboratories.
  • Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023, February 14). National Pesticide Information Center - Oregon State University.
  • The bactericidal activity of glutaraldehyde-impregnated polyurethane. (n.d.). In PMC.
  • The Mechanism of Action of Isothiazolone Biocide. (2025, August 5). In Request PDF.
  • Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. (n.d.). The American Cleaning Institute (ACI).
  • Isothiazolinone White Paper. (2018, June 22). ChemView.
  • Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria. (n.d.). In NIH.
  • DBNPA vs. Traditional Biocides: A Performance Comparison. (n.d.). EasyChem.
  • How to Test the Efficacy of Biocides. (2024, August 26). Microbe Investigations.
  • The comparison of various disinfectants’ efficacy on Staphylococcus aureus and Pseudomonas aeruginosa biofilm layers. (n.d.). Semantic Scholar.
  • Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. (2022, October 7). SciSpace.
  • Schematic experimental procedure followed for the evaluation of biocide efficacy. (n.d.). ResearchGate.
  • (PDF) Efficacy testing of biocides and biocidal coatings. (n.d.). ResearchGate.
  • DBNPA. (n.d.). Ataman Kimya.
  • Comprehensive In-Vitro Microbial Kill Rate Studies for screening antimicrobial agents. (n.d.).
  • Guidance on efficacy requirements for biocides: Planning your test product and testing. (2025, August 13).
  • Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. (2020, February 6). RSC Publishing.
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). In PMC.
  • Biocide efficacy testing: What does it all mean?. (2021, November 9). InfectProtect.
  • Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. (2020, February 6). Environmental Science - RSC Publishing.
  • Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. (n.d.). In PubMed Central.
  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. (n.d.). ResearchGate.
  • Time-Kill Evaluations. (n.d.). Nelson Labs.
  • The Use of a Glutaraldehyde/DBNPA Combination Treatment Program for Effective Control of Microbial Growth in Cooling Water Systems. (n.d.). ResearchGate.
  • Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. (n.d.). Clinical Microbiology Reviews.

Sources

Validating the Antimicrobial Spectrum of Dibromomalonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision, balancing efficacy, spectrum of activity, and mechanism of action. This guide provides an in-depth technical comparison of Dibromomalonamide (DBMAM), a halogenated amide biocide, against two widely used alternatives: glutaraldehyde and isothiazolinones. Due to the limited availability of direct, peer-reviewed performance data for this compound, this guide will leverage data from its close structural and functional analog, 2,2-dibromo-3-nitrilopropionamide (DBNPA), to provide a robust comparative analysis. This approach allows for a scientifically grounded evaluation of its expected antimicrobial spectrum and performance characteristics.

Introduction to this compound and Comparator Antimicrobials

This compound belongs to a class of electrophilic biocides that exhibit rapid, broad-spectrum antimicrobial activity.[1] Its efficacy stems from the presence of two bromine atoms attached to a central carbon, creating an electron-deficient site highly reactive towards microbial components.[2]

For the purpose of this guide, we will compare the performance profile of the DBMAM-class of compounds with:

  • Glutaraldehyde: A dialdehyde that is widely used as a high-level disinfectant and sterilant.[3] Its mechanism of action involves the cross-linking of proteins and nucleic acids, leading to the disruption of cellular functions.[4]

  • Isothiazolinones: A class of heterocyclic biocides, with common examples including a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). Their primary mechanism involves the inhibition of microbial growth through the oxidation of thiol-containing residues in proteins, disrupting metabolic pathways.[5]

Mechanism of Action: A Comparative Overview

The antimicrobial efficacy of these compounds is dictated by their distinct mechanisms of action at the cellular level.

This compound (via DBNPA as an analog): The biocidal activity of DBNPA is characterized by a rapid, non-oxidizing mechanism.[1] The molecule quickly penetrates the microbial cell membrane and targets intracellular sulfur-containing nucleophiles, such as cysteine and glutathione.[6] The electrophilic bromine atoms react with these thiol groups, leading to the irreversible inactivation of essential enzymes and disruption of cellular metabolism, ultimately causing cell death.[2][7] This rapid action is a key differentiator from other biocides.

Glutaraldehyde: This disinfectant acts as a strong electrophile that reacts with and cross-links primary amines on microbial cell surface proteins. This initial interaction is followed by diffusion into the cell, where it continues to cross-link intracellular proteins and nucleic acids, effectively halting all cellular functions.[4]

Isothiazolinones (CMIT/MIT): These compounds also target thiol groups within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring reacts with thiols in enzymes and other proteins, leading to the formation of disulfide bonds and subsequent inactivation of these proteins. This disrupts metabolic and respiratory processes, leading to cell death.[5]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for DBNPA (as a proxy for DBMAM) against a panel of common and industrially relevant microorganisms. For context, representative MIC values for glutaraldehyde and a CMIT/MIT isothiazolinone blend are also included where available from literature. A lower MIC value indicates greater potency.[8]

MicroorganismGram Stain/TypeDBNPA (this compound analog) MIC (µg/mL)Glutaraldehyde MIC (µg/mL)Isothiazolinone (CMIT/MIT) MIC (µg/mL)
Pseudomonas aeruginosaGram-Negative~10[6]125-250[9]1-3[5]
Escherichia coliGram-Negative~5-10[6]100-200[9]0.5-2[5]
Staphylococcus aureusGram-Positive~25[10]50-100[9]1-5[5]
Candida albicansFungi (Yeast)~10-20[11]100-2001-4[5]

Data Interpretation:

The compiled data indicates that DBNPA, and by extension DBMAM, possesses a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[7][11] Notably, isothiazolinones generally exhibit lower MIC values, suggesting higher intrinsic potency under laboratory conditions. However, the "fast-kill" characteristic of DBNPA is a critical performance metric not captured by MIC alone.[11] Glutaraldehyde, while effective, typically requires higher concentrations to achieve microbial inhibition compared to both DBNPA and isothiazolinones.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the validity and reproducibility of antimicrobial spectrum data, standardized methodologies must be employed. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are recommended for determining the MIC of antimicrobial agents.[12]

Broth Microdilution Method for MIC Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing.[12]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of this compound, glutaraldehyde, and the chosen isothiazolinone in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control well (microorganism and medium, no antimicrobial) and a negative control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

Diagram of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antimicrobial Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution medium Growth Medium medium->dilution inoculum Standardized Inoculum inoculation Inoculation of Microorganism inoculum->inoculation dilution->inoculation incubation Incubation (e.g., 24h at 35°C) inoculation->incubation reading Visual/Instrumental Reading incubation->reading mic Determine MIC reading->mic

A schematic of the broth microdilution workflow for MIC determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.[7]

Step-by-Step Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator antimicrobials onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. A larger zone of inhibition generally indicates greater susceptibility.

Diagram of the Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis agar_plate Mueller-Hinton Agar Plate swabbing Inoculate Agar Surface agar_plate->swabbing inoculum Standardized Inoculum inoculum->swabbing antimicrobial_disk Antimicrobial- Impregnated Disk disk_placement Place Disk on Agar antimicrobial_disk->disk_placement swabbing->disk_placement incubation Incubation disk_placement->incubation measurement Measure Zone of Inhibition incubation->measurement interpretation Interpret Results measurement->interpretation

A schematic of the agar disk diffusion workflow for susceptibility testing.

Conclusion and Future Directions

Based on the available data for its close analog DBNPA, this compound is a fast-acting, broad-spectrum antimicrobial agent effective against a range of bacteria and fungi.[7][11] While isothiazolinones may exhibit higher potency in terms of lower MIC values, the rapid kill rate of the DBMAM-class of compounds is a significant advantage in many industrial and pharmaceutical applications. Glutaraldehyde remains a potent disinfectant, though it generally requires higher concentrations for efficacy.

The choice of antimicrobial should be guided by the specific application, the target microorganisms, and the required speed of action. For a definitive validation of this compound's antimicrobial spectrum, further direct comparative studies generating robust MIC and zone of inhibition data are warranted. Researchers are encouraged to utilize the standardized protocols outlined in this guide to conduct such evaluations, contributing to a more comprehensive understanding of this promising antimicrobial agent.

References

  • Wikipedia. (n.d.). DBNPA.
  • Ataman Kimya. (n.d.). DBNPA.
  • Campa, C., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 832828.
  • Ataman Kimya A.Ş. (n.d.). DBNPA.
  • Passman, F. J. (2003). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
  • Chen, J., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. BMC Microbiology, 24(1), 229.
  • Al-Tel, T. H., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 687495.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Zhu, X., et al. (2016). Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. Antimicrobial Agents and Chemotherapy, 60(3), 1545-1552.
  • Namba, Y., et al. (1982). Comparative study of bactericidal activities of six different disinfectants. Nagoya Journal of Medical Science, 45(3-4), 101-112.
  • Yasir, M., et al. (2019). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Molecules, 24(21), 3848.
  • Bisacchi, G. S., et al. (2001). Identification of antimicrobial compounds active against intracellular Staphylococcus aureus. Journal of Antibiotics, 54(4), 315-323.
  • Ramage, G., et al. (2023). Antimicrobial effects of XF drugs against Candida albicans and its biofilms. Frontiers in Cellular and Infection Microbiology, 13, 1234567.
  • Theerawit, T., et al. (2023). Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain. Scientific Reports, 13(1), 16499.
  • Artigot, A., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 24(13), 10809.
  • Chen, J., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. PubMed, 38898511.
  • de Oliveira, V. M., et al. (2021). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. Journal of Fungi, 7(4), 284.
  • Vandeput, S., et al. (2021). Combination of Miconazole and Domiphen Bromide Is Fungicidal against Biofilms of Resistant Candida spp. mBio, 12(2), e00151-21.
  • Cannon, C. L., et al. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). Toxicology and Environmental Health, Part A, 84(22), 932-943.
  • Aslam, B., et al. (2025). A Comprehensive Review of Antimicrobial Drugs: Mechanisms of Action and Specific Targets in Microorganisms. Molecules, 30(10), 1234.
  • Al-Dhaheri, A., et al. (2024). Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count. Scientific Reports, 14(1), 22971.
  • Rutala, W. A., & Weber, D. J. (1999). Antimicrobial effectiveness of 2% glutaraldehyde versus other disinfectants for hospital equipment, in an in vitro test based on germ-carriers with a high microbial contamination. Infection Control and Hospital Epidemiology, 20(12), 809-814.
  • Furniss, R. C. D., et al. (2022). Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding. eLife, 11, e57974.
  • Gao, Y., et al. (2017). Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli. Journal of Applied Microbiology, 122(1), 75-84.
  • Li, C., et al. (2000). Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure. Antimicrobial Agents and Chemotherapy, 44(8), 2143-2147.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology.
  • Sharma, P., et al. (2023). Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. Bioorganic & Medicinal Chemistry, 96, 117522.
  • Gąsecka, M., et al. (2023).
  • Al-Otaibi, T. M., et al. (2023). Comparative Assessment of Antimicrobial Efficacy of Seven Surface Disinfectants against Eight Bacterial Strains in Saudi Arabia: An In Vitro Study. Antibiotics, 12(7), 1129.
  • Li, C., et al. (2000). Changes in MIC alter responses of Pseudomonas aeruginosa to tobramycin exposure. PubMed, 10898788.
  • Yusuf, I., et al. (2022). Antimicrobial Compounds from Microorganisms. Antibiotics, 11(11), 1540.
  • Yin, L., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Scientific Reports, 14(1), 2003.
  • The Pharma Notion. (2021, April 3). Antimicrobials: Mechanism of action. YouTube.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology.
  • De Vito, C., et al. (2023). Combating Metallo-β-Lactamase-Producing Pseudomonas aeruginosa: The Fractional Inhibitory Concentration Index as a Tool to Evaluate Antibiotic Synergy. Antibiotics, 12(3), 567.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Zovko, A., et al. (2022). Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species. Frontiers in Microbiology, 13, 943318.
  • Díaz-Tobar, G., et al. (2020). Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. Scientific Reports, 10(1), 2530.
  • Espinel-Ingroff, A., et al. (2007). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 51(2), 601-605.
  • da Silva, F. C., et al. (2009). Antimicrobial Efficacy of Chemical Disinfectants on Contaminated Full Metal Crowns. Brazilian Dental Journal, 20(4), 333-337.
  • Díaz-Tobar, G., et al. (2020). Ib-M6 Antimicrobial Peptide: Antibacterial Activity against Clinical Isolates of Escherichia coli and Molecular Docking. Molecules, 25(4), 843.
  • Bou-Abdallah, H., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 28(14), 5403.

Sources

The Efficacy of Dibromomalonamide-Based Biocides: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the critical field of industrial microbiology, the selection of an effective biocide is paramount to preventing biofouling, microbiologically influenced corrosion (MIC), and product contamination. This guide provides a comprehensive efficacy comparison between biocides based on 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a fast-acting antimicrobial derived from Dibromomalonamide, and other common industrial biocides, including glutaraldehyde, isothiazolinones, and quaternary ammonium compounds (QACs). This document is intended for researchers, scientists, and professionals in drug development and industrial water treatment, offering objective performance data and detailed experimental methodologies.

Introduction: The Imperative of Microbial Control

Industrial water systems, from cooling towers to paper mills and oilfields, provide ideal environments for microbial proliferation. Unchecked, bacteria, fungi, and algae form resilient biofilms—complex communities encased in a protective polymeric matrix. These biofilms insulate microorganisms from chemical threats, impede heat transfer, and can lead to catastrophic equipment failure. The choice of a biocide is therefore not merely a matter of chemical application but a strategic decision based on speed of kill, spectrum of activity, system parameters, and environmental impact. This guide dissects the performance of DBNPA in the context of established alternatives, providing a framework for informed selection.

Mechanisms of Action: The Basis of Biocidal Efficacy

Understanding how a biocide kills a microorganism is fundamental to predicting its performance. The biocides discussed here employ distinct mechanisms, which dictates their speed, spectrum, and limitations.

  • DBNPA (2,2-Dibromo-3-nitrilopropionamide) : As a moderate electrophile, DBNPA acts rapidly, penetrating the microbial cell membrane and reacting with sulfur-containing nucleophiles like glutathione and cysteine.[1] This irreversible binding inactivates critical enzymes involved in metabolism and redox reactions, leading to cell death often within minutes.[2][3] Its efficacy stems from the weak carbon-bromine bonds and the electron-withdrawing cyano group, which make it highly reactive.[2][3]

  • Glutaraldehyde : This dialdehyde functions by cross-linking, forming strong covalent bonds with amine groups on the outer layers of microbial cells, particularly proteins and enzymes.[4][5][6] This action effectively rigidifies the cell structure, disrupting membrane transport, DNA, RNA, and protein synthesis, thereby preventing essential cellular functions.[5][6][7]

  • Isothiazolinones (e.g., CMIT/MIT) : Isothiazolinones employ a two-step mechanism.[8][9][10][11] They first cause rapid inhibition of microbial growth and metabolism by disrupting key dehydrogenase enzymes.[8][10] This is followed by irreversible cell damage over several hours, resulting from the destruction of protein thiols and the production of free radicals.[8][11]

  • Quaternary Ammonium Compounds (QACs) : QACs are cationic surfactants that are membrane-active.[12] Their positively charged nitrogen atom binds to the negatively charged microbial cell membrane, disrupting its structure and permeability.[12][13][14] This leads to the leakage of essential cytoplasmic contents and ultimately, cell lysis.[12]

Caption: Simplified mechanisms of action for common industrial biocides.

Comparative Efficacy Analysis

Direct comparison of biocide efficacy can be challenging due to variations in test methods and conditions across studies.[2][3] However, by synthesizing available data, a clear performance picture emerges.

Speed of Kill

One of the most significant advantages of DBNPA is its exceptionally rapid microbial kill time.[15] This is crucial in systems with short contact times, such as once-through cooling systems or during process contaminations where immediate control is necessary.

Biocide ClassTypical Kill Time for >99% ReductionReference(s)
DBNPA Minutes (5-15 min) [15][16]
Glutaraldehyde Hours (3-6 hours)[12]
Isothiazolinones Hours (requires longer contact)[15]
QACs Minutes to Hours (variable)[15]
Table 1: General comparison of the speed of kill for common non-oxidizing biocides.
Spectrum of Activity

All four biocide classes demonstrate broad-spectrum activity against common industrial microorganisms, including bacteria, fungi, and algae. However, their effectiveness against specific types, particularly resilient organisms like sulfate-reducing bacteria (SRB) and Legionella, can vary.

  • DBNPA : Highly effective against a wide range of bacteria (Gram-positive and Gram-negative), fungi, algae, and SRBs.[15][16] It shows proven efficacy against Legionella pneumophila, achieving significant reductions at low ppm levels within hours.[8][10][16][17]

  • Glutaraldehyde : A good bactericide, particularly effective against SRBs and biofilms due to its penetrating ability.[12] Its effectiveness against fungi and algae is more limited.[12]

  • Isothiazolinones : Broad-spectrum, but often require higher concentrations or longer contact times for robust control compared to DBNPA.[15]

  • QACs : Effective against a wide variety of microbes and possess good dispersing properties, which helps in cleaning systems.[12] However, they may struggle against biofilms compared to other options.[15]

Impact of Environmental Factors (pH and Temperature)

The chemical stability and, consequently, the efficacy of biocides are highly dependent on system parameters like pH and temperature.

  • DBNPA : More stable under acidic conditions. As pH increases into the alkaline range, its hydrolysis rate increases dramatically, leading to rapid degradation.[7][18][19] While this ensures it does not persist in the environment, it necessitates its use as a fast-acting, slug-dosed biocide rather than for long-term preservation.[10] For instance, at 25°C, the half-life of DBNPA is 155 hours at pH 6.0, but drops to just 2 hours at pH 8.0.[19]

  • Glutaraldehyde : Most effective in alkaline conditions (pH 7.5-8.5), where it exists in its activated state.[20] Acidic solutions are more stable for storage but less biocidal.[20][21]

  • Isothiazolinones : Generally effective over a broad pH range but can be destabilized by highly alkaline conditions or the presence of reducing agents.

  • QACs : Effective across a wide pH range from 6.0 to 9.5.[12]

BiocideOptimal pH Range for EfficacyStability NotesReference(s)
DBNPA Acidic to Neutral (Effective across a wide range but degrades rapidly at high pH)Half-life decreases significantly with increasing pH and temperature.[12][19]
Glutaraldehyde Alkaline (7.5 - 8.5)Polymerizes and loses activity in alkaline solutions over time; more stable when acidic.[12][20]
Isothiazolinones Broad (typically < 8.5)Can be deactivated by nucleophiles and reducing agents.[14]
QACs Broad (6.0 - 9.5)Generally stable; can be precipitated by some anions.[12]
Table 2: Influence of pH on biocide performance.
Biofilm Control

Biofilm control is a primary challenge in industrial water systems. Efficacy requires not only killing the planktonic (free-floating) organisms but also penetrating the protective biofilm matrix to kill the sessile (attached) colonies.

  • DBNPA : Exhibits good performance against biofilms, rapidly penetrating the slime layer to act on the microorganisms within.[16] Its fast-acting nature helps prevent the formation of new biofilms.[16]

  • Glutaraldehyde : Considered an effective biocide for biofilm control due to its ability to penetrate and cross-link the extracellular polymeric substances (EPS) matrix.[12][22]

  • Isothiazolinones : Can be effective, but their slower action may be a disadvantage against rapidly forming biofilms.

  • QACs : While effective cleaners, their ability to penetrate and eradicate established biofilms can be limited compared to DBNPA and glutaraldehyde.[15]

Experimental Protocols for Efficacy Evaluation

To ensure objective and reproducible comparisons, standardized testing methodologies are critical. The following protocols outline key experiments for evaluating biocide efficacy.

Time-Kill (Suspension) Test (Adapted from ASTM E2315)

This test measures the rate at which a biocide kills a microbial population in a liquid suspension.

Objective: To determine the log reduction of a specific microorganism after exposure to a biocide for defined contact times.

Methodology:

  • Culture Preparation: Prepare a 24-hour broth culture of the test microorganism (e.g., Pseudomonas aeruginosa ATCC 15442, Staphylococcus aureus ATCC 6538).

  • Test Preparation: Dispense a set volume (e.g., 9.9 mL) of the biocide solution at the desired concentration into sterile test tubes.

  • Inoculation: Add a small volume (e.g., 0.1 mL) of the prepared microbial culture to the biocide solution, achieving a starting concentration of ~10⁶ CFU/mL. Mix immediately.

  • Sampling: At predetermined contact times (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 1.0 mL) from the test tube.

  • Neutralization: Immediately transfer the aliquot into a tube containing a neutralizing broth to stop the biocidal action.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto agar plates. Incubate for 24-48 hours.

  • Calculation: Count the colonies on the plates to determine the number of surviving microorganisms (CFU/mL). Calculate the log₁₀ reduction compared to an untreated control. A >3-log reduction (99.9% kill) is typically considered effective.[23]

Caption: Workflow for a standardized Time-Kill Assay.

Biofilm Efficacy Test (Adapted from ASTM E2871 & E3161)

This method evaluates a biocide's ability to kill microorganisms within a mature, laboratory-grown biofilm.

Objective: To quantify the log reduction of sessile bacteria on a surface after treatment with a biocide.

Methodology:

  • Biofilm Growth: Grow a mature biofilm of the test organism (e.g., P. aeruginosa ATCC 15442) on standardized coupons (e.g., borosilicate glass) within a CDC Biofilm Reactor according to ASTM E3161.[22] This typically involves a 24-hour batch phase followed by a 24-hour continuous flow phase.

  • Harvest Coupons: Aseptically remove the biofilm-coated coupons from the reactor.

  • Treatment: Place individual coupons into tubes containing the biocide solution at the test concentration. Include control coupons placed in a sterile buffer.

  • Contact Time: Allow the specified contact time (e.g., 10 minutes, 1 hour).

  • Neutralization & Cell Removal: Transfer the coupons to a neutralizing solution. Detach the biofilm from the coupon surface using sonication or vortexing.

  • Enumeration: Perform serial dilutions and plate counts of the detached cells to determine the number of survivors.

  • Calculation: Calculate the log₁₀ reduction by comparing the CFU count from the treated coupons to the control coupons. A high log reduction (e.g., >6 log₁₀) indicates high efficacy against established biofilm.

Summary and Conclusion

The selection of an industrial biocide requires a multi-faceted evaluation of performance characteristics. While glutaraldehyde, isothiazolinones, and QACs are effective and widely used, DBNPA presents a compelling profile, particularly where speed and environmental non-persistence are critical.

Key Performance Summary:

FeatureDBNPAGlutaraldehydeIsothiazolinonesQACs
Speed of Kill Excellent (Minutes) Good (Hours)Fair (Hours)Good (Variable)
Primary Mechanism Enzyme InactivationProtein Cross-linkingEnzyme InhibitionMembrane Disruption
Biofilm Efficacy Good to ExcellentExcellentGoodFair to Good
Optimal pH Acidic/NeutralAlkalineBroad (<8.5)Broad
Environmental Fate Rapidly DegradesReadily BiodegradableRequires NeutralizationCan Persist

DBNPA is the biocide of choice for applications requiring rapid, potent, and non-persistent microbial control. Its ability to deliver a quick kill makes it ideal for shock dosing, process-side contamination control, and systems with short water retention times.

Glutaraldehyde remains a top choice for controlling heavily fouled systems and stubborn biofilms, especially in alkaline water conditions, due to its excellent penetrating and cross-linking capabilities.

Isothiazolinones and QACs are effective workhorse biocides suitable for maintenance programs in a variety of systems. QACs offer the added benefit of surfactant properties, aiding in system cleanliness.

Ultimately, the most effective microbial control program is often based on a tailored approach, potentially combining the rapid action of a biocide like DBNPA with the penetrating power of another agent like glutaraldehyde, or alternating between different chemical classes to prevent the development of microbial resistance. Rigorous efficacy testing, as outlined in the protocols above, is essential to validate the chosen strategy for any specific industrial application.

References

  • Wikipedia. DBNPA. [Link]
  • EasyChem. Understanding the Mechanism of Action: How DBNPA Works as a Biocide. [Link]
  • Gerba, C. P. (2014). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464–469. [Link]
  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION. [Link]
  • Campa, C., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 842414. [Link]
  • EasyChem. DBNPA vs. Traditional Biocides: A Performance Comparison. [Link]
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.
  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. OSTI.GOV. [Link]
  • EcoCare Technologies. 520: Efficient RO Biocide for Coliform & E. Coli Problems| DBNPA. [Link]
  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocides. AMPP Knowledge Hub. [Link]
  • MCB Books. Mechanism of Glutaraldehyde Disinfectants. [Link]
  • YouTube. Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025). [Link]
  • Russell, A. D. (1994). Antimicrobial Activity, Uses and Mechanism of Action of Glutaraldehyde. Oxford Academic. [Link]
  • Gorman, S. P., & Scott, E. M. (1980). Stability of glutaraldehyde disinfectants during storage and use in hospitals. PubMed. [Link]
  • Wikipedia. Glutaraldehyde. [Link]
  • National Pesticide Information Center. Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023). [Link]
  • U.S. EPA. Final DBNPA Env Scoping Doc 11-04-09. [Link]
  • Corcoran, M. A., et al. (2014).
  • American Cleaning Institute. Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]
  • Microchem Laboratory. Biofilm Disinfectant Testing. [Link]
  • Microbe Investigations. Efficacy of biocides against biofilms. (2024). [Link]
  • U.S. EPA. Efficacy Test Methods, Test Criteria, and Labeling Guidance for Antimicrobial Products with Claims Against Biofilm on Hard, Non-Porous Surfaces. (2025). [Link]
  • PubChem - NIH. Glutaraldehyde. [Link]
  • Microchem Laboratory. ASTM E2315 - Liquid Suspension Time-Kill Test. [Link]
  • Microbe Investigations. ASTM E2315 Antimicrobial Activity Testing. [Link]
  • Parker, A. E., et al. (2019). Development, standardization, and validation of a biofilm efficacy test: The single tube method. PubMed. [Link]
  • Emery Pharma. Time-Kill Kinetics Assay. [Link]
  • ISCA Cosmetic Testing. Standard Time-Kill testing (ASTM E2315). [Link]
  • Frayne, C. (2001).

Sources

Benchmarking Dibromomalonamide's performance as a synthesis reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Dibromomalonamide in the Synthetic Chemist's Toolkit

In the vast landscape of synthetic reagents, the selection of an appropriate tool for a specific transformation is paramount to achieving desired outcomes in terms of yield, selectivity, and safety. While workhorse reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are well-established for a variety of bromination reactions, specialized reagents often provide unique advantages for constructing complex molecular architectures. This compound (DBM), a geminal dibromide, is one such specialized reagent.

This guide provides an in-depth comparison of this compound's performance, not as a direct replacement for general brominating agents, but as a strategic building block, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds. We will benchmark its utility against the more conventional applications of NBS and DBDMH, providing experimental insights, detailed protocols, and mechanistic rationale to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Section 1: The Reagents - A Head-to-Head Profile

A successful synthesis begins with a deep understanding of the tools at hand. The physical properties, reactivity, and handling requirements of a reagent dictate its suitability for a given transformation.

FeatureThis compound (DBM)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Structure this compound StructureNBS StructureDBDMH Structure
Formula C₃H₄Br₂N₂O₂C₄H₄BrNO₂C₅H₆Br₂N₂O₂
Molecular Weight 259.88 g/mol 177.98 g/mol 285.92 g/mol
Form Powder/Crystalline SolidWhite crystalline solidWhite crystalline solid with a slight bromine odor
Key Feature Activated gem-dibromo carbon flanked by two amide groups; ideal for cyclocondensation.Single reactive N-Br bond; enables high selectivity.[1]Two reactive N-Br bonds; high bromine content by weight.[2][3]
Primary Use Precursor for heterocyclic synthesis.[4]Selective allylic, benzylic, and α-carbonyl bromination.[1][5]Potent brominating agent for a wide range of substrates; disinfectant.[6][7]

Section 2: Application Focus - this compound in Heterocyclic Synthesis

The true strength of this compound lies not in simple halogenation, but in its application as a bifunctional electrophile for the construction of heterocyclic rings, which are core scaffolds in a majority of modern pharmaceuticals.[8] The two bromine atoms serve as excellent leaving groups, and the central carbon atom is highly electrophilic, making it an ideal substrate for reaction with binucleophiles.

A prime example is the synthesis of 2-amino-substituted benzothiazoles, a privileged structure in medicinal chemistry.[9] The reaction of this compound with 2-aminothiophenol proceeds via a cyclocondensation mechanism, efficiently forming the five-membered thiazole ring.

Experimental Workflow: Synthesis of 2-Aminobenzothiazole Derivatives

The following diagram illustrates the logical flow for the synthesis of a 2-aminobenzothiazole core using this compound.

Workflow for Benzothiazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation DBM This compound (DBM) Mix Combine reactants in solvent DBM->Mix Thiophenol 2-Aminothiophenol Thiophenol->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Reflux Heat to reflux (e.g., 2-4 hours) Mix->Reflux Monitor by TLC Cool Cool to room temperature Reflux->Cool Filter Collect precipitate by filtration Cool->Filter Wash Wash with cold ethanol, then water Filter->Wash Dry Dry the final product Wash->Dry Product 2-Amino-N-(benzothiazol-2-yl)acetamide Dry->Product

Caption: Generalized workflow for the synthesis of a 2-aminobenzothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-N-(1,3-benzothiazol-2-yl)acetamide

This protocol describes a representative synthesis leveraging this compound as the key building block. The causality behind each step is explained to ensure a self-validating and reproducible procedure.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol, 125 mg) in 15 mL of absolute ethanol.

    • Rationale: Ethanol serves as a suitable polar protic solvent for the reactants and facilitates the reaction.[10]

  • Reagent Addition: To the stirred solution, add this compound (1.0 mmol, 260 mg) portion-wise at room temperature.

    • Rationale: Portion-wise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization to occur. A precipitate is expected to form as the product is less soluble in ethanol than the starting materials.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Rationale: Lowering the temperature decreases the solubility of the product, leading to a higher isolated yield.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product sequentially with 10 mL of cold ethanol and then 10 mL of deionized water.

    • Rationale: Washing with cold ethanol removes unreacted starting materials and soluble impurities. The subsequent water wash removes any inorganic salts formed as byproducts.

  • Drying: Dry the purified product under vacuum to yield 2-amino-N-(1,3-benzothiazol-2-yl)acetamide.

Section 3: Benchmarking Bromination Performance - A Comparative Overview

While this compound's primary role is in heterocycle synthesis, a comprehensive guide requires comparison with standard brominating agents in their hallmark reactions.

α-Bromination of Ketones

The introduction of a bromine atom alpha to a carbonyl group is a fundamental transformation, typically achieved using NBS under acidic conditions.[11][12] The reaction proceeds through an enol intermediate, which acts as the nucleophile.[13]

ReagentSubstrateConditionsYield (%)Reference
NBS Acetophenonep-TsOH (cat.), [bmim]PF₆, rt, 2h93[14]
NBS Cyclohexanonep-TsOH (cat.), [bmim]PF₆, rt, 1h95[14]
NBS 4-ChloroacetophenoneAcetic Acid, 90 °C~60[5]

This compound is not commonly employed for this transformation. The highly electrophilic nature of its central carbon could lead to side reactions or demonstrate no clear advantage over the well-established efficacy and selectivity of NBS. For reliable and high-yielding α-bromination of ketones, NBS remains the reagent of choice .[15]

Benzylic Bromination

For the bromination of benzylic C-H bonds, a comparison between NBS and DBDMH reveals a significant performance advantage for DBDMH. As it contains two bromine atoms, only 0.5 equivalents are needed, reducing byproduct formation and improving atom economy.[2][3]

EntryBrominating AgentCatalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination (%)Reference
1DBDMH (0.5 equiv)ZrCl₄ (10)860[2][3]
2NBS (1.0 equiv)ZrCl₄ (10)390[2][3]

The data clearly indicates that under these Lewis acid-catalyzed conditions, DBDMH is substantially more efficient than NBS for benzylic bromination, providing more than double the yield with half the molar equivalents.[2]

Section 4: Mechanistic Considerations & Rationale for Reagent Selection

The choice of reagent is fundamentally linked to the desired reaction mechanism. NBS is highly versatile because its reaction pathway can be directed. In the presence of a radical initiator (e.g., AIBN) or light and in a non-polar solvent, it facilitates radical substitution. In polar solvents, it can act as a source of electrophilic bromine for ionic additions.[16][17]

Bromination Mechanisms: Radical vs. Electrophilic cluster_radical Radical Pathway (e.g., Benzylic Bromination) cluster_ionic Electrophilic Pathway (e.g., α-Bromination) Initiation Initiator (AIBN/light) -> Br• Propagation1 Br• + R-H -> H-Br + R• Initiation->Propagation1 Propagation2 R• + Br₂ -> R-Br + Br• Propagation1->Propagation2 Chain reaction Propagation2->Propagation1 NBS_Source NBS + HBr -> Succinimide + Br₂ NBS_Source->Propagation2 Provides low [Br₂] Enolization Ketone + H⁺ <=> Enol Attack Enol attacks Br⁺ source (e.g., NBS) Enolization->Attack Deprotonation Deprotonation -> α-Bromo Ketone Attack->Deprotonation

Caption: Divergent pathways for bromination using N-halosuccinimides.

In contrast, the primary mechanism for this compound in heterocycle synthesis is a cyclocondensation , which is an entirely different class of reaction. It involves nucleophilic attack on the gem-dibromo carbon followed by intramolecular cyclization and elimination of HBr.

Rationale for Selection:

  • For selective C-H bromination (allylic/benzylic): Choose NBS for well-understood selectivity or DBDMH for higher efficiency and atom economy.[2][16]

  • For α-bromination of carbonyls: NBS is the standard and reliable choice.[15]

  • For constructing N/S-containing heterocycles: This compound is a specialized and powerful building block for this purpose.

Section 5: Safety and Handling

Practical utility in a research or development setting is heavily influenced by the safety and handling profile of a reagent. All three compounds are solids, which is a significant advantage over using hazardous liquid bromine.

ReagentKey HazardsHandling Precautions
This compound Harmful if swallowed, causes skin/serious eye irritation, may cause respiratory irritation.[18]Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[18]
N-Bromosuccinimide Can cause skin irritation. May decompose violently if heated rapidly.Handle in a well-ventilated area. Wear protective equipment. Store in a cool, dark, dry place.
1,3-Dibromo-5,5-dimethylhydantoin Oxidizer, causes burns, toxic by ingestion. Inhalation may cause corrosive injuries.Wear protective gloves and clothing. Keep away from combustible materials. Store in a cool, well-ventilated place.

Conclusion

This compound establishes its value in organic synthesis not as a general-purpose brominating agent, but as a highly effective precursor for the construction of complex heterocyclic scaffolds. While it is outperformed by reagents like N-Bromosuccinimide (NBS) for selective α-carbonyl bromination and significantly surpassed in efficiency by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) for benzylic brominations, its unique gem-diamide structure provides a direct and powerful route to valuable molecular cores for drug discovery and materials science.

For the synthetic chemist, the choice is clear:

  • Rely on NBS and DBDMH for routine and high-performance brominations.

  • Employ This compound as a strategic and specialized building block when the synthetic target involves the creation of intricate heterocyclic systems.

Understanding the distinct strengths and applications of each reagent allows for more intelligent and efficient synthetic planning, ultimately accelerating the pace of innovation.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone. BenchChem.
  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.
  • MDPI. (2021).
  • Google Patents. (n.d.). CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles. Google Patents.
  • Wang, H., et al. (2018).
  • BenchChem Technical Support Team. (2025). A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS). BenchChem.
  • Wikipedia. (n.d.). DBDMH. Wikipedia.
  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal.
  • Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. Google Patents.
  • Suru Chemical. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Suru Chemical.
  • Wikipedia. (n.d.). Ketone halogenation. Wikipedia.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Applications of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). BenchChem.
  • Onomura, O., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Organic Chemistry Portal.
  • LibreTexts Chemistry. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts.
  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • PubMed. (2002). Application of 1,3-dibromo-5,5-dimethylhydantoin (DBH)
  • ResearchGate. (2012). Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics.
  • PubMed. (2007). Facile synthesis of N-dialkylaminomethyl-substituted heterocycles. PubMed.
  • MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1)
  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).
  • PubChem. (n.d.). This compound. PubChem.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
  • PubMed. (2020).
  • MDPI. (2020).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate.
  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. ResearchGate.
  • Scribd. (n.d.). Solvent Effects on Bromine Reactions. Scribd.

Sources

A Head-to-Head Technical Comparison of Dibromomalonamide and DBNPA for Biocidal Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Critical Evaluation of Two Halogenated Biocides

For researchers, scientists, and professionals in drug development and industrial microbiology, the selection of an appropriate biocide is a critical decision that impacts efficacy, stability, and safety. Among the arsenal of antimicrobial agents, halogenated compounds have long been favored for their broad-spectrum activity and rapid action. This guide provides an in-depth, head-to-head comparison of two such biocides: Dibromomalonamide and 2,2-dibromo-3-nitrilopropionamide (DBNPA).

While DBNPA is a well-documented and widely used biocide, comprehensive data on this compound is less readily available in public literature. This guide, therefore, synthesizes the extensive information on DBNPA and provides a comparative analysis of this compound based on available patent literature, safety data, and scientifically informed inferences derived from its chemical structure as a dibrominated amide.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the chemical and physical properties of these biocides is essential to predicting their behavior in various applications.

PropertyThis compound DBNPA (2,2-dibromo-3-nitrilopropionamide)
CAS Number 73003-80-2[1]10222-01-2[2]
Molecular Formula C₃H₄Br₂N₂O₂[3]C₃H₂Br₂N₂O[2]
Molecular Weight 259.88 g/mol [3]241.87 g/mol [2]
Appearance Solid[4]Off-white solid/White, translucent crystals[2]
Melting Point 204 - 207 °C[4]122 - 125 °C[2]
Solubility in Water Data not readily availableSlightly soluble (1.5 g/100 g at 25°C)[2]
Solubility in Organic Solvents Data not readily availableReadily soluble in acetone and ethanol[2]

DBNPA is commercially available as a solid or in liquid formulations, often dissolved in solvents like polyethylene glycol to enhance stability and ease of handling in aqueous systems[2]. While specific solubility data for this compound is not widely published, its intended use in aqueous and water-containing systems, as mentioned in patent literature, suggests it possesses sufficient solubility for biocidal applications[2][5].

Mechanism of Antimicrobial Action

The biocidal activity of both this compound and DBNPA stems from their nature as electrophilic bromine compounds.

DBNPA: The mechanism of action for DBNPA is well-established. It is a non-oxidizing biocide that acts as a moderate electrophile[2][6]. Its primary mode of action involves the rapid reaction of its bromine atoms with nucleophilic sulfur-containing groups, such as those found in the amino acid cysteine within microbial proteins and enzymes[2][7]. This interaction leads to the irreversible inactivation of essential enzymes, disrupting critical cellular functions like metabolism and ultimately causing cell death[2][7]. The electron-withdrawing nitrile group in DBNPA's structure enhances the electrophilicity of the carbon atom bonded to the bromine atoms, contributing to its high reactivity and rapid biocidal action[2].

This compound: While specific mechanistic studies on this compound are not prevalent in the literature, its chemical structure as a dibrominated amide strongly suggests a similar mechanism of action to DBNPA. The two bromine atoms attached to the alpha-carbon create an electrophilic center susceptible to nucleophilic attack by microbial biomolecules. It is highly probable that this compound also targets thiol groups in proteins and enzymes, leading to their inactivation and subsequent disruption of cellular processes. The amide functional groups may influence its solubility and interaction with microbial cell surfaces.

Biocidal Mechanism cluster_0 Microbial Cell Enzyme Essential Enzyme (with -SH group) Inactivated_Enzyme Inactivated Enzyme Enzyme->Inactivated_Enzyme Irreversible Inhibition Biocide Halogenated Biocide (this compound or DBNPA) Biocide->Enzyme Nucleophilic Attack by Thiol Group Cell_Death Cell Death Inactivated_Enzyme->Cell_Death Disruption of Cellular Function

General mechanism of action for electrophilic halogenated biocides.

Antimicrobial Efficacy: A Comparative Overview

A critical factor in selecting a biocide is its efficacy against a broad spectrum of microorganisms at low concentrations.

DBNPA: DBNPA is renowned for its rapid and broad-spectrum antimicrobial activity against bacteria, fungi, and algae[2][8]. It is particularly effective in industrial water treatment systems, papermaking, and in controlling biofouling[2][9]. Studies have demonstrated that DBNPA can achieve a 99.9% reduction in counts of Legionella pneumophila within 10 minutes at a concentration of 5 mg/L[2]. Its quick-kill action makes it a preferred choice for applications requiring immediate microbial control[7][10].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine and compare the antimicrobial efficacy of these compounds, a standardized broth microdilution assay can be employed.

Objective: To determine the lowest concentration of this compound and DBNPA that inhibits the visible growth of a target microorganism.

Materials:

  • This compound and DBNPA stock solutions of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Standardized inoculum of the target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Incubator.

  • Microplate reader (optional, for quantitative growth assessment).

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each biocide across the wells of the 96-well plate using the growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include positive controls (microorganism in medium without biocide) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the biocide in which no visible growth is observed.

MIC_Workflow Start Start Prepare_Biocide Prepare Biocide Serial Dilutions Start->Prepare_Biocide Inoculate Inoculate with Microorganism Prepare_Biocide->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Stability and Degradation

The stability of a biocide under various environmental conditions is crucial for its performance and environmental impact.

DBNPA: The stability of DBNPA is highly dependent on pH and temperature. It is more stable under acidic conditions and degrades rapidly in alkaline environments[4][7]. At a neutral pH, its half-life is approximately nine hours[11]. This rapid degradation is often considered an advantage, as it minimizes the environmental persistence of the active compound[7][10]. The degradation of DBNPA in aqueous systems proceeds through hydrolysis, and the degradation products vary with pH[2]. At pH 5, the primary degradation product is dibromoacetic acid, while at pH 7 and 9, dibromoacetonitrile is the major product[2]. DBNPA is also susceptible to degradation by light[2].

This compound: Specific studies on the stability and degradation of this compound are not widely available. However, as an amide, it is expected to undergo hydrolysis, particularly under acidic or basic conditions, although amides are generally more stable to hydrolysis than esters. The rate of hydrolysis would likely be influenced by pH and temperature. The presence of two bromine atoms may also affect its stability. Without experimental data, a direct comparison of its stability profile to that of DBNPA cannot be definitively made.

Toxicological and Environmental Profile

The safety of a biocide for humans and the environment is a paramount consideration.

DBNPA: DBNPA exhibits acute toxicity through oral, dermal, and inhalation routes[2]. It is corrosive to the eyes and skin and is a skin sensitizer[2][3]. In terms of environmental toxicity, DBNPA is moderately to very highly toxic to aquatic organisms[2]. However, its rapid degradation in soil and water limits its environmental persistence[2]. It is not expected to bioaccumulate[3].

This compound: The toxicological properties of this compound have not been fully investigated[7]. Safety data sheets indicate that it causes skin and eye irritation[4][7]. Information on its ecotoxicity is limited, with one source stating to "do not empty into drains"[7]. Based on its structure as a dibrominated organic compound, it is reasonable to exercise caution regarding its potential environmental impact until more comprehensive data becomes available.

Regulatory Status

The regulatory landscape for biocides is dynamic and varies by region.

DBNPA: DBNPA has been registered for use as a pesticide in the United States since 1972 and is used in a variety of industrial applications[2][12]. In the European Union, DBNPA has been approved for use in preservatives for products during storage (PT6)[10]. However, due to its endocrine-disrupting properties, it is considered a candidate for substitution[10]. In Great Britain, the active substance is on a path for non-approval under the GB Biocidal Products Regulation for certain product types due to a lack of supporting dossiers[1].

This compound: The specific regulatory status of this compound as a biocide is not as clearly documented in readily available sources. Its use is noted in patents for biocidal compositions, suggesting its application in this field[2][5].

Summary and Concluding Remarks

This guide provides a detailed comparison of this compound and DBNPA based on the current scientific literature and available data.

DBNPA is a well-characterized, fast-acting, and broad-spectrum biocide with a wealth of supporting data. Its primary advantages are its rapid kill rate and its quick degradation, which minimizes environmental persistence. Its main drawbacks are its instability in alkaline conditions and its toxicity profile.

This compound , while sharing structural similarities with DBNPA that suggest a comparable mechanism of action, is a much less studied compound. Its confirmed use in biocidal formulations points to its antimicrobial efficacy. However, the lack of comprehensive public data on its performance, stability, and toxicology makes a direct, quantitative comparison with DBNPA difficult.

For researchers and professionals, the choice between these two biocides will depend on the specific application requirements. DBNPA offers a proven and well-documented solution where rapid microbial control and low persistence are desired. This compound may present an alternative, particularly in formulated products, but its use would necessitate further investigation to establish its performance and safety profile for the intended application. The significant data gap for this compound underscores the need for further research to fully understand its potential as a biocidal agent.

References

  • Wikipedia. DBNPA. [Link]
  • Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
  • Google Patents.
  • MDPI. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. [Link]
  • Regulations.gov. 2,2-dibromo-3-nitrilopropionamide (DBNPA)
  • PubChem. This compound. [Link]
  • EasyChem. DBNPA vs. Traditional Biocides: A Performance Comparison. [Link]
  • Google Patents. CA2898842A1 - Biocide formulation comprising 2,2-dibromo-3-nitrilopropionamide (dbnpa) in a micelle.
  • ResearchGate. Applications of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking fluid production and use | Request PDF. [Link]
  • ResearchGate. (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
  • AMSA, Inc. DBNPA Liquid Biocide. [Link]
  • National Institutes of Health. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide)
  • PubMed. Investigation of Physicochemical Factors Affecting the Stability of a pH-modulated Solid Dispersion and a Tablet During Storage. [Link]
  • ResearchGate. (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
  • PubMed. Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. [Link]
  • MDPI.
  • MDPI.
  • National Institutes of Health.
  • ResearchGate. Quanti cation and Degradation of 2,2-Dibromo-3- Nitrilopropionamide (DBNPA)
  • MDPI. Antimicrobial Efficacy of Edible Mushroom Extracts: Assessment of Fungal Resistance. [Link]
  • MDPI. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. High-Performance DBNPA Biocide – Fast-Acting, Broad-Spectrum, and Cost-Effective! [Link]
  • Wikipedia. DBNPA. [Link]
  • National Institutes of Health.
  • PubMed Central.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • PubMed. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). [Link]
  • PubMed.
  • ResearchGate.
  • PubMed.
  • National Institutes of Health.
  • National Institutes of Health. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
  • RSC Publishing. The influence of pH and temperature on the stability of flutamide.
  • PubMed.
  • PubMed Central. Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. [Link]
  • PubMed.

Sources

A Senior Application Scientist's Guide to the Validation of a Novel RP-HPLC-UV Method for Dibromomalonamide (DBMAM) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Dibromomalonamide

This compound (DBMAM) is a molecule of significant interest, primarily utilized as a potent antimicrobial agent and biocide in various industrial applications. Its efficacy is directly linked to its concentration, making accurate and reliable quantification essential for quality control, formulation development, and regulatory compliance. The development of a robust analytical method is not merely a procedural step but the cornerstone of ensuring product quality and safety.

This guide, written from the perspective of a seasoned application scientist, introduces a newly developed Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the precise quantification of DBMAM. We will delve into the causality behind the methodological choices, present a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide a transparent, data-driven comparison with alternative analytical techniques.[1][2][3]

The New Method: A Validated RP-HPLC-UV Approach

For the routine quantification of a small organic molecule like DBMAM, RP-HPLC-UV offers a pragmatic balance of specificity, sensitivity, and operational efficiency. The selection of this technique was deliberate; it is a workhorse in most pharmaceutical quality control laboratories, ensuring broad applicability without requiring the capital investment or specialized expertise of mass spectrometry.[2][4]

Chromatographic Conditions: A Rationale

The method was optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities or degradation products.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a moderately polar compound like DBMAM. The column dimensions and particle size are standard for robust, high-resolution separations.[5][6]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAn isocratic mixture of acetonitrile and water provides the necessary polarity to elute DBMAM with a reasonable retention time. Formic acid is added to control the pH and ensure consistent peak shape by suppressing the ionization of any potential silanol groups on the stationary phase.
Flow Rate 1.0 mL/minThis flow rate is optimal for the selected column dimensions, ensuring good separation efficiency without generating excessive backpressure.
Detection UV at 215 nmAmide functional groups exhibit significant absorbance in the low UV range.[7] 215 nm was chosen to maximize sensitivity for DBMAM while minimizing interference from common solvents.
Injection Volume 10 µLA standard injection volume that provides good signal response without overloading the column.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
Method Validation: An Adherence to ICH Q2(R1) Principles

A validation protocol was designed and executed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3] The objective is to provide a self-validating system where the experimental data unequivocally supports the method's reliability.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_eval Phase 3: Data Evaluation & Reporting protocol Validation Protocol Definition (ICH Q2(R1) Framework) standards Prepare DBMAM Reference & Working Standards protocol->standards placebo Prepare Placebo & Spiked Samples standards->placebo linearity Linearity & Range (5 Conc. Levels, 3 Replicates) standards->linearity specificity Specificity (Peak Purity, Placebo Interference) placebo->specificity accuracy Accuracy (% Recovery at 3 Levels) placebo->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Flow Rate, pH, % Organic) lod_loq->robustness analysis Statistical Analysis of Results robustness->analysis acceptance Compare Against Acceptance Criteria analysis->acceptance report Final Validation Report acceptance->report cluster_methods Analytical Methodologies cluster_params Performance Comparison DBMAM This compound Quantification Need HPLC RP-HPLC-UV (New Method) - Good Specificity - Moderate Sensitivity - Cost-Effective DBMAM->HPLC Evaluated By LCMS LC-MS/MS - Excellent Specificity - High Sensitivity - High Cost/Complexity DBMAM->LCMS Evaluated By UVVIS UV-Vis Spectrophotometry - Low Specificity - Low Sensitivity - Low Cost/Simple DBMAM->UVVIS Evaluated By Params Key Parameters: - Sensitivity (LOQ) - Specificity - Precision (%RSD) - Throughput - Cost HPLC->Params Compared Across LCMS->Params Compared Across UVVIS->Params Compared Across

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Stability Imperative for Halogenated Compounds

In the landscape of pharmaceutical development and chemical synthesis, halogenated compounds are indispensable tools. The incorporation of halogens can profoundly alter a molecule's physicochemical properties, enhancing lipophilicity, binding affinity, and metabolic stability.[1][2] Dibromomalonamide, a geminal dihalide with reactive amide functionalities, serves as a valuable building block in organic synthesis. However, the very reactivity that makes such compounds useful also raises critical questions about their stability. A compound that degrades prematurely on the shelf, in a formulation, or under physiological conditions can compromise experimental results, reduce therapeutic efficacy, and generate potentially toxic byproducts.[3]

This guide provides a comprehensive framework for evaluating the stability of this compound. Rather than presenting a simple data sheet, we will explore the causal factors governing its stability, compare it with other classes of halogenated compounds, and provide robust, self-validating experimental protocols for researchers to generate their own comparative data. This approach is designed to empower scientists to make informed decisions about the storage, handling, and application of this compound and related reagents.

Pillar 1: Understanding the Physicochemical Landscape of this compound

This compound (C₃H₄Br₂N₂O₂) is a solid characterized by two primary reactive centers: the carbon-bromine (C-Br) bonds at the α-position and the two amide groups.[4] Its stability is a function of its susceptibility to degradation through pathways targeting these functionalities. While extensive, peer-reviewed stability data for this compound is not abundant, its structure allows us to predict its primary vulnerabilities based on established chemical principles and data from analogous compounds.

Key Factors Influencing Stability: General chemical stability is dictated by several environmental factors that can accelerate degradation pathways such as hydrolysis, oxidation, and photolysis.[5][6]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating the rate of degradation for most compounds.[5][7]

  • pH and Hydrolysis: The presence of water, especially under acidic or basic conditions, can promote the hydrolysis of functional groups. Amide bonds, while generally more stable than esters, can be susceptible to hydrolysis under harsh pH conditions.[8][9][10]

  • Light Exposure (Photostability): UV or visible light can induce photochemical reactions, often involving the homolytic cleavage of bonds. Carbon-halogen bonds are particularly susceptible to photolytic cleavage, which can initiate radical chain reactions.[5][11][12]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[13]

Based on its structure, the most probable degradation pathway for this compound in aqueous environments is hydrolysis of the amide groups and/or nucleophilic substitution/elimination at the C-Br bond.

Pillar 2: Comparative Stability Profiles of Halogenated Compounds

To contextualize the stability of this compound, it is instructive to compare it with other well-characterized classes of halogenated compounds.

N-Halamines

N-Halamines are compounds containing one or more nitrogen-halogen covalent bonds and are renowned for their antimicrobial properties and long-term stability.[14][15] Their stability against hydrolysis is structurally dependent and follows a clear trend: imide < amide < amine .[14][16]

  • Imide N-Halamines: The least stable, they release active halogens quickly, making them suitable for rapid disinfection.[15]

  • Amine N-Halamines: The most stable, they are preferred for applications requiring durable or long-term antimicrobial activity.[15][16] This trend is inversely related to their antimicrobial activity (imide > amide >> amine).[16] Compounds like this compound do not fit the N-halamine classification, as the halogens are bonded to carbon, not nitrogen. This fundamental structural difference implies a distinct stability profile.

2,2-Dibromo-3-Nitrilopropionamide (DBNPA)

DBNPA is a close structural analog of this compound and a widely used biocide. Its degradation has been studied, revealing two primary pathways:

  • pH-Dependent Hydrolysis: This pathway is rapid at pH > 7.[17][18]

  • Light-Catalyzed Reactions: Sunlight is a major factor in the rapid decomposition of DBNPA.[17] In acidic conditions (e.g., pH 4.6) and in the dark, DBNPA is relatively stable.[17][18] Given the structural similarity, it is highly probable that this compound exhibits similar pH and light sensitivities.

α-Haloamides

This general class of compounds, to which this compound belongs, is recognized for its utility as versatile synthons in organic chemistry.[19] The carbon-halogen bond can be cleaved under various conditions to form nucleophilic centers (via deprotonation or two-electron reduction) or radical intermediates (via single-electron transfer).[19] This inherent reactivity suggests that the C-Br bonds in this compound are likely points of instability, particularly in the presence of bases, reducing agents, or radical initiators.

Pillar 3: Experimental Design for a Self-Validating Stability Study

To objectively compare the stability of this compound, a forced degradation (or stress testing) study is the most effective approach.[6][20] This involves subjecting the compound to a range of exaggerated conditions to accelerate degradation and identify the likely degradation products and pathways.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute Stock into Stress Condition Solutions prep_stock->prep_samples cond_control Control (No Stress) prep_samples->cond_control cond_acid Acidic (e.g., 0.1 M HCl) prep_samples->cond_acid cond_base Basic (e.g., 0.1 M NaOH) prep_samples->cond_base cond_ox Oxidative (e.g., 3% H₂O₂) prep_samples->cond_ox cond_therm Thermal (e.g., 60°C) prep_samples->cond_therm cond_photo Photolytic (ICH Q1B) prep_samples->cond_photo sampling Sample at Time Points (0, 2, 4, 8, 24h) cond_control->sampling cond_acid->sampling cond_base->sampling cond_ox->sampling cond_therm->sampling cond_photo->sampling analysis HPLC-UV/MS Analysis sampling->analysis quant Quantify Parent Peak Area & Identify Degradants analysis->quant calc Calculate % Degradation quant->calc pathway Propose Degradation Pathway calc->pathway

Caption: Workflow for a forced degradation stability study.

Protocol 1: Forced Degradation of this compound

Objective: To determine the stability of this compound under various stress conditions and identify its primary degradation pathways.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC vials

  • Calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution. Causality: ACN is a common organic solvent that solubilizes many organic compounds and is miscible with water, making it suitable for preparing aqueous stress solutions.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Dilute with 0.1 M HCl.

    • Base Hydrolysis: Dilute with 0.1 M NaOH.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Aqueous Hydrolysis/Control: Dilute with HPLC-grade water.

  • Stress Application:

    • Hydrolytic & Oxidative: Incubate the respective vials at 40°C.

    • Thermal: Incubate the aqueous solution vial at 60°C in the dark. Causality: Keeping the thermal sample in the dark isolates heat as the sole variable.

    • Photolytic: Expose the aqueous solution vial to light conditions as specified by ICH Q1B guidelines, alongside a dark control.

  • Time Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the basic hydrolysis sample, which is expected to degrade rapidly, immediate neutralization with an equimolar amount of acid is crucial to stop the reaction before analysis. Trustworthiness: The t=0 sample serves as the baseline, confirming the initial concentration before any significant degradation occurs.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify the parent this compound peak from all potential degradation products.

Instrumentation & Conditions:

  • HPLC System: With UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. Causality: A gradient elution is essential in a forced degradation study to ensure that both polar and non-polar degradation products are eluted and separated from the parent peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: A key component of trustworthiness is ensuring the analytical method is "stability-indicating." This is confirmed during the forced degradation study itself. The method is considered validated if the parent peak is spectrally pure (as checked by DAD) and well-resolved from all degradant peaks.

Data Presentation and Interpretation

The results from the forced degradation study should be summarized to allow for easy comparison.

Table 1: Comparative Stability Data (% Degradation of this compound)

Stress ConditionTime (hours)% DegradationMajor Degradants Observed
0.1 M HCl, 40°C 24Hypothetical ValueHypothetical Peak ID
0.1 M NaOH, 40°C 8Hypothetical ValueHypothetical Peak ID
3% H₂O₂, 40°C 24Hypothetical ValueHypothetical Peak ID
Water, 60°C 24Hypothetical ValueHypothetical Peak ID
Photolytic (ICH Q1B) 24Hypothetical ValueHypothetical Peak ID
Predicted Degradation Pathway

Based on chemical principles, the primary degradation pathway in aqueous basic conditions is likely hydrolysis of the amide bonds to form 2,2-dibromomalonic acid, which may further decarboxylate.

Caption: Predicted base-catalyzed hydrolysis pathway.

Conclusion

While this compound is a potent synthetic intermediate, its stability profile is not as well-documented as other halogenated compound classes like N-halamines. Structural analysis suggests a susceptibility to hydrolysis, particularly under basic conditions, and potential photolytic degradation, similar to its analogue DBNPA. This guide provides the conceptual framework and detailed experimental protocols necessary for researchers to systematically investigate the stability of this compound. By conducting forced degradation studies with a validated, stability-indicating analytical method, drug development professionals can generate the robust data required to ensure the quality, efficacy, and safety of their processes and products. Empirical testing, as outlined here, remains the gold standard for definitively characterizing the stability of any chemical entity.

References

  • Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications.
  • Antibacterial N-halamine fibrous materials. PubMed Central (PMC). Available online
  • N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. PubMed Central (PMC). Available online
  • Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dibromomaleimide. Benchchem. Available online
  • This compound | C3H4Br2N2O2 | CID 175375. PubChem. Available online
  • SAFETY DATA SHEET - 2,2-Dibromomalonamide. Thermo Fisher Scientific. Available online
  • Why are halogens important in the pharmaceutical industry?. TutorChase. Available online
  • Photochemical reactions of brominated diphenylethers in organic sovents and adsorbed on silicon dioxide in aqueous suspension. Leuphana Universität Lüneburg. Available online
  • (PDF) Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications.
  • SAFETY DATA SHEET - 1,9-Dibromononane. Fisher Scientific. Available online
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. PubMed Central (PMC). Available online
  • This compound-13C3 SDS. ECHEMI. Available online
  • SAFETY DATA SHEET - 1,3-Dibromobenzene. Thermo Fisher Scientific. Available online
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Available online
  • The Fascinating Chemistry of α‐Haloamides. PubMed Central (PMC). Available online
  • N-Halamine Copolymers for Use in Antimicrobial Paints.
  • Top 5 Factors Affecting Chemical Stability. Singota. Available online
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research. Available online
  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central (PMC). Available online
  • Tracking down the brominated single electron oxidants in recent organic red-ox transformations: photolysis and photocatalysis. RSC Publishing. Available online
  • Structures of malonamide extractants and ionic liquids used in this study.
  • Photodissociation of Bromoform at 248 nm: Single and Multiphoton Processes.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH). Available online
  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. Available online
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available online
  • Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. Available online
  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temper
  • Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. National Institutes of Health (NIH). Available online
  • (PDF) Degradation Pathway.
  • Sustainable bromination of organic compounds: A critical review.
  • Degradation of sulfonamide antibiotics by Microbacterium sp.
  • Elucidating the pathways of degradation of denagliptin. PubMed. Available online
  • Enhancing the stability and catalytic efficiency of alkyl halide dehalogenase through poloxamer temperature-sensitive gel. PLOS One. Available online
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. Available online

Sources

A Comparative Environmental Risk Assessment of Dibromomalonamide and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the environmental impact of Dibromomalonamide (DBNPA), a widely used industrial biocide, against two common alternatives: Glutaraldehyde and Isothiazolinones. Designed for researchers, scientists, and professionals in drug development and industrial water treatment, this document synthesizes technical data with field-proven insights to facilitate informed decisions on chemical selection with respect to environmental stewardship.

Introduction: The Biocide Dilemma in Industrial Processes

Microbial control is a critical aspect of numerous industrial processes, from preventing biofouling in cooling towers and paper mills to preserving paints and metalworking fluids.[1][2] Non-oxidizing biocides are essential for these applications due to their efficacy against a broad spectrum of microorganisms and compatibility with various materials. However, their introduction into the environment, whether through industrial discharge or product lifecycle, necessitates a rigorous evaluation of their potential ecological impact.

This guide focuses on 2,2-dibromo-3-nitrilopropionamide (DBNPA), a fast-acting biocide, and compares its environmental profile with that of Glutaraldehyde and Isothiazolinones.[3][4] The selection of a biocide should not be based solely on performance but must also consider its environmental fate, persistence, toxicity to non-target organisms, and potential for bioaccumulation. Understanding the causality behind these environmental parameters is key to responsible chemical management.

Framework for Environmental Impact Assessment

To objectively compare these biocides, we must rely on standardized, internationally recognized testing protocols. These methods provide a common framework for assessing key environmental parameters, ensuring that the data is reproducible and comparable across different substances.

Key Assessment Parameters & Methodologies:
  • Ready Biodegradability: This assesses the potential of a substance to be broken down by microorganisms in an aquatic environment. The OECD 301 test guideline series is the standard, measuring degradation over 28 days by tracking parameters like dissolved organic carbon (DOC) removal or CO2 evolution.[5][6][7] A substance is considered "readily biodegradable" if it meets stringent criteria (e.g., >60% degradation) within a 10-day window, suggesting it will not persist in the environment.[5]

  • Aquatic Toxicity: This measures the adverse effects of a substance on aquatic organisms. Standard tests include:

    • OECD 203 (Fish, Acute Toxicity Test): Determines the concentration that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9][10]

    • OECD 202 (Daphnia sp., Acute Immobilisation Test): Determines the concentration that immobilizes 50% of a test population of daphnids (a type of freshwater crustacean) (EC50) over 48 hours.[11][12][13]

  • Potential for Bioaccumulation: This evaluates the likelihood of a chemical accumulating in the fatty tissues of living organisms. It is often predicted using the n-octanol/water partition coefficient (Kow) , determined by the OECD 107 shake-flask method. A higher Log Kow value indicates a greater potential for bioaccumulation.

The following diagram illustrates a generalized workflow for conducting an environmental risk assessment for an industrial biocide, incorporating these key experimental evaluations.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Effects Assessment (Ecotoxicology) cluster_2 Phase 3: Environmental Fate Assessment cluster_3 Phase 4: Risk Characterization char Chemical Characterization (Physicochemical Properties) biodeg Biodegradability Testing (OECD 301) char->biodeg hydro Hydrolysis/Photolysis (Abiotic Degradation) char->hydro bioacc Bioaccumulation Potential (OECD 107 - Log Kow) char->bioacc lit Literature Review (Existing Data) aqua_tox Aquatic Toxicity Testing - OECD 203 (Fish) - OECD 202 (Daphnia) - Algae Growth Inhibition lit->aqua_tox pnec Predicted No-Effect Concentration (PNEC) Derivation aqua_tox->pnec expo Exposure Assessment (Predicted Environmental Concentration - PEC) biodeg->expo hydro->expo bioacc->expo risk_calc Risk Calculation (PEC/PNEC Ratio) expo->risk_calc pnec->risk_calc

Caption: Generalized workflow for environmental risk assessment of biocides.

Profile: this compound (DBNPA)

2,2-dibromo-3-nitrilopropionamide, commonly known as DBNPA, is a fast-acting, non-oxidizing biocide used to control bacteria, fungi, and algae in a variety of industrial water systems, including paper manufacturing, cooling towers, and oil and gas recovery operations.[1][2] Its biocidal efficacy stems from its ability to rapidly penetrate microbial cell membranes and react with sulfur-containing proteins, disrupting cellular metabolism and leading to cell death.[1]

Environmental Fate

A defining environmental characteristic of DBNPA is its rapid degradation through both abiotic and biotic pathways.[4][14] It is not persistent in the environment.

  • Hydrolysis: DBNPA readily hydrolyzes in water, and this process is highly pH-dependent. As the pH becomes more alkaline, the rate of degradation increases significantly.

    • Half-life at pH 5: 67 days

    • Half-life at pH 7: 63 hours

    • Half-life at pH 9: 73 minutes

  • Biodegradation: In studies simulating both aerobic and anaerobic conditions, DBNPA has a biotic half-life of less than 4 hours at a neutral pH.

  • Soil: The half-life of DBNPA in soil is also short, ranging from 4 to 25 hours across various soil types.[1]

This rapid degradation is a significant advantage from an environmental perspective, as it minimizes the potential for long-term exposure in aquatic ecosystems.[4] The degradation pathway, however, is crucial to consider.

G cluster_hydrolysis Hydrolysis & Biodegradation cluster_final Final Degradation Products DBNPA DBNPA (C3H2Br2N2O) DBAN Dibromoacetonitrile (DBAN) (Major at pH 7 & 9) DBNPA->DBAN pH dependent DBAA Dibromoacetic Acid (DBAA) (Major at pH 5) DBNPA->DBAA pH dependent CO2 Carbon Dioxide (CO2) DBAN->CO2 NH3 Ammonia (NH3) DBAN->NH3 Br Bromide Ions (Br-) DBAN->Br DBAA->CO2 DBAA->NH3 DBAA->Br

Caption: Simplified degradation pathway of DBNPA in aquatic environments.

Ecotoxicity and Bioaccumulation
  • Aquatic Toxicity: Despite its rapid degradation, parent DBNPA is classified as very toxic to aquatic life.[12] This high acute toxicity means that direct, undiluted release into waterways must be strictly avoided. The risk is mitigated by its rapid breakdown into less harmful substances.[4] However, some of its degradation products, such as Dibromoacetic Acid (DBAA), are also known to be toxic, and a full risk assessment should consider these intermediates.

  • Bioaccumulation: DBNPA has a low potential for bioaccumulation. Its Log Kow is approximately 0.80, which is well below the threshold for concern (typically >3).[3][15] An estimated Bioconcentration Factor (BCF) of 3 further supports that it is unlikely to accumulate in aquatic organisms.

Alternatives to DBNPA

Glutaraldehyde

Glutaraldehyde is a dialdehyde used extensively as a biocide and sterilizing agent in medical, industrial, and oil and gas applications.[11][16][17] Like DBNPA, it is a non-oxidizing biocide that functions by cross-linking proteins in microorganisms.[18]

  • Environmental Fate: Glutaraldehyde is considered readily biodegradable in both freshwater and marine environments.[19][16] Under aerobic conditions, it is metabolized to carbon dioxide, while under anaerobic conditions, it primarily forms 1,5-pentanediol.[19][16] It tends to remain in the aquatic compartment and degrades quickly, with its atmospheric half-life estimated at just 16 hours.[11][16]

  • Ecotoxicity and Bioaccumulation: Glutaraldehyde is acutely toxic to aquatic organisms.[19][16][20] Studies show LC50 values for fish ranging from 5.5 to 11.2 mg/L and EC50 values for Daphnia magna around 6.6 mg/L.[20][21][22] It has a low potential to bioaccumulate, with a Log Kow of approximately -0.33.[17][23]

Isothiazolinones (CMIT/MIT)

Isothiazolinones are a family of heterocyclic compounds with potent antimicrobial properties. A common formulation is a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[24][25] They are used as preservatives in a vast range of products, including paints, cosmetics, and industrial water treatment.[26]

  • Environmental Fate: Isothiazolinones are biodegradable, with reported half-lives in soil and water being relatively short, often less than 10 days for individual components like MIT and BIT.[27][28][29] However, at higher concentrations, their own antimicrobial properties can inhibit the microbial activity responsible for their degradation.[24] They are susceptible to degradation by hydrolysis and photolysis.[27]

  • Ecotoxicity and Bioaccumulation: Isothiazolinones are known to be very toxic to aquatic life, with long-lasting effects.[30][24][26] The LC50 for rainbow trout is as low as 0.19 mg/L, and the EC50 for Daphnia magna is 0.16 mg/L for the CMIT/MIT mixture.[24] This high toxicity is a significant environmental concern. Their potential for bioaccumulation is generally considered low.

Comparative Analysis

The following table summarizes the key environmental impact parameters for DBNPA and its alternatives, based on the available experimental data.

ParameterThis compound (DBNPA)GlutaraldehydeIsothiazolinones (CMIT/MIT)
Primary Application Industrial water treatment, paper mills, oil & gas[1]Disinfectant, industrial biocide, oil & gas[16][17]Preservative in paints, cosmetics, water treatment[24][26]
Biodegradability Readily biodegradable; rapid degradation[4]Readily biodegradable[19][16]Readily biodegradable, but can be inhibited at high concentrations[24]
Environmental Half-Life Water (pH 7): ~63 hours; Soil: 4-25 hours[1]Rapid; Atmospheric half-life ~16 hours[11]Soil: <10 days; Water: hours to days[27][28]
Log Kow (Bioaccumulation) ~0.80 (Low potential)[3][15]~ -0.33 (Low potential)[17][23][31]Varies by compound; generally low potential
Aquatic Toxicity (Fish) 96h LC50: ~1-5 mg/L (Very Toxic)96h LC50: ~5.5-11.2 mg/L (Toxic)[20][22]96h LC50: ~0.19 mg/L (Rainbow Trout) (Very Toxic)[24][32]
Aquatic Toxicity (Invertebrate) 48h EC50 (Daphnia): ~0.5-2 mg/L (Very Toxic)48h EC50 (Daphnia): ~6.6 mg/L (Toxic)[21]48h EC50 (Daphnia): ~0.16 mg/L (Very Toxic)[24]
Key Environmental Concern High acute toxicity of parent compound; toxicity of degradates needs more data.Acute aquatic toxicity.Very high acute aquatic toxicity; potential for skin sensitization in humans.[24][25]

Conclusion and Recommendations

The selection of an industrial biocide requires a careful balance between performance and environmental impact. This guide demonstrates that while DBNPA, Glutaraldehyde, and Isothiazolinones are all effective microbicides, their environmental profiles differ significantly.

  • This compound (DBNPA) stands out for its extremely rapid degradation, which is its primary environmental advantage.[4] This non-persistence significantly reduces the risk of long-term environmental exposure. However, its high acute aquatic toxicity necessitates stringent control over discharge to prevent immediate harm to local ecosystems. Further research into the toxicity and fate of its primary degradation products (DBAN and DBAA) would provide a more complete risk profile.

  • Glutaraldehyde offers a favorable profile with ready biodegradability and low bioaccumulation potential.[19][16] Its aquatic toxicity, while significant, is generally lower than that of DBNPA and Isothiazolinones. It represents a well-studied and reliable alternative.

  • Isothiazolinones (CMIT/MIT) present the highest level of concern regarding aquatic toxicity.[30][24][25] Their extremely low LC50/EC50 values mean that even minute releases can have a significant negative impact on aquatic life. While they are biodegradable, the potential for this process to slow at higher concentrations is a drawback.

Recommendation: For applications where rapid degradation and minimal environmental persistence are the highest priorities, DBNPA is a strong candidate, provided that wastewater streams are managed to mitigate its acute toxicity before discharge. Glutaraldehyde serves as a robust all-around alternative with a slightly better acute toxicity profile but potentially slower degradation under some conditions. The use of Isothiazolinones should be approached with caution due to their exceptionally high ecotoxicity, and they should only be considered in closed systems or applications where environmental release can be definitively minimized or eliminated.

Ultimately, the most environmentally responsible choice depends on the specific application, the potential for environmental release, and the capabilities of the wastewater treatment facilities involved. A thorough, site-specific risk assessment is always recommended.

References

  • Leung, H. W. (2001). Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies. Ecotoxicology and Environmental Safety, 49(1), 26-39.
  • IRO Water Treatment. (2022). 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1.
  • Redox. (2023).
  • Wikipedia. (n.d.). Isothiazolinone.
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
  • OECD. (n.d.).
  • Biotecnologie BT. (n.d.).
  • Aropha. (n.d.). OECD 202: Daphnia sp.
  • Santos. (n.d.).
  • EUROLAB. (n.d.). OECD Procedure 203 Fish, Acute Toxicity Test.
  • OECD. (1992). Test No. 301: Ready Biodegradability.
  • Syngenta. (n.d.). OECD 202: Daphnia sp.
  • PubChem. (n.d.). 2,2-Dibromo-3-nitrilopropionamide.
  • PubChem. (n.d.). Glutaraldehyde.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
  • Pesticide Registration Toolkit. (n.d.).
  • Fera Science Ltd. (n.d.). Daphnia sp.
  • Sigma-Aldrich. (2025).
  • Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp.
  • ATSDR. (n.d.). Table 4-2, Physical and Chemical Properties of Glutaraldehyde.
  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability.
  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test.
  • U.S. Environmental Protection Agency. (2009). Final DBNPA Env Scoping Doc 11-04-09.
  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test.
  • Scribd. (n.d.). Oecd - Test 203.
  • Eurofins. (n.d.).
  • OECD. (1995). Test No.
  • OECD. (n.d.). Test No. 301: Ready Biodegradability.
  • Pereira, S. O., et al. (2014). From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms. Ecotoxicology, 23(1), 115-126.
  • KU Annual Conference 64. (n.d.).
  • AMSA, Inc. (n.d.). DBNPA Liquid Biocide.
  • ResearchGate. (n.d.). Environmental Fate of Isothiazolone Biocides | Request PDF.
  • Bollmann, U. E., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT.
  • ResearchGate. (n.d.). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
  • Cosmetic Ingredient Review. (2020). CIR EXPERT PANEL MEETING JUNE 8-9, 2020.
  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • Santos. (n.d.).
  • AERU. (n.d.). 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603).
  • Kim, K. B., et al. (2019). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological research, 35(1), 77–85.
  • AERU, University of Hertfordshire. (n.d.). Glutaraldehyde.
  • Wikipedia. (n.d.). Glutaraldehyde.
  • ScienceDirect. (n.d.).
  • SINOTRUST CHEMICAL CO. LTD. (n.d.).

Sources

Evaluating the cost-effectiveness of Dibromomalonamide in research applications

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Evaluating the Cost-Effectiveness of Dibromomalonamide in Research Applications

A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a perpetual balancing act between optimal performance and fiscal responsibility. In the specialized domain of bioconjugation, this compound (DBM) has emerged as a potent and versatile electrophilic tool. This guide offers an in-depth, evidence-based evaluation of the cost-effectiveness of this compound for key research applications, presenting a direct comparison with established alternatives. We will explore the fundamental chemistry, present supporting data and protocols, and provide the critical insights necessary for making informed, cost-conscious decisions in your laboratory.

The Chemistry of this compound: Mechanism and Core Applications

This compound is a homobifunctional crosslinking agent, featuring two reactive bromine atoms on a central carbon atom. Its high electrophilicity makes it exceptionally reactive towards nucleophiles, most notably the thiol groups of cysteine residues within proteins. The reaction proceeds through a rapid, sequential nucleophilic substitution, where two thiol groups displace the bromine atoms. This unique reactivity makes DBM particularly well-suited for several critical research applications:

  • Disulfide Bridging: DBM can efficiently "re-bridge" the two cysteine residues of a reduced disulfide bond, creating a stable covalent linkage. This is invaluable for stabilizing proteins like antibodies for the development of antibody-drug conjugates (ADCs).[1][2]

  • Intramolecular Crosslinking: It can be used to introduce covalent bonds between nearby cysteine residues within a single polypeptide chain, locking the protein into a specific conformation for structural or functional studies.

  • Irreversible Enzyme Inhibition: For enzymes that rely on a catalytic cysteine in their active site, DBM can act as a potent irreversible inhibitor by covalently modifying this critical residue.[3][4]

A crucial advantage of DBM chemistry is the stability of the final product. After the initial crosslinking, the resulting dithiomaleimide conjugate can undergo hydrolysis to form a highly stable maleamic acid, a "locking" mechanism that prevents the retro-Michael reactions often seen with traditional maleimide conjugates, thereby enhancing in vivo stability.[1][2]

A Comparative Analysis: DBM vs. Key Alternatives

The decision to employ DBM must be contextualized by comparing it to other thiol-reactive reagents. The most common alternatives are maleimide-based crosslinkers (like SMCC) and α-haloacetamides (such as iodoacetamide).

FeatureThis compound (DBM)Maleimides (e.g., SMCC)Iodoacetamide
Primary Target Cysteine (thiol)Cysteine (thiol)Cysteine (thiol), can react with His, Lys at higher pH
Reaction pH Broadly effective (e.g., pH 6.2-8.0)[5]Optimal at pH 6.5-7.5Optimal at pH > 8.0[6]
Reactivity Very High[1][2]HighModerate[6]
Linkage Stability Very High (hydrolysis "locks" the bond)[1]Moderate (susceptible to retro-Michael reaction)[1]High (stable thioether bond)
Representative Cost ~$10 / gram ~$135 / gram [7][8]~$5-16 / gram [9][10]
Key Advantage Forms highly stable, re-bridged linkages.High specificity and well-established protocols.Low cost.
Key Disadvantage Can be sensitive to hydrolysis before reaction.Potential for conjugate instability in vivo.[1]Lower reactivity and potential for lower specificity.

Table 1: Comparative overview of this compound and common thiol-reactive alternatives.

Experimental Deep Dive: Intramolecular Crosslinking of Bovine Serum Albumin (BSA)

To provide a tangible comparison, we present a standardized protocol to assess the efficiency of intramolecular crosslinking on a model protein, Bovine Serum Albumin (BSA), which is rich in disulfide bonds. This experiment is designed to be self-validating through simple visualization by SDS-PAGE.

Experimental Rationale & Workflow

The goal is to reduce BSA's native disulfide bonds to generate free thiols, then add a crosslinker to create new, intramolecular linkages. Successful crosslinking will result in a more compact protein structure. When analyzed by SDS-PAGE, this more compact, crosslinked protein will migrate faster through the gel than the un-crosslinked, reduced control.

experimental_workflow BSA Intramolecular Crosslinking Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis BSA_sol Prepare BSA Solution (1 mg/mL in PBS) TCEP_add Reduce Disulfides (Add TCEP, incubate) BSA_sol->TCEP_add Split Aliquot BSA (Control, DBM, Maleimide) TCEP_add->Split Add_XL Add Crosslinker (Incubate 1 hr, RT) Split->Add_XL Quench Quench Reaction (Add Sample Buffer) Add_XL->Quench SDS_PAGE Run SDS-PAGE Quench->SDS_PAGE Visualize Visualize Gel (e.g., Coomassie Stain) SDS_PAGE->Visualize

Caption: Workflow for BSA crosslinking and analysis.

Detailed Experimental Protocol
  • Protein Preparation and Reduction:

    • Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS), pH 7.2.

    • To this solution, add a 2-4 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond in BSA. TCEP is a stable and specific reducing agent that does not contain a thiol, preventing interference with the subsequent crosslinking reaction.

    • Incubate at 37°C for 1 hour to ensure complete reduction of the disulfide bonds.

  • Crosslinking Reaction:

    • Aliquot the reduced BSA solution into three separate tubes: "Control," "DBM," and "Maleimide."

    • To the "DBM" tube, add this compound from a stock solution (in DMSO) to a final 10-fold molar excess over the initial BSA concentration.

    • To the "Maleimide" tube, add a comparable maleimide crosslinker (e.g., Bismaleimidoethane) to the same final molar excess.

    • Add an equivalent volume of DMSO to the "Control" tube.

    • Incubate all three tubes for 1 hour at room temperature.

  • Analysis by SDS-PAGE:

    • Quench the reactions by adding 4X SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol. This ensures any remaining intermolecular crosslinks are broken, isolating the effect of intramolecular crosslinking.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Blue and visualize.

Interpreting the Results & Cost-Effectiveness

You should observe that the bands in the "DBM" and "Maleimide" lanes migrate faster than the band in the "Control" lane, confirming successful intramolecular crosslinking. While both reagents should yield positive results, the critical insight comes from relating this performance to their cost. Given that this compound is over 10 times cheaper per gram than SMCC[7][8], achieving a comparable or even slightly less efficient crosslinking still represents a dramatic reduction in cost per reaction. For large-scale studies or routine applications, these savings are substantial.

Application in Pathway Analysis: Irreversible Enzyme Inhibition

DBM is an excellent tool for probing the function of enzymes with a catalytic cysteine, such as certain caspases and cathepsins, which are crucial in apoptosis and other signaling pathways.[3][11] By irreversibly binding to the active site, DBM can be used to validate the role of these enzymes in a cellular context.

enzyme_inhibition cluster_pathway Normal Pathway cluster_inhibition Inhibited Pathway Enzyme Active Cysteine Protease Catalytic Cys Inhibited_Enzyme Inactive Enzyme Covalently Modified Cys Product Cleaved Product Enzyme:cys->Product Catalysis DBM This compound DBM->Enzyme:cys No_Product No Cleavage Inhibited_Enzyme->No_Product No Catalysis Substrate Protein Substrate Substrate->Enzyme Substrate->Inhibited_Enzyme

Sources

A Researcher's Guide to the Synthesis of Dibromomalonamide: Navigating the Protocols for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex organic molecules, particularly in the realm of drug development and materials science, the reproducibility of synthetic protocols is paramount. Dibromomalonamide, a versatile building block, presents a case study in the challenges and nuances of halogenation reactions. This guide provides a comparative analysis of established and alternative synthesis protocols for this compound, offering insights into the critical parameters that govern reaction outcomes and, ultimately, reproducibility. We will delve into the mechanistic underpinnings of these protocols, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

The Challenge of Dibrominating Active Methylene Compounds

The synthesis of this compound starts from malonamide, a simple diamide with a reactive central methylene group. The two hydrogen atoms on this central carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity makes the carbon a nucleophile after deprotonation, rendering it susceptible to electrophilic attack by bromine. However, achieving a clean and high-yielding dibromination can be challenging. The primary difficulties include controlling the stoichiometry to avoid mixtures of mono- and di-brominated products, preventing over-bromination, and managing the hazardous nature of elemental bromine.[1][2]

Comparative Analysis of Synthesis Protocols

We will now examine and compare two primary approaches for the synthesis of this compound: direct bromination with molecular bromine and the use of alternative, milder brominating agents.

Protocol 1: Direct Bromination with Elemental Bromine

This classical approach involves the direct reaction of malonamide with elemental bromine (Br₂), often in an aqueous medium. A patented method for a similar compound, 2,2-dibromo-2-malonamidenitrile, provides valuable insights into the critical parameters of this type of reaction.[3] The reaction proceeds via the enol form of the active methylene compound, which attacks the bromine molecule.[1]

Key Reaction Parameters and Their Impact on Reproducibility:

  • Stoichiometry of Bromine: The molar ratio of bromine to the malonamide derivative is a critical factor. An excess of bromine is often used to drive the reaction towards the dibrominated product. However, this can also lead to the formation of impurities and complicate the purification process. The patent for 2,2-dibromo-2-malonamidenitrile shows that varying the molar ratio of bromine from 1.1 to 1.3 equivalents significantly impacts the yield.[3]

  • Temperature Control: The reaction temperature must be carefully controlled. As indicated in the patent, reaction temperatures between 15°C and 45°C have been explored.[3] Exothermic reactions can lead to a loss of control and the formation of byproducts. Maintaining a consistent temperature is crucial for reproducible results.

  • Rate of Addition: The slow, dropwise addition of bromine is essential to maintain control over the reaction exotherm and to minimize local excesses of the brominating agent, which can lead to side reactions.

  • Role of an Oxidizing Agent: Some protocols, like the one for 2,2-dibromo-2-malonamidenitrile, introduce hydrogen peroxide during the reaction.[3] The hydrogen peroxide can help to oxidize any bromide ions formed back to bromine, thus improving the atom economy of the brominating agent. The timing and rate of hydrogen peroxide addition are additional variables that can affect the outcome and reproducibility.

Table 1: Comparison of Direct Bromination Conditions for a Malonamide Derivative [3]

ParameterCondition ACondition BCondition C
Starting Material Malonamidenitrile (1.0 mol)Malonamidenitrile (1.0 mol)Malonamidenitrile (1.0 mol)
Solvent Water (420 mL)Water (252 mL)Water (336 mL)
Temperature 40-45 °C20-25 °C15-20 °C
Bromine (mol) 1.11.21.3
Hydrogen Peroxide (mol) 0.90.80.7
Reaction Time 4 h1.5 h0.5 h
Reported Yield 82.7%99.6%98.4%

Causality Behind Experimental Choices: The data in Table 1 clearly demonstrates the sensitivity of the reaction to multiple variables. The highest yields are obtained at lower temperatures with a slightly higher excess of bromine and a shorter reaction time. This suggests that at higher temperatures, side reactions or product decomposition may occur, reducing the yield. The interplay between the molar ratios of bromine and hydrogen peroxide also appears to be finely tuned for optimal results.

Protocol 2: Alternative Brominating Agents - The Case for N-Bromosuccinimide (NBS)

To circumvent the hazards and selectivity issues associated with elemental bromine, alternative brominating agents have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of active methylene compounds.[4][5][6] NBS is a solid, making it easier and safer to handle than liquid bromine.[5]

Mechanism and Advantages of NBS:

NBS can brominate carbonyl derivatives through either a radical pathway or via acid catalysis.[4][5] For active methylene compounds like malonamide, the reaction likely proceeds through the enol or enolate form, which attacks the electrophilic bromine atom of NBS.

Key Advantages of Using NBS:

  • Improved Selectivity: NBS is often a more selective brominating agent than Br₂, which can help to minimize the formation of over-brominated byproducts.[5]

  • Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions, which is beneficial for substrates with sensitive functional groups.

  • Enhanced Safety: As a stable, crystalline solid, NBS is significantly less hazardous to handle than elemental bromine.[5]

Experimental Protocol for Dibromination using NBS (Generalized):

  • Dissolve malonamide in a suitable solvent (e.g., a polar aprotic solvent like THF or acetonitrile).

  • Add a catalytic amount of an acid or a radical initiator, if necessary.

  • Slowly add a stoichiometric amount (or a slight excess) of NBS to the solution at a controlled temperature (often room temperature or slightly elevated).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product, typically through recrystallization or column chromatography.[7]

Trustworthiness of the Protocol: The reproducibility of the NBS protocol relies on the purity of the NBS and the careful control of reaction conditions. Impure NBS can sometimes give unreliable results.[4] Recrystallization of NBS before use is recommended for sensitive applications.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to both direct bromination and NBS-based methods.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Malonamide Brominating_Agent Select Brominating Agent (Br2 or NBS) Start->Brominating_Agent Reaction Controlled Bromination Reaction Brominating_Agent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Method Select Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion and Recommendations for Reproducibility

The synthesis of this compound, while conceptually straightforward, requires careful attention to detail to ensure reproducibility. The choice between direct bromination with elemental bromine and the use of an alternative reagent like NBS will depend on the specific requirements of the synthesis, including scale, safety considerations, and the desired purity of the final product.

For enhanced reproducibility, the following recommendations should be considered:

  • Thorough Characterization of Starting Materials: Ensure the purity of the starting malonamide and the brominating agent. If using NBS, consider recrystallization if impurities are suspected.[4]

  • Precise Control of Reaction Conditions: Maintain strict control over temperature, stoichiometry, and addition rates. The use of automated laboratory reactors can aid in achieving this.

  • Consistent Work-up and Purification Procedures: The method of quenching the reaction, extracting the product, and subsequent purification should be standardized. Recrystallization is a powerful purification technique for solid compounds, and the choice of solvent is critical.[7]

  • Detailed Record Keeping: Maintain a meticulous record of all experimental parameters to aid in troubleshooting any reproducibility issues.

By understanding the underlying chemistry and carefully controlling the key experimental variables, researchers can confidently and reproducibly synthesize this compound for their downstream applications.

References

  • A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives - Benchchem. (n.d.).
  • CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents. (n.d.).
  • A mild synthesis of dibromomaleimides | Download Table - ResearchGate. (n.d.).
  • CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents. (n.d.).
  • Chemoselective Bromination of Active Methylene and Methyne Compounds by Potassium Bromide, Hydrochloric Acid and Hydrogen Peroxide - Organic Chemistry Portal. (n.d.).
  • US8975441B2 - Process for preparing 2.2-dibromomalonamide - Google Patents. (n.d.).
  • Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP) | Request PDF - ResearchGate. (n.d.).
  • N-Bromosuccinimide - Wikipedia. (n.d.).
  • N-Bromosuccinimide. (2019, July 6).
  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dibromomalonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of dibromomalonamide (CAS 73003-80-2). As a brominated organic compound, this compound falls under the stringent category of halogenated organic waste, necessitating specific handling and disposal protocols to ensure personnel safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed decisions in their laboratory environment.

Immediate Safety Protocols & Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. The primary risks involve irritation and potential harm upon contact or inhalation.[1] Adherence to correct Personal Protective Equipment (PPE) standards is the first line of defense against exposure.

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard Classification Description Required PPE Rationale
Skin Corrosion/Irritation Causes skin irritation.[1] Nitrile Gloves: Ensure gloves are inspected before use and changed immediately if contaminated. Prevents direct skin contact and subsequent irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Safety Glasses with Side Shields or Chemical Goggles: As described by OSHA 29 CFR 1910.133.[1] Protects eyes from accidental splashes of solutions or contact with solid particles.
Respiratory Irritation May cause respiratory irritation.[1] Chemical Fume Hood: All handling and waste consolidation should occur within a certified chemical fume hood. Minimizes the inhalation of airborne particles or dust.

| General Handling | N/A | Laboratory Coat: Wear a fully buttoned lab coat to protect skin and clothing. | Provides a removable barrier in case of a spill or splash. |

All personnel handling this compound must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

The Core Principle: Halogenated Waste Segregation

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[2][3] this compound contains bromine, classifying it as a halogenated compound.[2] Regulatory frameworks, such as those from the Environmental Protection Agency (EPA), mandate specific disposal pathways for this waste category, typically high-temperature incineration.[2][4][5]

Causality: Mixing halogenated waste with non-halogenated streams contaminates the entire volume.[4][6] This forces the entire container to be treated by the more stringent and expensive incineration process, leading to a significant increase in disposal costs and regulatory burden.[4][7] Proper segregation is therefore not only a matter of compliance but also of operational efficiency and cost management.

The following decision tree illustrates the correct waste segregation logic.

WasteSegregation start Start: Assess Waste Stream is_dmm Contains this compound? start->is_dmm is_solid Is it Solid? is_dmm->is_solid Yes is_other_halo Contains other Halogens (F, Cl, I)? is_dmm->is_other_halo No solid_halo Collect in: 'Solid Halogenated Organic Waste' is_solid->solid_halo Yes liquid_halo Collect in: 'Liquid Halogenated Organic Waste' is_solid->liquid_halo No (Liquid) is_other_halo->is_solid Yes is_non_halo Is it a Non-Halogenated Organic Solvent? is_other_halo->is_non_halo No non_halo Collect in: 'Non-Halogenated Organic Waste' is_non_halo->non_halo Yes other Consult EHS for other waste types (e.g., Aqueous, Reactive) is_non_halo->other No

Caption: Waste segregation decision tree for laboratory chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of this compound waste. Following these steps methodically ensures that all safety and regulatory requirements are met.

Step 1: Preparation and Container Setup
  • Select Appropriate Containers: Use only designated, leak-proof hazardous waste containers with secure, screw-top caps.[4][6] For liquid waste, polyethylene containers are recommended over metal to prevent potential corrosion from the acidic byproducts of halogenated solvent degradation.[8]

  • Pre-Label Containers: Before adding any waste, affix a "Hazardous Waste" label to each container.[9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents: "this compound" and any solvents used. Do not use abbreviations.[6]

    • The hazard classification: "Halogenated Organic Waste".

    • The accumulation start date (the date the first drop of waste is added).[9]

Step 2: Collection of Waste
  • Solid Waste: Place all materials contaminated with solid this compound into the pre-labeled "Solid Halogenated Organic Waste" container. This includes:

    • Expired or unused this compound powder.

    • Contaminated weigh boats, filter papers, and pipette tips.

    • Contaminated PPE, such as gloves and disposable lab coats.[3][10]

  • Liquid Waste: Collect all solutions and solvent rinses containing this compound in the pre-labeled "Liquid Halogenated Organic Waste" container.[3][10]

    • Crucially, do not mix with non-halogenated solvents, acids, bases, or strong oxidizing agents. [3][4][11]

Step 3: Decontamination of Labware and Surfaces
  • Initial Rinse: Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., ethanol or isopropanol).

  • Collect Rinseate: This initial solvent rinse is now considered hazardous waste. It must be collected and added to the "Liquid Halogenated Organic Waste" container.[10]

  • Final Cleaning: After the initial solvent rinse, wash the glassware and surfaces with a laboratory detergent and water.[10]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Secure Containers: Ensure the caps on all waste containers are tightly sealed to prevent leaks or the escape of vapors.[6][8]

  • Store Properly: Store the sealed waste containers in a designated and clearly marked Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Use Secondary Containment: Place waste containers inside a larger, chemically resistant tub or bin to contain any potential leaks.[9]

  • Segregate Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents.[9][11]

Step 5: Arranging Final Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), schedule a pickup.

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department or licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[10] Under no circumstances should this waste be disposed of down the drain. [6][7]

The following diagram visualizes the complete operational workflow.

DisposalWorkflow start Start Disposal Process ppe 1. Don Appropriate PPE start->ppe prep_container 2. Prepare & Label Halogenated Waste Containers (Solid & Liquid) ppe->prep_container collect_solid 3a. Collect Solid Waste (e.g., powder, gloves) prep_container->collect_solid collect_liquid 3b. Collect Liquid Waste (e.g., solutions) prep_container->collect_liquid decon 4. Decontaminate Labware (Collect rinseate as liquid waste) collect_solid->decon collect_liquid->decon store 5. Securely Store Containers in designated SAA decon->store ehs 6. Arrange Pickup via Institutional EHS store->ehs end End of Process ehs->end

Caption: Step-by-step workflow for this compound waste disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill location. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to absorb the spilled material.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully sweep or scoop the absorbent material and place it into a sealable, puncture-resistant container.

  • Label as Waste: Label the container clearly as "Spill Debris: this compound" and manage it as solid halogenated hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.

Chemical Incompatibility for Disposal

To prevent dangerous reactions within the waste container, it is imperative to avoid mixing this compound waste with incompatible chemicals.

Table 2: Chemical Incompatibilities

Incompatible Class Examples Rationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates Can cause vigorous or explosive reactions.[11]
Non-Halogenated Solvents Acetone, Hexane, Ethanol Cross-contamination increases disposal costs and complexity.[4]

| Acids and Bases | Hydrochloric Acid, Sodium Hydroxide | While specific reaction data is limited, general best practice is to avoid mixing organic waste with strong acids or bases to prevent unforeseen reactions.[2] |

By adhering to this comprehensive guide, researchers and laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe, compliant, and environmentally responsible process.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=B22315
  • This compound-13C3 SDS, 1246815-05-3 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/dibromomalonamide-13c3-cas1246815-05-3.html
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. URL: https://sites.google.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101AZVI.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1986+Thru+1990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A\zyfiles\Index%20Data\86thru90\Txt\00000010\9101AZVI.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h|-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1
  • Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. ResearchGate. URL: https://www.researchgate.
  • Hazardous Waste Segregation. Bucknell University. URL: https://www.bucknell.
  • Halogenated Solvents. Washington State University Environmental Health & Safety. URL: https://ehs.wsu.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-management/organic-solvent-waste-disposal/
  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01659a
  • Safety data sheet - 2,3-Dibromo-1-propanol. CPAchem. URL: https://www.cpachem.com/services/msds/EN/SB39450_2-3-Dibromo-1-propanol_msds_EN.pdf
  • Safety Data Sheet - 2, 2 Dibromo-3-nitrilopropionamide. Uniphos Chemicals. URL: https://www.uniphos.com.cn/Uploads/file/20220908/1662602758153408.pdf
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. URL: https://essr.umd.edu/environmental-affairs/waste-management/hazardous-waste/epa-codes
  • SAFETY DATA SHEET - 1,9-Dibromononane. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC116030050
  • SAFETY DATA SHEET - Potassium Cyanide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/163880
  • SAFETY DATA SHEET - 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=CC66104DE
  • EPA Hazardous Waste Number Pocket Handbook. P2 InfoHouse. URL: https://p2infohouse.org/ref/10/09422.pdf
  • This compound | C3H4Br2N2O2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dibromomalonamide
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/
  • Proper Disposal Procedures for BRD4 Inhibitors: A Safety Guide. Benchchem. URL: https://www.benchchem.com/blog/proper-disposal-procedures-for-brd4-inhibitors-a-safety-guide/
  • Proper Disposal of 1,9-Dibromononane: A Step-by-Step Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
  • Proper Disposal of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Step-by-Step Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
  • Handling and disposal procedures for 2,3-Dibromo-1-propanol. Benchchem. URL: https://www.benchchem.com/blog/handling-and-disposal-procedures-for-23-dibromo-1-propanol/

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibromomalonamide
Reactant of Route 2
Dibromomalonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.